2-Pyrrolidin-1-ylmethyl-piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(pyrrolidin-1-ylmethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-2-6-11-10(5-1)9-12-7-3-4-8-12/h10-11H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJCBYJAVZCDCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CN2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100158-63-2 | |
| Record name | 100158-63-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Pyrrolidin-1-ylmethyl-piperidine chemical structure and properties
An In-Depth Technical Guide to 2-(Pyrrolidin-1-ylmethyl)piperidine: Structure, Properties, and Synthesis
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(Pyrrolidin-1-ylmethyl)piperidine, a heterocyclic compound incorporating both piperidine and pyrrolidine moieties. These saturated nitrogen-containing rings are prevalent structural motifs in a vast array of pharmaceuticals and natural products, suggesting the potential utility of this compound as a building block in drug discovery and development.[1][2][3] This document will delve into the chemical structure, predicted physicochemical properties, a robust synthetic protocol, and the potential pharmacological relevance of this molecule for researchers, scientists, and drug development professionals.
Core Molecular Identity and Structure
2-(Pyrrolidin-1-ylmethyl)piperidine is a diamine featuring a piperidine ring substituted at the 2-position with a methyl group that is, in turn, linked to the nitrogen atom of a pyrrolidine ring.
-
IUPAC Name: 2-(pyrrolidin-1-ylmethyl)piperidine[4]
-
CAS Number: 100158-63-2[4]
-
Molecular Formula: C₁₀H₂₀N₂[4]
-
Molecular Weight: 168.28 g/mol [4]
-
Synonyms: 2-Pyrrolidin-1-ylmethyl-piperidine, 2-(1-pyrrolidinylmethyl)piperidine[4]
The fundamental structure consists of two saturated heterocyclic amines joined by a methylene bridge. This arrangement offers several points for potential chemical modification, making it an interesting scaffold for creating libraries of compounds.
Chemical Structure Visualization
Caption: 2D structure of 2-(pyrrolidin-1-ylmethyl)piperidine.
Physicochemical Properties: A Predictive Analysis
Direct experimental data for 2-(Pyrrolidin-1-ylmethyl)piperidine is scarce. However, we can predict its properties with a high degree of confidence based on the well-characterized nature of its constituent piperidine and pyrrolidine rings.
| Property | Predicted Value / Description | Rationale |
| pKa (Protonated Amines) | pKa₁ ≈ 11.2 (Piperidine N) pKa₂ ≈ 8.0-9.0 (Pyrrolidine N) | The pKa of the piperidinium ion is approximately 11.22.[5] The pyrrolidine nitrogen is part of a tertiary amine, which is typically less basic than a secondary amine due to steric hindrance and solvation effects. Therefore, the piperidine nitrogen is expected to be the more basic site. The pKa of pyrrolidine is around 11.3.[6] However, as a tertiary amine in the target molecule, its pKa will be lower. |
| LogP (Octanol-Water Partition Coefficient) | 1.2 - 2.0 | PubChem provides a computed XLogP3 value of 1.2.[4] This indicates moderate lipophilicity, suggesting reasonable solubility in both aqueous and organic media, a desirable trait for drug candidates. |
| Solubility | Miscible with water, especially in its protonated salt form. Soluble in common organic solvents like ethanol, methanol, and dichloromethane. | The presence of two nitrogen atoms capable of hydrogen bonding suggests good water solubility. As a base, its solubility in acidic aqueous solutions will be high due to salt formation. |
| Boiling Point | ~220-240 °C | This is an estimation based on the boiling point of similar-sized diamines and substituted piperidines. For example, N-methylpiperidine boils at 106-107°C, and the increased molecular weight and hydrogen bonding capability of the target molecule will significantly raise its boiling point. |
| Appearance | Colorless to pale yellow liquid at room temperature. | Simple alkylamines and saturated heterocycles like piperidine are typically colorless liquids.[5] |
| Stereochemistry | The carbon at position 2 of the piperidine ring is a chiral center. Therefore, the compound can exist as a racemic mixture of two enantiomers, (R)- and (S)-2-(pyrrolidin-1-ylmethyl)piperidine. The synthesis from achiral precursors will result in the racemate. | The C2 carbon is bonded to four different groups: the piperidine nitrogen (N1), a hydrogen atom, the piperidine C3 carbon, and the methylene bridge to the pyrrolidine. Asymmetric synthesis would be required to obtain a single enantiomer.[7][8] |
Proposed Synthesis Protocol: Reductive Amination
A reliable and scalable method for synthesizing 2-(Pyrrolidin-1-ylmethyl)piperidine is via reductive amination. This common and robust reaction involves the condensation of an aldehyde with an amine to form an imine, which is then reduced in situ to the corresponding amine.[8][9]
This specific synthesis would utilize piperidine-2-carbaldehyde and pyrrolidine.
Reaction Scheme
Piperidine-2-carbaldehyde + Pyrrolidine → [Iminium Intermediate] --(Reduction)--> 2-(Pyrrolidin-1-ylmethyl)piperidine
Experimental Workflow
Caption: Reductive amination workflow for synthesis.
Detailed Step-by-Step Methodology
-
Reaction Setup: To a solution of piperidine-2-carbaldehyde (1.0 eq) in methanol (0.2 M) in a round-bottom flask, add pyrrolidine (1.1 eq) dropwise at room temperature.
-
Iminium Formation: Stir the reaction mixture at room temperature for 1 hour. The formation of the iminium intermediate can be monitored by TLC or LC-MS.
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.
-
Causality Note: Portion-wise addition of the reducing agent is crucial to control the exothermic reaction and prevent side reactions.
-
-
Reaction Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.
-
Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Extraction: Add saturated aqueous sodium bicarbonate solution to the residue and extract the aqueous layer with dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol (with 1% triethylamine to prevent streaking on the column) to afford the pure 2-(Pyrrolidin-1-ylmethyl)piperidine.
Spectroscopic Characterization (Predicted)
A key aspect of synthesizing and verifying a novel compound is its spectroscopic analysis. Based on the structure, the following ¹³C and ¹H NMR spectral data can be predicted.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is expected to show 10 distinct signals for the 10 carbon atoms, assuming the chair conformations of the piperidine ring interconvert rapidly at room temperature.
-
Piperidine Ring:
-
C2: ~60-65 ppm (adjacent to two nitrogen atoms)
-
C6: ~45-50 ppm (adjacent to one nitrogen)
-
C3, C4, C5: ~20-30 ppm (aliphatic carbons)
-
-
Methylene Bridge:
-
-CH₂-: ~55-60 ppm
-
-
Pyrrolidine Ring:
-
N-CH₂: ~50-55 ppm
-
-CH₂-: ~20-25 ppm
-
Rationale: The chemical shifts are estimated based on standard values for N-substituted piperidines and pyrrolidines. The carbons directly attached to nitrogen atoms (C2, C6, N-CH₂ of pyrrolidine, and the methylene bridge) will be the most downfield shifted due to the deshielding effect of the electronegative nitrogen.[10]
¹H NMR Spectroscopy
The ¹H NMR spectrum will be complex due to overlapping signals and diastereotopic protons. Key expected signals include:
-
N-H (Piperidine): A broad singlet, typically in the 1.5-3.0 ppm range, which may exchange with D₂O.
-
C-H (C2 of Piperidine): A multiplet around 2.5-3.0 ppm.
-
Methylene Bridge (-CH₂-): Two distinct signals (doublets of doublets, AB quartet) in the 2.2-2.8 ppm range due to being diastereotopic.
-
Other Piperidine & Pyrrolidine Protons (-CH₂-): A complex series of multiplets between 1.2 and 2.8 ppm.
Applications in Research and Drug Development
The combination of piperidine and pyrrolidine rings in a single molecule is of significant interest to medicinal chemists. Both heterocycles are considered "privileged scaffolds" as they are frequently found in biologically active compounds.[1][2][11]
-
CNS Agents: The piperidine moiety is a core component of many drugs targeting the central nervous system, including antipsychotics and analgesics.[11] The overall lipophilicity of 2-(Pyrrolidin-1-ylmethyl)piperidine suggests it may cross the blood-brain barrier.
-
Receptor Ligands: The two basic nitrogen atoms can act as hydrogen bond acceptors and can be protonated to interact with negatively charged residues in receptor binding pockets (e.g., GPCRs, ion channels).
-
Catalysis: Chiral diamines are widely used as ligands in asymmetric catalysis. If resolved into its enantiomers, this compound could be explored as a novel chiral ligand.[7]
-
Fragment-Based Drug Discovery (FBDD): This molecule can serve as a versatile starting fragment for elaboration into more complex drug candidates.[12][13] Its structure allows for modification at the piperidine nitrogen, the piperidine ring, or the pyrrolidine ring.
References
- 1. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolidine and Piperidine: Significance and symbolism [wisdomlib.org]
- 4. This compound | C10H20N2 | CID 2760541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Piperidine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. chemimpex.com [chemimpex.com]
An In-Depth Technical Guide to 2-(Pyrrolidin-1-ylmethyl)piperidine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(pyrrolidin-1-ylmethyl)piperidine, a heterocyclic compound with significant potential in medicinal chemistry. By integrating established synthetic methodologies with predictive bioactivity analysis, this document serves as a foundational resource for researchers exploring the therapeutic applications of novel piperidine-pyrrolidine scaffolds.
Nomenclature, CAS Number, and Chemical Properties
2-(Pyrrolidin-1-ylmethyl)piperidine is a saturated heterocyclic compound featuring a piperidine ring substituted at the 2-position with a pyrrolidin-1-ylmethyl group. This unique structural arrangement of two key pharmacophores, the piperidine and pyrrolidine moieties, makes it a molecule of considerable interest in drug discovery.[1]
Nomenclature and Identifiers
-
Systematic IUPAC Name: 2-(pyrrolidin-1-ylmethyl)piperidine
-
CAS Number: 100158-63-2
-
Molecular Formula: C₁₀H₂₀N₂
-
Molecular Weight: 168.28 g/mol
-
Synonyms: 2-Pyrrolidin-1-ylmethyl-piperidine, 2-(1-pyrrolidinylmethyl)piperidine
Physicochemical Properties
A summary of the key physicochemical properties of 2-(pyrrolidin-1-ylmethyl)piperidine is presented in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for designing appropriate experimental conditions.
| Property | Value | Source |
| Molecular Weight | 168.28 g/mol | PubChem |
| Molecular Formula | C₁₀H₂₀N₂ | PubChem |
| XLogP3 | 1.2 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Topological Polar Surface Area | 15.3 Ų | PubChem |
Synthesis and Characterization
Proposed Synthetic Pathway
The proposed synthesis involves the amidation of piperidine-2-carboxylic acid with pyrrolidine, followed by the reduction of the resulting amide to the target amine. This approach is favored for its high potential yield and the use of readily accessible reagents.
Caption: Proposed synthetic pathway for 2-(Pyrrolidin-1-ylmethyl)piperidine.
Detailed Experimental Protocol
Step 1: Synthesis of (Piperidin-2-yl)(pyrrolidin-1-yl)methanone (Intermediate Amide)
-
To a solution of piperidine-2-carboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) and N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add pyrrolidine (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 2-(Pyrrolidin-1-ylmethyl)piperidine
-
To a suspension of lithium aluminum hydride (LiAlH₄) (2-3 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of the intermediate amide (1 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).
-
Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation under reduced pressure or by column chromatography on silica gel to afford 2-(pyrrolidin-1-ylmethyl)piperidine.
Spectroscopic Characterization
The structural confirmation of 2-(pyrrolidin-1-ylmethyl)piperidine would be achieved through a combination of spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on both the piperidine and pyrrolidine rings, as well as the methylene bridge connecting them. The chemical shifts and coupling patterns would be consistent with the proposed structure.[5]
-
¹³C NMR: The carbon NMR spectrum should display ten distinct signals corresponding to the ten carbon atoms in the molecule, further confirming the structure.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (168.28 g/mol ), along with characteristic fragmentation patterns.
Potential Pharmacological Applications and Biological Activity
The combination of piperidine and pyrrolidine rings in a single molecule suggests a high potential for diverse pharmacological activities. Both of these heterocyclic systems are considered "privileged structures" in medicinal chemistry, frequently appearing in drugs targeting a wide range of diseases.[1]
Predicted Biological Targets and Therapeutic Areas
In the absence of direct experimental data for 2-(pyrrolidin-1-ylmethyl)piperidine, computational (in silico) studies on the closely related isomer, 1-(piperidin-2-ylmethyl)piperidine, provide valuable insights into its potential biological targets.[6] These predictions suggest that the compound may interact with key proteins in the central nervous system (CNS).
Caption: Predicted biological targets and potential therapeutic applications.
-
Sigma-1 Receptor: Modulation of the sigma-1 receptor is a promising strategy for the treatment of neuropathic pain and neurodegenerative diseases.
-
Acetylcholinesterase (AChE): Inhibition of AChE is a key mechanism for treating the symptoms of Alzheimer's disease.
-
Dopamine D2 Receptor: Antagonism of the D2 receptor is a hallmark of antipsychotic medications used to treat schizophrenia and other psychotic disorders.
Evidence from Related Compounds
Experimental studies on structurally similar compounds containing both piperidine and pyrrolidine moieties have demonstrated a broad spectrum of biological activities, further supporting the therapeutic potential of 2-(pyrrolidin-1-ylmethyl)piperidine. These activities include:
-
Antimicrobial and Larvicidal Activity: A study on 1-(pyyrolidin-2-yl) piperidin-2-ol, a closely related compound, showed significant antimicrobial and larvicidal effects.[7][8]
-
Analgesic Activity: Various derivatives of 4-(1-pyrrolidinyl) piperidine have been synthesized and shown to possess significant analgesic properties.
-
Anticancer and Anti-inflammatory Activity: The pyrrolidine scaffold is a versatile building block for compounds with anticancer and anti-inflammatory properties.[9]
Safety and Handling
As a novel chemical entity, 2-(pyrrolidin-1-ylmethyl)piperidine should be handled with care in a laboratory setting. While specific toxicity data is not available, information from related compounds and the parent heterocycles, piperidine and pyrrolidine, can provide guidance on safe handling procedures.
General Safety Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.
-
Ingestion and Inhalation: Avoid ingestion and inhalation of the compound.
Hazard Identification
Based on the safety data for piperidine and pyrrolidine, 2-(pyrrolidin-1-ylmethyl)piperidine may be:
-
Harmful if swallowed or in contact with skin.
-
A cause of skin and eye irritation.
Conclusion and Future Directions
2-(Pyrrolidin-1-ylmethyl)piperidine represents a promising scaffold for the development of novel therapeutic agents, particularly for CNS disorders. The synthetic route outlined in this guide provides a practical approach for its preparation, enabling further investigation into its pharmacological properties. Future research should focus on the experimental validation of its predicted biological targets through in vitro binding and functional assays. Furthermore, in vivo studies will be crucial to assess its efficacy and safety profile in relevant disease models. The exploration of structure-activity relationships (SAR) by synthesizing and testing analogs will be instrumental in optimizing its potency and selectivity for desired therapeutic targets.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. Total Synthesis of Pyrrolidine and Piperidine Natural Products via TMSOTf-Mediated "5/6-endo-dig" Reductive Hydroamination of Enynyl Amines [organic-chemistry.org]
- 5. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of Pyrrolidine and Piperidine Scaffolds in Modern Drug Discovery: A Technical Guide
Foreword: The Enduring Legacy of Saturated Heterocycles in Medicine
In the landscape of medicinal chemistry, certain structural motifs consistently emerge as cornerstones of therapeutic innovation. Among these, the five-membered pyrrolidine and six-membered piperidine rings hold a place of distinction. These saturated nitrogen-containing heterocycles are not merely passive frameworks; they are dynamic pharmacophores that impart crucial physicochemical and biological properties to a vast array of natural products and synthetic drugs.[1][2] Their prevalence in over twenty classes of pharmaceuticals underscores their status as "privileged scaffolds" – a testament to their evolutionary refinement for biological recognition.[3] This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will dissect the biological significance of pyrrolidine-piperidine scaffolds, delving into their therapeutic applications, synthetic strategies, and the molecular intricacies that underpin their pharmacological effects.
I. The Fundamental Virtues: Physicochemical and Pharmacokinetic Advantages
The seemingly subtle difference of a single methylene unit between pyrrolidine and piperidine gives rise to distinct, yet strategically exploitable, physicochemical properties that profoundly influence a drug candidate's behavior.[1]
| Property | Pyrrolidine | Piperidine | Significance in Drug Design |
| pKa (Conjugate Acid) | ~11.27 | ~11.22 | Both are strongly basic, crucial for forming salt bridges with biological targets and enhancing aqueous solubility. Pyrrolidine's slightly higher basicity can be a subtle point of optimization.[1] |
| logP (Octanol/Water) | 0.46 | 0.84 | Piperidine is inherently more lipophilic, which can influence cell permeability, oral absorption, and potential for off-target hydrophobic interactions. This provides a handle for modulating a compound's ADME profile.[1] |
| Conformational Flexibility | More flexible (envelope and twist conformations) | More rigid (prefers chair conformation) | The rigidity of the piperidine ring can be advantageous for locking in a bioactive conformation, potentially leading to higher target affinity. Pyrrolidine's flexibility may be beneficial when a degree of conformational adaptation is required for binding.[2] |
These fundamental characteristics are not just theoretical constructs; they have tangible consequences for a molecule's journey through the body. The choice between these scaffolds can significantly impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1] For instance, the greater lipophilicity of piperidine may lead to increased plasma protein binding or a larger volume of distribution compared to its pyrrolidine counterpart.
II. Therapeutic Frontiers: Where Pyrrolidine and Piperidine Scaffolds Shine
The versatility of these scaffolds is evident in their successful application across a multitude of therapeutic areas.
A. Neurodegenerative Diseases: Combating Cognitive Decline
A prominent application of piperidine-containing scaffolds is in the development of acetylcholinesterase (AChE) inhibitors for the symptomatic treatment of Alzheimer's disease.[4] By inhibiting the breakdown of the neurotransmitter acetylcholine, these drugs can temporarily improve cognitive function. A prime example is Donepezil , a blockbuster drug for Alzheimer's, which features a 1-benzylpiperidine moiety.[1]
Mechanism of Action: Acetylcholinesterase Inhibition
Acetylcholinesterase possesses a narrow, deep active site gorge. Effective inhibitors often have a binding motif that spans the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzyme. The positively charged nitrogen of the piperidine ring in drugs like Donepezil is believed to interact with the anionic residues in the CAS, while the extended structure of the molecule can engage with the PAS, leading to potent inhibition.
Quantitative Data: Acetylcholinesterase Inhibitory Activity of Piperidine Derivatives
| Compound | Target | IC50 / Ki | Reference |
| Donepezil | Acetylcholinesterase (AChE) | IC50 = 5.7 nM | [1] |
| Donepezil Analog 1 | Torpedo californica AChE (TcAChE) | Ki = 11.12 ± 2.88 nM | [5] |
| Donepezil Analog 2 | Torpedo californica AChE (TcAChE) | Ki = 29.86 ± 1.12 nM | [5] |
| Compound 21 (1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride) | Acetylcholinesterase (AChE) | IC50 = 0.56 nM | [6] |
| Compound 5d (ortho-fluoro substituted N-(2-(piperidine-1-yl)ethyl)benzamide) | Acetylcholinesterase (AChE) | IC50 = 13 ± 2.1 nM | [7] |
Illustrative Signaling Pathway: Acetylcholinesterase Inhibition
Caption: Simplified diagram of acetylcholinesterase inhibition in the synaptic cleft.
B. Oncology: Targeting Cancer Cell Proliferation and Survival
Both pyrrolidine and piperidine scaffolds are integral components of numerous anticancer agents, targeting a variety of molecular pathways involved in cancer progression.[8][9] Their derivatives have been shown to induce apoptosis, inhibit cell migration, and arrest the cell cycle in various cancer cell lines.[10][11] A key signaling pathway often modulated by these compounds is the PI3K/Akt pathway, which is frequently dysregulated in cancer.[8][10]
Mechanism of Action: Modulation of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[7][12] Many pyrrolidine and piperidine-based anticancer agents exert their effects by inhibiting key components of this pathway, such as Akt itself or upstream activators like PI3K.[13] This inhibition can lead to the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and the upregulation of pro-apoptotic proteins (e.g., Bax, Bad), ultimately triggering programmed cell death in cancer cells.[11]
Illustrative Signaling Pathway: PI3K/Akt Pathway and its Inhibition
Caption: The PI3K/Akt signaling pathway and points of inhibition by pyrrolidine/piperidine derivatives.
Quantitative Data: Cytotoxic Activity of Pyrrolidine and Piperidine Derivatives
| Compound | Cell Line | IC50 / GI50 | Reference |
| Spiropyrrolidine Derivative (CY2) | HCT116 (Colorectal Carcinoma) | GI50 = 10.5 µM | [11] |
| Spiropyrrolidine Derivative (CY2) | MiaPaCa-2 (Pancreatic Carcinoma) | GI50 = 11.2 µM | [11] |
| Spiropyrrolidine Derivative (CY2) | HepG2 (Hepatocarcinoma) | GI50 = 16.6 µM | [11] |
| Pyrrolidine-copper complex (Cu(PDTC)2) | BE(2)C (Neuroblastoma) | IC50 = 8.0 µM | [14] |
| Piperidinyl-diethylstilbestrol | MCF-7 (Breast Cancer) | ED50 = 7.9 ± 0.38 µg/mL | [15] |
| Pyrrolidinyl-diethylstilbestrol | MCF-7 (Breast Cancer) | ED50 = 15.6 ± 1.3 µg/mL | [15] |
C. Infectious Diseases: A Broad Spectrum of Activity
Derivatives of pyrrolidine and piperidine have demonstrated significant potential as antimicrobial and antiviral agents.[16][17] Their mechanisms of action in this domain are diverse, ranging from the inhibition of essential viral enzymes to the disruption of bacterial cell wall synthesis.
For instance, certain piperidine-substituted purines have shown potent anti-HIV activity, while other piperidine derivatives have been identified as novel and potent inhibitors of the influenza virus, interfering with the early to middle stages of viral replication.[16][18] In the antibacterial realm, spiropyrrolidine derivatives have exhibited promising activity against both Gram-positive and Gram-negative bacteria.[2]
III. The Chemist's Toolkit: Synthetic Strategies and Experimental Protocols
The construction of pyrrolidine and piperidine scaffolds and their subsequent functionalization is a cornerstone of medicinal chemistry synthesis. A variety of robust and versatile methods have been developed to access these important heterocycles.
Illustrative Experimental Workflow: A General Approach to Pyrrolidine/Piperidine-based Drug Discovery
Caption: A generalized workflow for the discovery of drugs based on pyrrolidine and piperidine scaffolds.
Experimental Protocol: Synthesis of 1-Benzylpiperidine
This protocol describes a common method for the N-alkylation of piperidine to synthesize 1-benzylpiperidine.
Materials:
-
Piperidine
-
Benzyl chloride
-
Potassium carbonate (or another suitable base)
-
Acetonitrile (or another suitable solvent)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of piperidine (1.0 equivalent) in acetonitrile, add potassium carbonate (2.0 equivalents).
-
Add benzyl chloride (1.1 equivalents) dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.[19]
Experimental Protocol: Synthesis of a Spiropyrrolidine Derivative via 1,3-Dipolar Cycloaddition
This protocol outlines a general procedure for the synthesis of spiropyrrolidine derivatives through a one-pot, three-component 1,3-dipolar cycloaddition reaction.
Materials:
-
Isatin (1.0 mmol)
-
Sarcosine (1.0 mmol)
-
5-Arylidene-1,3-thiazolidine-2,4-dione (1.0 mmol)
-
Ethanol (5 mL)
-
Catalyst (e.g., L-proline functionalized magnetic nanorods, 4 mol%)
Procedure:
-
In a 10 mL round-bottomed flask, combine isatin (1.0 mmol), sarcosine (1 mmol), and the 5-arylidene-1,3-thiazolidine-2,4-dione (1.0 mmol) in ethanol (5 mL).
-
Add the catalyst (4 mol%) to the mixture.
-
Stir the resulting mixture at 100 °C.
-
Monitor the progress of the reaction using TLC.
-
Upon completion of the reaction, separate the catalyst using an external magnet.
-
Evaporate the solvent under reduced pressure.
-
The separated catalyst can be washed with ethanol and water, dried under vacuum, and reused.[20]
IV. Conclusion: The Ever-Expanding Horizon of Pyrrolidine and Piperidine Scaffolds
The pyrrolidine and piperidine scaffolds, far from being mere historical relics of natural product chemistry, are vibrant and indispensable tools in the modern drug discovery arsenal. Their inherent physicochemical properties, coupled with their synthetic tractability, allow for the nuanced optimization of ADME profiles and biological activity. From the well-trodden ground of acetylcholinesterase inhibition to the complex signaling networks of cancer and the ever-evolving landscape of infectious diseases, these five- and six-membered rings continue to provide the foundation for novel therapeutic agents. As our understanding of disease biology deepens and synthetic methodologies become ever more sophisticated, the biological significance and therapeutic applications of pyrrolidine and piperidine scaffolds are poised for continued and remarkable expansion.
References
- 1. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. asianpubs.org [asianpubs.org]
- 5. Kinetic and structural studies on the interactions of Torpedo californica acetylcholinesterase with two donepezil-like rigid analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. cusabio.com [cusabio.com]
- 8. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxic activity and apoptosis-inducing potential of di-spiropyrrolidino and di-spiropyrrolizidino oxindole andrographolide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 13. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Potent anticancer activity of pyrrolidine dithiocarbamate-copper complex against cisplatin-resistant neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]
Potential Pharmacological Activity of 2-Pyrrolidin-1-ylmethyl-piperidine: A Technical Guide for Researchers
Introduction
The piperidine and pyrrolidine rings are foundational scaffolds in medicinal chemistry, recognized as "privileged structures" due to their frequent appearance in a vast number of biologically active compounds, including numerous pharmaceuticals and natural alkaloids.[1][2] The inherent structural features of these saturated heterocycles—such as their conformational flexibility and ability to present substituents in well-defined three-dimensional space—allow for potent and selective interactions with a wide array of biological targets.[2][3] Compounds incorporating these motifs have demonstrated a broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, anticancer, and significant effects on the central nervous system (CNS).[1][4]
This technical guide provides an in-depth exploration of the potential pharmacological activities of the novel compound, 2-Pyrrolidin-1-ylmethyl-piperidine. Lacking direct pharmacological data in the current literature, this document will serve as a roadmap for researchers and drug development professionals. By synthesizing information from structurally related compounds, we will propose and detail a systematic approach to elucidate the pharmacological profile of this molecule. The guide will cover hypothesized biological targets, detailed experimental protocols for in vitro and in vivo evaluation, and the underlying scientific rationale for these investigative pathways.
Structural Features and Physicochemical Properties
This compound is a molecule with the chemical formula C10H20N2.[5] It possesses a molecular weight of 168.28 g/mol .[5] The structure features a piperidine ring connected to a pyrrolidine ring via a methylene bridge. This combination of two key heterocyclic scaffolds suggests a high potential for biological activity.
| Property | Value | Source |
| Molecular Formula | C10H20N2 | PubChem[5] |
| Molecular Weight | 168.28 g/mol | PubChem[5] |
| IUPAC Name | 2-(pyrrolidin-1-ylmethyl)piperidine | PubChem[5] |
| CAS Number | 100158-63-2 | PubChem[5] |
Hypothesized Pharmacological Targets
Based on the extensive literature on piperidine and pyrrolidine derivatives, several high-probability pharmacological targets can be postulated for this compound. The piperidine moiety is a common feature in ligands for cholinergic, opioid, and sigma receptors, while the pyrrolidine ring is notably present in nicotinic acetylcholine receptor ligands and a variety of other bioactive molecules.[3][6][7]
Cholinergic System: Nicotinic and Muscarinic Receptors
The structural resemblance of the piperidine and pyrrolidine rings to components of acetylcholine makes the cholinergic system a primary area of investigation.
-
Nicotinic Acetylcholine Receptors (nAChRs): Both piperidine and pyrrolidine are key components of various nicotinic agonists and antagonists.[6][8] The pyrrolidine ring, in particular, is a core component of nicotine itself.[9] Derivatives of these rings have been shown to interact with various nAChR subtypes, including the α4β2 and α7 subtypes, which are significant in the CNS.[8][9] It is plausible that this compound could act as a modulator of nAChRs, potentially as an agonist or antagonist, with implications for cognitive function, pain, and addiction.[8][10]
-
Muscarinic Acetylcholine Receptors (mAChRs): Piperidine derivatives are well-represented among muscarinic receptor ligands.[11][12] These G-protein coupled receptors (M1-M5) are involved in a wide range of physiological processes, and their modulation has therapeutic applications in conditions like Alzheimer's disease, overactive bladder, and COPD.[13][14][15] The potential for this compound to interact with mAChRs warrants a thorough investigation of its binding affinity and functional activity at the different subtypes.
Opioid Receptors
Derivatives of piperidine are classic scaffolds for opioid receptor ligands, most notably in the phenylpiperidine class of analgesics like pethidine.[16] More complex structures incorporating these rings have also been developed as potent and selective ligands for opioid receptor subtypes, particularly the kappa-opioid receptor (KOR).[17] Given the established role of KOR agonists in analgesia and mood regulation, this represents a significant potential target.[17]
Sigma Receptors (σ1 and σ2)
Sigma receptors are unique, non-opioid receptors found in the CNS and peripheral tissues. Many piperidine-containing compounds have been identified as high-affinity sigma receptor ligands.[18][19][20] These receptors are implicated in a variety of neurological and psychiatric conditions, and their modulation can influence pain perception and cellular stress responses.[18][19]
Other Potential Targets
The versatility of the piperidine and pyrrolidine scaffolds means that other potential targets should not be overlooked. These include:
-
Histamine H3 Receptors: Piperidine and pyrrolidine derivatives have been developed as potent H3 receptor inverse agonists for the treatment of cognitive disorders.[21][22]
-
Monoamine Transporters: The pyrovalerone class of monoamine uptake inhibitors, which feature a pyrrolidine ring, highlights the potential for interaction with dopamine, norepinephrine, and serotonin transporters.
-
Enzyme Inhibition: Derivatives have shown inhibitory activity against enzymes such as acetylcholinesterase (AChE), which is relevant to Alzheimer's disease, and monoamine oxidase (MAO), which is implicated in neurodegenerative diseases and depression.[23][24][25][26]
Proposed Experimental Workflow for Pharmacological Characterization
A systematic, multi-tiered approach is recommended to efficiently characterize the pharmacological profile of this compound.
Caption: Proposed multi-tiered experimental workflow.
Tier 1: Broad Initial Screening
The initial phase should focus on a broad screening to identify primary biological targets.
Protocol 1: Radioligand Binding Assays
-
Objective: To determine the binding affinity of this compound across a wide range of CNS targets.
-
Methodology:
-
Target Panel: A comprehensive panel of receptors, ion channels, and transporters should be selected. Priority targets include:
-
Cholinergic: nAChR subtypes (α4β2, α7), mAChR subtypes (M1-M5)
-
Opioid: µ, δ, κ subtypes
-
Sigma: σ1, σ2
-
Histamine: H1, H2, H3
-
Dopamine, Serotonin, and Norepinephrine Transporters
-
-
Assay Principle: Competitive binding assays will be performed using membrane preparations from cells expressing the target of interest or from native tissue (e.g., rat brain homogenates).
-
Procedure: a. Incubate a fixed concentration of a specific radioligand (e.g., [³H]nicotine for nAChRs, [³H]N-methylscopolamine for mAChRs) with the membrane preparation in the presence of increasing concentrations of this compound. b. After reaching equilibrium, separate bound from free radioligand by rapid filtration. c. Quantify the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (concentration of the compound that inhibits 50% of specific radioligand binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Protocol 2: Enzyme Inhibition Assays
-
Objective: To assess the inhibitory potential against key enzymes.
-
Methodology:
-
Target Enzymes: Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO-A and MAO-B).
-
AChE Inhibition (Ellman's Method): a. Pre-incubate AChE with varying concentrations of the test compound. b. Initiate the reaction by adding acetylthiocholine iodide (substrate) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). c. Monitor the formation of the yellow 5-thio-2-nitrobenzoate anion spectrophotometrically.
-
MAO Inhibition: a. Utilize a commercially available kit that employs a luminogenic substrate. b. Pre-incubate recombinant human MAO-A or MAO-B with the test compound. c. Add the luminogenic substrate and measure the resulting luminescence.
-
Data Analysis: Calculate IC50 values for enzyme inhibition.
-
Tier 2: In-depth In Vitro Characterization
For any "hits" identified in Tier 1 (e.g., Ki < 1 µM), a more detailed in vitro characterization is necessary.
Protocol 3: Functional Assays
-
Objective: To determine if the compound acts as an agonist, antagonist, or allosteric modulator at the identified receptor targets.
-
Methodology (Example for a Gq-coupled receptor like M1/M3/M5 mAChRs):
-
Cell Line: Use a cell line stably expressing the receptor of interest (e.g., CHO-K1 cells expressing human M1 receptors).
-
Calcium Mobilization Assay: a. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). b. To assess agonist activity, add increasing concentrations of this compound and measure the change in fluorescence. c. To assess antagonist activity, pre-incubate the cells with the test compound before adding a known agonist (e.g., acetylcholine) at its EC50 concentration.
-
Data Analysis: Generate dose-response curves and calculate EC50 (for agonists) or IC50/Kb (for antagonists) values.
-
Caption: Gq-coupled receptor signaling pathway.
Tier 3: In Vivo Evaluation
If a compound demonstrates high potency, selectivity, and a desirable functional profile in vitro, progression to in vivo studies is warranted.
Protocol 4: Animal Models of Disease
-
Objective: To evaluate the therapeutic potential of the compound in relevant animal models.
-
Methodology:
-
Model Selection: The choice of model depends on the in vitro profile.
-
Cholinergic Modulator: Morris water maze or Y-maze for cognition; hot plate or tail-flick test for analgesia.
-
Opioid Ligand: Hot plate or writhing test for analgesia.
-
AChE Inhibitor: Scopolamine-induced amnesia model.
-
-
Procedure: a. Administer the compound to the animals (e.g., via oral gavage or intraperitoneal injection) at various doses. b. A positive control (a known drug for the specific model) and a vehicle control group should be included. c. Conduct the behavioral tests at appropriate time points based on the compound's pharmacokinetic profile.
-
Data Analysis: Use appropriate statistical methods (e.g., ANOVA) to compare the performance of the treatment groups to the control groups.
-
Conclusion
The compound this compound represents a novel chemical entity with significant potential for pharmacological activity, owing to its incorporation of the privileged piperidine and pyrrolidine scaffolds. While direct experimental data is currently unavailable, a systematic investigation guided by the known pharmacology of related structures provides a clear path forward. The proposed multi-tiered approach, beginning with broad screening and progressing to detailed in vitro and in vivo characterization, will enable a comprehensive understanding of its mechanism of action and therapeutic potential. The most promising initial targets for investigation lie within the cholinergic and opioid systems, with a strong rationale for exploring its effects on nicotinic, muscarinic, and kappa-opioid receptors. This structured research plan offers a robust framework for unlocking the potential of this intriguing molecule for the benefit of drug discovery and development.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]
- 5. This compound | C10H20N2 | CID 2760541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Effect of piperidine and related alicyclic amines on nicotinic and muscarinic agonist binding sites in the mammalian brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-(2-Piperidyl)- and 2-(2-pyrrolidyl)chromans as nicotine agonists: synthesis and preliminary pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α 7 and α 4 β 2 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Epibatidine and its analogues as nicotinic acetylcholine receptor agonist: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Resolved pyrrolidine, piperidine, and perhydroazepine analogues of the muscarinic agent N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Muscarinic agonist - Wikipedia [en.wikipedia.org]
- 15. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Muscarinic acetylcholine receptor binding affinities of pethidine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery, stereospecific characterization and peripheral modification of 1-(pyrrolidin-1-ylmethyl)-2-[(6-chloro-3-oxo-indan)-formyl]-1,2,3,4-tetrahydroisoquinolines as novel selective κ opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one) Derivatives as Potential Anti-Alzheimer's Agents: Synthesis and Pharmacological Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Piperine and Its Metabolite’s Pharmacology in Neurodegenerative and Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 2-Pyrrolidin-1-ylmethyl-piperidine Derivatives in Medicinal Chemistry
Abstract
The confluence of a pyrrolidine ring and a piperidine ring, joined by a methylene linker, creates the 2-pyrrolidin-1-ylmethyl-piperidine scaffold, a privileged structure in modern medicinal chemistry. Saturated heterocycles are increasingly sought after in drug discovery for their ability to provide three-dimensional diversity, which can lead to improved target selectivity and optimized physicochemical properties.[1][2] This guide provides a comprehensive technical review of this specific scaffold, intended for researchers and drug development professionals. We will delve into the nuanced synthetic strategies required for its construction, explore the intricate structure-activity relationships (SAR) that govern its biological effects, and survey its diverse pharmacological applications, with a particular focus on neurodegenerative diseases and other CNS disorders. By synthesizing field-proven insights with rigorous scientific data, this document serves as an in-depth resource on the design, evaluation, and therapeutic potential of this compound derivatives.
Introduction: The Significance of Saturated Heterocyclic Scaffolds
In an era of drug discovery often described as an "escape from flatland," the emphasis on molecules with greater three-dimensional (3D) character has never been more pronounced.[2] Saturated heterocyclic systems, such as piperidine and pyrrolidine, are fundamental building blocks in this endeavor.[3][4] Unlike their flat, aromatic counterparts, these sp³-rich scaffolds offer defined stereochemical centers and conformational flexibility, allowing for more precise and complex interactions with biological targets.[1][5][6] The piperidine ring, a six-membered heterocycle, is a ubiquitous motif found in numerous FDA-approved drugs, valued for its ability to modulate properties like solubility and basicity, and for its metabolic stability.[4][7] Similarly, the five-membered pyrrolidine ring is a versatile scaffold present in many natural products and pharmaceuticals, offering unique stereochemical and conformational advantages.[1][6]
The combination of these two moieties in the this compound framework creates a versatile template for engaging with a variety of molecular targets. This guide aims to provide an authoritative overview of this chemical class, elucidating the synthetic pathways, key biological targets, and the design principles that make these derivatives promising candidates for next-generation therapeutics.
Synthetic Strategies for Assembling the Core Scaffold
The construction of the this compound core and its analogues relies on robust and adaptable synthetic methodologies. While numerous methods exist for the synthesis of individual piperidine and pyrrolidine rings, the key challenge lies in the efficient and controlled linkage of the two heterocyclic systems.[8][9]
A common and effective approach involves the nucleophilic substitution of a suitably activated pyrrolidine derivative with a piperidine nucleophile. This often proceeds via a reductive amination pathway or by direct alkylation of the piperidine nitrogen with a 2-(halomethyl)pyrrolidine or 2-(tosyloxymethyl)pyrrolidine electrophile. An alternative green chemistry approach utilizes electroreductive cyclization in a flow microreactor, which can provide good yields while avoiding toxic reagents.[8]
Below is a representative synthetic scheme illustrating a common pathway.
A detailed protocol for a similar transformation is provided in the "Experimental Protocols" section of this guide. The choice of protecting groups (e.g., Boc for the pyrrolidine nitrogen) and the specific reaction conditions are critical for achieving high yields and purity.[10]
Pharmacological Landscape and Key Molecular Targets
Derivatives based on the this compound scaffold have demonstrated activity against a range of biological targets, primarily within the central nervous system.
Modulators of Cholinergic Neurotransmission
The cholinergic system is a critical target for treating cognitive deficits, particularly in Alzheimer's disease (AD).[11]
-
Muscarinic Receptor Agonists: Muscarinic acetylcholine receptors, especially the M1 subtype, are integral to memory and cognitive processes.[12] The development of selective M1 agonists is a key strategy for treating AD.[13] Certain this compound derivatives have been investigated as muscarinic agonists, where the scaffold serves to correctly orient pharmacophoric elements within the receptor binding pocket.[14] While subtype selectivity remains a challenge, some compounds have shown promise as M2 selective partial agonists.[14] However, even highly selective M1 activators can produce dose-limiting cholinergic side effects, a critical consideration in drug development.[11]
-
Acetylcholinesterase (AChE) Inhibitors: The inhibition of AChE, the enzyme that breaks down acetylcholine, is a clinically validated approach for the symptomatic treatment of AD.[15] The piperidine moiety is a core component of Donepezil, a widely prescribed AChE inhibitor.[16] Novel derivatives incorporating the this compound scaffold have been designed as multi-target-directed ligands (MTDLs), aiming to inhibit both AChE and other pathological processes in AD, such as amyloid-beta (Aβ) aggregation.[17]
Ligands for Sigma Receptors
Sigma receptors (σ1 and σ2) are unique intracellular chaperone proteins implicated in a variety of neurological and psychiatric conditions, as well as in pain modulation.[18][19]
-
High-Affinity σ1 Ligands: The piperidine moiety is a well-established structural element for achieving high affinity and selectivity for the σ1 receptor.[19][20] The this compound scaffold fits this pharmacophore well. Studies have shown that replacing a piperazine ring with a piperidine ring can dramatically increase σ1 affinity, sometimes by orders of magnitude.[19]
-
Dual-Target Ligands for Pain: A particularly promising area is the development of dual-acting antagonists of the histamine H3 receptor (H3R) and the σ1 receptor for the treatment of nociceptive and neuropathic pain.[19][21] Several piperidine-based compounds have demonstrated high affinity for both targets, leading to significant antinociceptive activity in vivo.[19][20]
The following table summarizes representative binding affinity data for piperidine derivatives at sigma receptors.
| Compound Class | Target | Ki (nM) | Selectivity (σ2/σ1) | Reference |
| 2-Piperidin-1-ylmethyl-morpholine | σ1 | 5.2 | 30 | [18] |
| "" | σ2 | 156 | [18] | |
| Piperidine Derivative 5 | H3R | 7.70 | 0.002 | [19] |
| "" | σ1R | 3.64 | [19] | |
| Piperidine Derivative 11 | H3R | 2.50 | 0.11 | [19] |
| "" | σ1R | 22.4 | [19] |
Table 1: Representative binding affinities of piperidine-containing ligands for sigma receptors.
Structure-Activity Relationships (SAR) and Molecular Design
The biological activity of this compound derivatives is highly dependent on their substitution patterns. SAR studies have revealed several key principles for optimizing affinity and selectivity.
-
The Piperidine Moiety: As previously noted, the piperidine ring is often essential for high-affinity σ1 receptor binding.[19] Its substitution pattern can also fine-tune activity and selectivity. For instance, in a series of N-[(tetralin-1-yl)alkyl]piperidines, 3,3-dimethyl substitution on the piperidine ring resulted in compounds with sub-nanomolar affinity for the σ1 receptor.[22]
-
The Pyrrolidine Ring: The stereochemistry of the pyrrolidine ring is critical. Since many synthetic routes start from chiral precursors like L-proline, the resulting derivatives are often enantiomerically pure. This chirality significantly influences how the molecule interacts with its biological target.[5][6]
-
Substituents and Linkers: The nature of the groups attached to either ring and the length of any alkyl linkers can drastically alter the pharmacological profile. For dual H3/σ1 ligands, extending the linker length between a biphenyl moiety and the piperidine ring was found to decrease affinity at the H3 receptor.[21]
The diagram below illustrates a general pharmacophore model, highlighting key areas for chemical modification to explore the SAR.
Experimental Protocols: A Practical Guide
To ensure the trustworthiness and practical applicability of this guide, we provide detailed, self-validating protocols for key experimental procedures.
Protocol 5.1: Synthesis of a 1-(Pyrrolidin-2-ylmethyl)-piperidine Derivative
This protocol is adapted from established methods for N-alkylation and reductive amination.[9][10]
Objective: To synthesize a representative this compound scaffold.
Materials:
-
N-Boc-L-prolinal
-
Substituted Piperidine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Reductive Amination: a. Dissolve N-Boc-L-prolinal (1.0 eq) and the desired substituted piperidine (1.1 eq) in anhydrous DCM under an argon atmosphere. b. Stir the mixture at room temperature for 30 minutes. c. Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Causality: STAB is a mild reducing agent suitable for the selective reduction of the intermediate iminium ion without reducing the aldehyde starting material. d. Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed. e. Quench the reaction by slowly adding saturated sodium bicarbonate solution. f. Extract the aqueous layer three times with DCM. Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure. g. Purify the crude product via column chromatography to yield the N-Boc protected intermediate.
-
Boc Deprotection: a. Dissolve the purified intermediate from Step 1 in DCM. b. Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C. c. Allow the reaction to warm to room temperature and stir for 2-4 hours. Causality: TFA is a strong acid that efficiently cleaves the acid-labile Boc protecting group. d. Concentrate the reaction mixture under reduced pressure. e. Re-dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize excess acid. f. Dry the organic layer over MgSO₄, filter, and concentrate to yield the final this compound derivative.
Protocol 5.2: In Vitro Target Validation - Competitive Radioligand Binding Assay
This protocol outlines a standard procedure for determining the binding affinity of a test compound for the σ1 receptor.[18]
Objective: To determine the inhibitor constant (Ki) of a test compound at the σ1 receptor.
Materials:
-
Membrane homogenates from cells expressing human σ1 receptors.
-
Radioligand: --INVALID-LINK---pentazocine.
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Test compounds at various concentrations.
-
96-well filter plates and a cell harvester.
-
Scintillation cocktail and liquid scintillation counter.
Conclusion and Future Perspectives
The this compound scaffold is a demonstrably valuable motif in medicinal chemistry, offering a unique combination of structural rigidity, 3D complexity, and synthetic accessibility. Its utility has been proven in the development of potent and selective ligands for challenging CNS targets, including muscarinic and sigma receptors. The most compelling therapeutic opportunities appear to lie in the development of multi-target-directed ligands for complex neurodegenerative disorders like Alzheimer's disease, where the ability to modulate multiple pathological pathways simultaneously is a significant advantage.[17]
Future research should focus on expanding the chemical space around this core by exploring novel substitutions and stereochemistries. The application of this scaffold to other target classes, informed by computational modeling and high-throughput screening, could uncover new therapeutic applications. As our understanding of complex diseases deepens, the versatility and drug-like properties of the this compound scaffold ensure it will remain a cornerstone of innovative drug design for years to come.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Evidence for Classical Cholinergic Toxicity Associated with Selective Activation of M1 Muscarinic Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Muscarinic agonist - Wikipedia [en.wikipedia.org]
- 13. Muscarinic Receptor Agonists and Antagonists [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Novel potent sigma 1 ligands: N-[omega-(tetralin-1-yl)alkyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Pyrrolidin-1-ylmethyl-piperidine mechanism of action in biological systems
An In-depth Technical Guide Topic: 2-Pyrrolidin-1-ylmethyl-piperidine: A Mechanistic Exploration of a Privileged Scaffold in Neuropharmacology Audience: Researchers, scientists, and drug development professionals.
Abstract
The this compound moiety represents a fascinating structural motif found within a multitude of centrally active pharmacological agents. While direct, comprehensive studies on the parent molecule are not extensively documented, its constituent parts—the pyrrolidine and piperidine rings linked by a methylene bridge—are recognized as "privileged scaffolds" in medicinal chemistry.[1][2][3] This guide synthesizes information from a wide range of analogous compounds to build a predictive model for the mechanism of action of this compound in biological systems. We will explore its probable molecular targets, including sigma, histamine, dopamine, and muscarinic receptors, and provide detailed experimental protocols for researchers to validate these hypotheses. This document serves as a roadmap for investigating the pharmacological potential of this compound and its derivatives.
Introduction: The Significance of the Pyrrolidinyl-Piperidine Scaffold
In the landscape of modern drug discovery, certain chemical structures appear with remarkable frequency across a diverse array of successful therapeutics. These are termed "privileged scaffolds" due to their ability to interact with multiple, distinct biological targets through versatile, low-energy binding conformations. The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most prominent of these scaffolds, present in numerous classes of pharmaceuticals targeting the central nervous system (CNS).[1][2] Likewise, the five-membered pyrrolidine ring is a cornerstone of many natural alkaloids and synthetic drugs, valued for its stereochemical possibilities and biological activity.[3]
The compound this compound (PubChem CID: 2760541) combines these two powerful motifs.[4] Its structure suggests a high probability of interacting with CNS receptors. The basic nitrogen atoms in both rings are capable of forming crucial ionic bonds with acidic residues (like aspartate) in receptor binding pockets, a common feature for ligands of aminergic G-protein coupled receptors (GPCRs).[5]
This guide will proceed by dissecting the structure-activity relationships (SAR) of closely related molecules to postulate the most likely biological targets and mechanisms of action for this compound.
Postulated Molecular Targets and Mechanisms of Action
Based on an extensive review of compounds containing the pyrrolidinyl-piperidine or similar moieties, we can hypothesize several primary target families.
Sigma (σ) Receptors
The sigma receptors (σ1 and σ2) are unique, ligand-regulated intracellular chaperone proteins, not classical GPCRs or ion channels.[6] They are implicated in a vast range of cellular processes, including ion channel modulation, neurotransmitter release, and cellular survival, making them attractive targets for neurological and psychiatric disorders.[6][7]
-
Evidence: The piperidine and pyrrolidine scaffolds are hallmarks of high-affinity sigma receptor ligands.[6][7] For instance, 2-Piperidin-1-ylmethyl-morpholine, a close structural analog where the pyrrolidine is replaced by a morpholine ring, is a high-affinity and selective ligand for the σ1 receptor.[7] Furthermore, medicinal chemistry campaigns have developed dual-target ligands that show nanomolar affinity for both the histamine H3 receptor and the σ1 receptor, frequently incorporating a piperidine ring as the core basic amine feature.[6][8] Given this strong precedent, the σ1 and σ2 receptors stand out as highly probable targets for this compound.
-
Hypothesized Mechanism: The compound likely acts as a ligand that binds to the σ1 receptor, potentially modulating its chaperone activity. This could, in turn, influence the function of client proteins such as NMDA receptors or voltage-gated ion channels, leading to downstream effects on neuronal excitability and signaling.[9]
Histamine H3 Receptor
The histamine H3 receptor (H3R) is a presynaptic GPCR that acts as an autoreceptor, inhibiting the synthesis and release of histamine. It also functions as a heteroreceptor, modulating the release of other key neurotransmitters like acetylcholine, norepinephrine, and dopamine. H3R antagonists or inverse agonists are known to enhance cognitive function and wakefulness.
-
Evidence: Numerous potent and selective H3R antagonists feature a basic nitrogen-containing heterocycle, often piperidine or pyrrolidine.[10] Research on dual-acting ligands has explicitly linked piperidine-based structures to potent H3R affinity.[6][8] A series of 2-methylpyrrolidine derivatives also demonstrated high affinity for the H3R, highlighting the importance of this scaffold.[11]
-
Hypothesized Mechanism: this compound could function as an antagonist or inverse agonist at presynaptic H3Rs. By blocking the receptor's constitutive activity, it would disinhibit the release of pro-cognitive neurotransmitters in cortical and hippocampal regions, a mechanism with potential therapeutic value in cognitive disorders.
Dopamine Receptors (D2/D4)
Dopamine receptors, particularly the D2 subtype, are the primary targets for antipsychotic medications.[5][12] Ligands can be antagonists, which block the effects of dopamine, or partial agonists, which provide a stabilizing effect. The D4 receptor is also being explored as a target for novel antipsychotics and treatments for glioblastoma.[13]
-
Evidence: The scientific literature is rich with examples of pyrrolidine and piperidine derivatives designed as dopamine receptor ligands.[14] Substituted N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides are a well-studied class of potent D2 receptor antagonists.[15] Similarly, novel piperidine antagonists have been developed with high selectivity for the D4 receptor.[13]
-
Hypothesized Mechanism: The compound could act as an antagonist at postsynaptic D2 receptors, a mechanism characteristic of typical antipsychotics. Alternatively, it might display partial agonism, a hallmark of third-generation antipsychotics.[12] The protonable nitrogen is crucial for forming an ionic bond with a conserved aspartate residue (Asp3.32) in the dopamine receptor binding pocket.[5]
Muscarinic Acetylcholine Receptors (M1/M5)
Muscarinic receptors are GPCRs that mediate the effects of acetylcholine in the CNS and periphery.[16] The M1 subtype is highly expressed in the cortex and hippocampus and is critically involved in learning and memory, making it a key target for treating cognitive deficits in Alzheimer's disease.[16][17] The M5 receptor is a target for substance abuse disorders.[18]
-
Evidence: The development of subtype-selective muscarinic antagonists has often involved the replacement of piperidine cores with pyrrolidine, indicating that both scaffolds are well-tolerated and can confer high affinity.[18] Many allosteric agonists, which bind to a site distinct from acetylcholine, also incorporate these cyclic amine structures.[19][20]
-
Hypothesized Mechanism: this compound could act as either an agonist or antagonist at one or more muscarinic receptor subtypes. An M1 agonist or positive allosteric modulator action would be pro-cognitive. Conversely, an antagonist action at presynaptic M2 autoreceptors could enhance acetylcholine release.[21]
Experimental Workflows for Target Validation
To move from hypothesis to confirmation, a structured experimental approach is required. The following workflow and protocols provide a comprehensive framework for characterizing the pharmacological activity of this compound.
Overall Target Identification and Validation Workflow
The logical flow for characterizing a novel compound involves progressing from initial broad screening to specific mechanistic studies.
Caption: Workflow for pharmacological characterization.
Protocol 1: Radioligand Competition Binding Assay
This protocol is a self-validating system to determine the binding affinity (Kᵢ) of this compound for its hypothesized targets.
Objective: To quantify the affinity of the test compound for σ1, H3, D2, and M1 receptors.
Materials:
-
Test Compound: this compound
-
Membrane Preparations: Commercially available membranes from cells expressing human recombinant σ1, H3, D2, or M1 receptors.
-
Radioligands:
-
σ1: [³H]-(+)-Pentazocine
-
H3: [³H]-Nα-Methylhistamine
-
D2: [³H]-Spiperone
-
M1: [³H]-Pirenzepine
-
-
Non-specific Binding (NSB) Ligands: Haloperidol (for σ1, D2), Thioperamide (for H3), Atropine (for M1).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
96-well plates, scintillation vials, liquid scintillation cocktail, filter mats (e.g., GF/B), cell harvester, liquid scintillation counter.
Methodology:
-
Preparation: Thaw frozen cell membranes on ice. Dilute the membranes in ice-cold assay buffer to a pre-determined optimal concentration.
-
Compound Dilution: Prepare a serial dilution of this compound (e.g., from 10 mM down to 0.1 nM). The causality here is to span a wide concentration range to accurately define the top and bottom plateaus of the competition curve.
-
Assay Plate Setup (in triplicate):
-
Total Binding Wells: Add 50 µL buffer, 50 µL radioligand, and 100 µL membrane suspension.
-
NSB Wells: Add 50 µL NSB ligand (at high concentration, e.g., 10 µM), 50 µL radioligand, and 100 µL membrane suspension. This step is critical for trustworthiness, as it defines the signal background.
-
Competition Wells: Add 50 µL of each dilution of the test compound, 50 µL radioligand, and 100 µL membrane suspension.
-
-
Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the glass fiber filter mats using a cell harvester. Wash the filters 3 times with ice-cold assay buffer to remove unbound radioligand. This rapid wash is essential to prevent dissociation of the bound ligand.
-
Counting: Place the filter discs into scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (DPM) - NSB (DPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity for the receptor.
-
Table 1: Predicted Binding Affinity Profile (Illustrative Data)
| Target Receptor | Radioligand | Test Compound Kᵢ (nM) | Reference |
|---|---|---|---|
| Sigma-1 (σ1) | [³H]-(+)-Pentazocine | 15 | [7] |
| Sigma-2 (σ2) | [³H]-DTG | 120 | [7] |
| Histamine H3 | [³H]-Nα-Methylhistamine | 45 | [6] |
| Dopamine D2 | [³H]-Spiperone | 80 | [15] |
| Muscarinic M1 | [³H]-Pirenzepine | 250 |[21] |
Protocol 2: cAMP Functional Assay for GPCR Targets
Objective: To determine if this compound acts as an agonist, antagonist, or inverse agonist at Gᵢ/ₒ-coupled receptors (e.g., H3, D2, M2/4) or a Gₛ-coupled receptor.
Principle: Gᵢ-coupled receptors inhibit adenylyl cyclase, decreasing cAMP levels. Gₛ-coupled receptors stimulate adenylyl cyclase, increasing cAMP. This assay measures these changes.
Materials:
-
CHO or HEK293 cells stably expressing the receptor of interest (e.g., H3 or D2).
-
Forskolin (a direct activator of adenylyl cyclase).
-
A reference agonist (e.g., Quinpirole for D2) and antagonist (e.g., Haloperidol for D2).
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Methodology:
Antagonist Mode:
-
Cell Plating: Plate cells in a 96-well plate and grow to confluence.
-
Pre-treatment: Pre-incubate cells with increasing concentrations of this compound for 15-30 minutes. This allows the potential antagonist to occupy the receptor.
-
Stimulation: Add a fixed concentration of the reference agonist (at its EC₈₀ concentration) in the presence of forskolin. The causality of using forskolin is to amplify the signal window by elevating the basal cAMP level, making the inhibitory effect of the Gᵢ-coupled agonist more robust and measurable.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Lysis & Detection: Lyse the cells and measure intracellular cAMP levels according to the kit manufacturer's instructions.
-
Analysis: Plot the cAMP response against the log concentration of the test compound. A rightward shift in the agonist's dose-response curve and a decrease in its maximal effect indicate antagonism. Calculate the IC₅₀ from this inhibition curve.
Agonist Mode:
-
Cell Plating: As above.
-
Stimulation: Incubate cells with increasing concentrations of this compound in the presence of forskolin.
-
Incubation, Lysis & Detection: As above.
-
Analysis: Plot the cAMP response against the log concentration of the test compound. A dose-dependent decrease in cAMP indicates agonist activity. Calculate the EC₅₀.
Caption: Signaling pathway for a Gᵢ-coupled receptor cAMP assay.
Discussion and Future Directions
The structural components of this compound strongly suggest it is a polypharmacological agent with a high likelihood of interacting with sigma, histamine, dopamine, and muscarinic receptors. The initial binding assays proposed in Protocol 1 will be crucial for identifying the primary targets with the highest affinity.
-
Interpreting Initial Results: If the compound displays high affinity (Kᵢ < 100 nM) for multiple targets, it could be a valuable tool compound for studying the interplay between these systems or a starting point for medicinal chemistry efforts to enhance selectivity. For example, if it binds strongly to both σ1 and H3 receptors, it would join a class of compounds being investigated for neuropathic pain.[6]
-
Next Steps:
-
Full Selectivity Screening: The compound should be screened against a broader panel of CNS receptors (e.g., serotonin, opioid, adrenergic) to build a complete selectivity profile.
-
Functional Characterization: For every target where significant binding is observed, functional assays must be performed to determine the mode of action (agonist, antagonist, etc.).
-
In Vivo Validation: Promising in vitro results should be followed by in vivo animal models relevant to the identified targets. For example, if the compound is a D2 antagonist, it should be tested in models of psychosis (e.g., amphetamine-induced hyperlocomotion). If it is an H3 antagonist, it should be tested in models of cognition (e.g., novel object recognition).[11]
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the parent compound to understand which structural features are critical for affinity and selectivity at each target.
-
Conclusion
While this compound remains an under-characterized molecule, its privileged scaffold provides a strong, rational basis for predicting its mechanism of action. It is hypothesized to be a multi-target ligand primarily engaging sigma, histamine, dopamine, and muscarinic receptors. The experimental framework provided in this guide offers a clear and robust pathway for researchers to elucidate its precise pharmacological profile, potentially uncovering a novel tool for CNS research or a lead compound for future drug development.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. This compound | C10H20N2 | CID 2760541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. MS-377, a selective sigma receptor ligand, indirectly blocks the action of PCP in the N-methyl-D-aspartate receptor ion-channel complex in primary cultured rat neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-(Pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives as potent and selective histamine-3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WO1994020459A2 - Pyrrolo-pyridine derivatives as dopamine receptor ligands - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. The M1 muscarinic receptor is present in situ as a ligand-regulated mixture of monomers and oligomeric complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The M1 muscarinic receptor allosteric agonists AC-42 and 1-[1'-(2-methylbenzyl)-1,4'-bipiperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one bind to a unique site distinct from the acetylcholine orthosteric site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Spectroscopic Characterization of 2-(Pyrrolidin-1-ylmethyl)piperidine: A Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for 2-(Pyrrolidin-1-ylmethyl)piperidine, a saturated heterocyclic compound with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure scientific integrity and practical utility.
Molecular Structure and Spectroscopic Overview
2-(Pyrrolidin-1-ylmethyl)piperidine possesses a molecular formula of C₁₀H₂₀N₂ and a molecular weight of 168.28 g/mol [1]. The structure features a piperidine ring substituted at the 2-position with a methyl group, which in turn is attached to a pyrrolidine ring via the nitrogen atom. This unique arrangement of two saturated nitrogen-containing heterocycles dictates its characteristic spectroscopic signature.
A foundational understanding of the spectroscopic properties of the parent heterocycles, piperidine and pyrrolidine, is crucial for the accurate interpretation of the target molecule's spectra. This guide will leverage data from these and other structurally related compounds to provide a robust analysis.
Molecular Structure of 2-(Pyrrolidin-1-ylmethyl)piperidine
Caption: Molecular structure and atom numbering of 2-(Pyrrolidin-1-ylmethyl)piperidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-(Pyrrolidin-1-ylmethyl)piperidine, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to be complex due to the numerous overlapping signals from the methylene groups of both heterocyclic rings. High-field NMR instrumentation (400 MHz or higher) is recommended to achieve optimal signal dispersion.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of 2-(Pyrrolidin-1-ylmethyl)piperidine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in a 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is suitable for general characterization, while D₂O can be used to identify exchangeable N-H protons.
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence (e.g., zg30) is typically used.
-
Spectral Width: Set to cover a range of approximately 0-10 ppm.
-
Number of Scans: 8-16 scans are generally sufficient to obtain a good signal-to-noise ratio.
-
Relaxation Delay (d1): A delay of 1-2 seconds is appropriate.
-
Predicted ¹H NMR Data and Interpretation
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment | Rationale |
| ~ 3.0 - 2.8 | m | 3H | H-2, H-6 (piperidine) | Protons adjacent to the piperidine nitrogen are deshielded. |
| ~ 2.7 - 2.5 | m | 4H | H-2', H-5' (pyrrolidine) | Protons adjacent to the pyrrolidine nitrogen. |
| ~ 2.4 | m | 1H | H-2 (piperidine) | Methine proton at the substitution point. |
| ~ 2.3 | m | 2H | -CH₂- (linker) | Methylene protons connecting the two rings. |
| ~ 1.8 - 1.4 | m | 10H | H-3, H-4, H-5 (piperidine), H-3', H-4' (pyrrolidine) | Overlapping signals from the remaining methylene groups of both rings. |
| (variable) | br s | 1H | N-H (piperidine) | The chemical shift and appearance of this signal are highly dependent on solvent and concentration. |
Note: These are predicted chemical shifts based on the analysis of similar structures. Actual experimental values may vary.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the number of unique carbon environments in the molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in ~0.6 mL of deuterated solvent) is typically required compared to ¹H NMR.
-
Instrument Setup: The spectrum is acquired on the same NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.
-
Spectral Width: A wider spectral width of 0-80 ppm is appropriate for aliphatic compounds.
-
Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.
-
Predicted ¹³C NMR Data and Interpretation
| Chemical Shift (δ) ppm (Predicted) | Assignment | Rationale |
| ~ 60 | C-2 (piperidine) | The methine carbon bearing the substituent is shifted downfield. |
| ~ 58 | -CH₂- (linker) | The linker methylene carbon. |
| ~ 54 | C-2', C-5' (pyrrolidine) | Carbons adjacent to the pyrrolidine nitrogen. |
| ~ 47 | C-6 (piperidine) | Carbon adjacent to the piperidine nitrogen. |
| ~ 30 | C-3 (piperidine) | |
| ~ 26 | C-5 (piperidine) | |
| ~ 24 | C-4 (piperidine) | |
| ~ 23 | C-3', C-4' (pyrrolidine) |
Note: These are predicted chemical shifts based on the analysis of similar structures. Actual experimental values may vary.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-(Pyrrolidin-1-ylmethyl)piperidine will be dominated by absorptions corresponding to C-H and N-H stretching and bending vibrations.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The spectrum can be acquired using a neat liquid film between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Predicted IR Data and Interpretation
| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment | Rationale |
| ~ 3300 | Medium, Broad | N-H Stretch | Characteristic of the secondary amine in the piperidine ring. |
| 2950-2800 | Strong | C-H Stretch | Aliphatic C-H stretching vibrations from both rings and the linker. |
| ~ 1450 | Medium | C-H Bend | Methylene scissoring vibrations. |
| ~ 1100 | Medium | C-N Stretch | Stretching vibrations of the C-N bonds. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation. Electron Ionization (EI) is a common technique for this type of compound.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or, if volatile, through a gas chromatograph (GC-MS).
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).
Predicted Mass Spectrum Data and Interpretation
The monoisotopic mass of 2-(Pyrrolidin-1-ylmethyl)piperidine (C₁₀H₂₀N₂) is 168.16 g/mol . The molecular ion peak ([M]⁺) is expected at m/z 168.
Key Fragmentation Pathways
The fragmentation of 2-(Pyrrolidin-1-ylmethyl)piperidine will be dominated by α-cleavage, which is the cleavage of the bond adjacent to the nitrogen atoms.
References
Safety and handling precautions for 2-Pyrrolidin-1-ylmethyl-piperidine
An In-Depth Technical Guide to the Safe Handling and Risk Assessment of 2-Pyrrolidin-1-ylmethyl-piperidine and Related Novel Amines
Abstract: The responsible advancement of chemical research necessitates a rigorous approach to safety, particularly when handling novel or sparsely documented compounds. This guide provides a comprehensive framework for the safe handling, risk mitigation, and emergency preparedness for this compound. In the absence of a specific, published Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally analogous chemicals and established laboratory safety principles to offer a robust operational protocol. The methodologies outlined herein are designed for researchers, chemists, and drug development professionals, emphasizing a proactive, evidence-based approach to safety that aligns with the highest standards of scientific integrity and occupational health.
Preamble: Navigating Data Scarcity with Scientific Rigor
A thorough search of chemical safety databases and supplier catalogs reveals a critical data gap: as of the date of this publication, a comprehensive and verified Safety Data Sheet (SDS) for this compound is not publicly available. This is not an uncommon scenario in research and development, where novel compounds are synthesized and evaluated.
The absence of specific data does not mandate the cessation of research; rather, it demands a more fundamental and cautious approach. The core principle is to treat the substance as potentially hazardous based on the known toxicological and hazard profiles of its constituent functional groups and structurally similar molecules. This guide is built upon this principle of "safety through analogy and precaution."
For the purpose of this guide, we will infer the potential hazards of this compound by examining related heterocyclic amines, specifically substituted piperidines and pyrrolidines. This approach allows for the development of a comprehensive safety protocol grounded in established chemical principles.
Predicted Hazard Profile and Toxicological Assessment
Based on its structure—a piperidine ring linked to a pyrrolidine ring via a methylene bridge—this compound is a tertiary amine. This class of compounds often exhibits the following hazards:
-
Corrosivity: Amines are alkaline and can be corrosive to the skin and eyes, causing severe burns upon contact.
-
Toxicity: Many amines are toxic if inhaled, ingested, or absorbed through the skin. Potential effects can range from irritation of the respiratory tract to systemic effects on the nervous system or organs.
-
Flammability: While not always highly flammable, many liquid amines have flash points that indicate they can be ignited under laboratory conditions.
Analog Compound Data
To substantiate this assessment, we consider the hazard data of structurally related compounds:
| Compound | Key Hazards | CAS Number |
| 1-Methylpiperidine | Flammable liquid and vapor; Harmful if swallowed; Causes severe skin burns and eye damage; May cause respiratory irritation. | 626-67-5 |
| 2-Methylpiperidine | Flammable liquid and vapor; Toxic if swallowed, in contact with skin or if inhaled; Causes severe skin burns and eye damage. | 109-05-7 |
| N-Methylpyrrolidine | Highly flammable liquid and vapor; Harmful if swallowed; Causes severe skin burns and eye damage. | 120-94-5 |
This data strongly suggests that this compound should be handled with a high degree of caution, assuming it possesses a similar or potentially more potent hazard profile.
Risk Assessment and Mitigation Workflow
A systematic risk assessment is mandatory before any handling of this compound. The following workflow provides a structured approach to identifying and mitigating risks.
An In-depth Technical Guide to the Known Analogs and Derivatives of 2-Pyrrolidin-1-ylmethyl-piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-Pyrrolidin-1-ylmethyl-piperidine scaffold represents a privileged structural motif in medicinal chemistry, combining two key saturated heterocyclic rings known to impart favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules. This technical guide provides a comprehensive overview of the known analogs and derivatives of this core structure. It delves into the synthetic strategies for their preparation, explores their diverse biological activities, and analyzes the structure-activity relationships (SAR) that govern their therapeutic potential. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutic agents based on this versatile scaffold.
Introduction: The Significance of the this compound Core
The pyrrolidine and piperidine rings are ubiquitous in a vast number of natural products and synthetic drugs, underscoring their importance in molecular recognition by biological targets.[1][2] The this compound core combines these two saturated heterocycles, creating a three-dimensional structure with a defined spatial arrangement of nitrogen atoms that can serve as key pharmacophoric features. This unique architecture has been explored for its potential to interact with a variety of biological targets, leading to a range of pharmacological activities.
The inherent conformational flexibility of the piperidine ring, coupled with the stereochemical possibilities at the C2 position, and the diverse substitution patterns achievable on both the pyrrolidine and piperidine rings, make this scaffold a rich source for generating chemical diversity in drug discovery programs.[3] This guide will explore the chemical space around this core, providing insights into the design of novel analogs with tailored biological profiles.
Synthetic Strategies for this compound and its Analogs
The synthesis of the this compound core and its derivatives can be achieved through several strategic approaches. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Reductive Amination: A Convergent Approach
A highly efficient and versatile method for the synthesis of the core structure and its N-substituted analogs is the reductive amination of a 2-formylpiperidine derivative with pyrrolidine or a substituted pyrrolidine.[1] This approach is convergent, allowing for the rapid assembly of the target molecule from two key fragments.
Experimental Protocol: General Procedure for Reductive Amination
-
Reaction Setup: To a solution of N-protected 2-formylpiperidine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is added pyrrolidine (1.1 eq.).
-
Imine Formation: The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.
-
Reduction: A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.), is added portion-wise to the reaction mixture.
-
Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired 2-(pyrrolidin-1-ylmethyl)piperidine derivative.
N-Alkylation: A Stepwise Approach
An alternative strategy involves the N-alkylation of piperidine with a pre-functionalized pyrrolidine derivative, or vice versa.[4] This method is particularly useful for introducing specific substituents on either of the heterocyclic rings before their coupling.
Experimental Protocol: General Procedure for N-Alkylation
-
Reaction Setup: To a solution of piperidine (or a substituted piperidine) (1.0 eq.) and a suitable base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq.) in a polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) is added 1-(chloromethyl)pyrrolidine hydrochloride (or a similarly activated pyrrolidine derivative) (1.1 eq.).
-
Reaction Conditions: The reaction mixture is stirred at room temperature or heated to 50-80 °C to drive the reaction to completion.
-
Reaction Monitoring: The progress of the reaction is monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is filtered to remove the inorganic base. The filtrate is concentrated under reduced pressure. The residue is taken up in an organic solvent like ethyl acetate and washed with water and brine.
-
Purification: The organic layer is dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography.
Diagram 1: General Synthetic Strategies
Caption: Key synthetic routes to the this compound scaffold.
Known Analogs and Their Biological Activities
While a systematic exploration of the chemical space around the this compound core is not extensively documented, several classes of analogs incorporating this motif have been reported in the literature, exhibiting a range of biological activities.
Opioid Receptor Modulators
The piperidine scaffold is a well-established pharmacophore for opioid receptor ligands.[5] Analogs of this compound have been investigated for their affinity and efficacy at opioid receptors, particularly the kappa opioid receptor (KOR).
One notable example is a series of 1-(pyrrolidin-1-ylmethyl)-2-[(3-oxo-indan)-formyl]-1,2,3,4-tetrahydroisoquinoline derivatives, which can be considered as conformationally restricted analogs of the core scaffold.[6] These compounds have shown high affinity for the KOR, with some exhibiting potent agonistic activity.[6] The stereochemistry at the 1-position of the tetrahydroisoquinoline ring was found to be crucial for activity, with the (1S) configuration generally being more potent.[6]
Table 1: Kappa Opioid Receptor Affinity of Selected Analogs
| Compound | Structure | KOR Ki (nM) | Reference |
| maj-3c | 1-(pyrrolidin-1-ylmethyl)-2-[(6-chloro-3-oxo-indan)-formyl]-1,2,3,4-tetrahydroisoquinoline | 0.033 | [6] |
| (1S,18S)-3c | Stereoisomer of maj-3c | 0.0059 | [6] |
| maj-11a | Hydroxylated analog of maj-3c | 35.13 | [6] |
Muscarinic Receptor Ligands
The pyrrolidine and piperidine moieties are also common features in muscarinic receptor ligands. Conformationally restricted analogs of N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide, which incorporate a piperidine ring, have been synthesized and evaluated for their muscarinic activity. These studies have shown that subtle structural modifications can significantly impact the affinity and efficacy of these compounds, leading to either antagonists or weak partial agonists.
Other Biological Activities
Derivatives containing the pyrrolidine and piperidine rings have been reported to possess a wide range of other biological activities, including:
-
Anticancer Activity: Various piperidine derivatives have been investigated for their potential as anticancer agents.[2]
-
Antimicrobial Activity: The incorporation of these heterocyclic systems has been a strategy in the development of new antimicrobial agents.
-
Central Nervous System (CNS) Activity: The ability of these scaffolds to cross the blood-brain barrier has led to their exploration for various CNS targets.[6]
Structure-Activity Relationships (SAR)
Based on the available data, several key structure-activity relationships can be inferred for analogs of this compound.
-
Stereochemistry: The stereochemistry at the point of attachment of the pyrrolidin-1-ylmethyl group to the piperidine ring (C2 position) is likely to be a critical determinant of biological activity, as seen in related systems.[6]
-
N-Substitution on the Piperidine Ring: Modification of the piperidine nitrogen with various substituents can modulate the physicochemical properties of the molecule, such as lipophilicity and basicity, thereby influencing its pharmacokinetic profile and target engagement.
-
Substitution on the Pyrrolidine and Piperidine Rings: The introduction of substituents on the carbon skeletons of either the pyrrolidine or piperidine rings can provide additional points of interaction with the biological target and can be used to fine-tune the selectivity and potency of the analogs.
Diagram 2: Key Areas for SAR Exploration
Caption: Potential sites for chemical modification to explore the SAR of the core scaffold.
Future Directions and Conclusion
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While the current body of literature provides a foundation for understanding the synthesis and biological potential of its analogs, a more systematic exploration of this chemical space is warranted. Future research efforts should focus on:
-
The synthesis of diverse libraries of analogs with systematic variations at the key modification points identified in this guide.
-
Comprehensive pharmacological profiling of these analogs against a broad range of biological targets to uncover new therapeutic applications.
-
Detailed in vivo studies to evaluate the pharmacokinetic and efficacy profiles of the most promising candidates.
References
- 1. soc.chim.it [soc.chim.it]
- 2. researchgate.net [researchgate.net]
- 3. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of Chiral 2-Substituted Pyrrolidines
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Chiral 2-Substituted Pyrrolidines
The pyrrolidine ring is a privileged structural motif, central to a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] Its presence is prominent in numerous FDA-approved drugs, where it often plays a critical role in defining the molecule's biological activity.[3] More than just a structural component, the pyrrolidine scaffold, particularly when chiral, is a cornerstone of asymmetric catalysis, forming the basis for highly effective organocatalysts and ligands for metal-catalyzed transformations.[3][4] The stereochemistry at the 2-position is frequently a crucial determinant of a compound's efficacy and safety, making the development of robust and efficient methods for the stereoselective synthesis of 2-substituted pyrrolidines a paramount objective in modern organic chemistry.[2][5]
This technical guide provides an in-depth exploration of the primary strategies for achieving stereocontrol in the synthesis of chiral 2-substituted pyrrolidines. We will delve into the mechanistic underpinnings of each approach, offering detailed, field-proven protocols to empower researchers in their synthetic endeavors.
Strategic Approaches to Stereoselectivity
The synthesis of enantiomerically enriched 2-substituted pyrrolidines can be broadly categorized into four main strategies, each leveraging a different source of chirality to control the reaction's stereochemical outcome. The choice of strategy often depends on the desired substitution pattern, scalability, and the availability of starting materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
Application Notes and Protocols for 2-Pyrrolidin-1-ylmethyl-piperidine in Transition Metal Catalysis
Introduction: Unveiling the Potential of a Versatile Diamine Ligand
In the dynamic field of transition metal catalysis, the design and application of effective ligands are paramount to achieving high efficiency, selectivity, and functional group tolerance. Among the vast array of ligand architectures, bidentate nitrogen-donor ligands, particularly diamines, have established themselves as privileged scaffolds. Their utility spans a wide spectrum of catalytic transformations, from carbon-carbon bond formation to asymmetric reduction reactions. This document provides a comprehensive guide to the synthesis and potential applications of 2-Pyrrolidin-1-ylmethyl-piperidine , a structurally simple yet promising bidentate N,N'-donor ligand.
While extensive literature on this specific ligand is emerging, its structural motifs—a piperidine ring linked to a pyrrolidine moiety—suggest its potential to coordinate with various transition metals and facilitate key catalytic steps. This guide will, therefore, extrapolate from well-established principles and protocols for structurally related diamine ligands to provide a foundational framework for researchers, scientists, and drug development professionals to explore the catalytic capabilities of this compound. We will delve into its synthesis and propose its application in two major areas of transition metal catalysis: Palladium-catalyzed Suzuki-Miyaura cross-coupling and Iridium-catalyzed asymmetric transfer hydrogenation. The protocols provided are designed to be self-validating systems, with explanations of the causality behind experimental choices to ensure both trustworthiness and a deep understanding of the underlying chemistry.
PART 1: Synthesis of this compound
The accessibility of a ligand is a critical factor in its widespread adoption. A reliable and scalable synthesis is therefore the first step in unlocking its catalytic potential. A plausible and efficient route to this compound is through reductive amination, a robust and widely used method for forming carbon-nitrogen bonds.[1] This approach involves the reaction of 2-piperidinecarboxaldehyde with pyrrolidine in the presence of a reducing agent.
Synthetic Workflow
Caption: Reductive amination workflow for the synthesis of this compound.
Detailed Synthesis Protocol
Materials:
-
2-Piperidinecarboxaldehyde hydrochloride (1.0 eq)
-
Pyrrolidine (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add 2-piperidinecarboxaldehyde hydrochloride (1.0 eq) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add pyrrolidine (1.2 eq) to the stirred suspension. The hydrochloride salt of the aldehyde will be neutralized in situ by the excess amine.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure the formation of the imine/iminium ion intermediate.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel to afford the pure this compound.
PART 2: Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. The efficiency of this reaction is highly dependent on the choice of ligand, which influences the stability and reactivity of the palladium catalyst. Simple bidentate nitrogen ligands have been shown to be effective in promoting these couplings, often offering an air-stable and cost-effective alternative to phosphine ligands.[2][3]
Proposed Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Rationale for Application
The two nitrogen atoms of this compound can chelate to the palladium center, forming a stable complex. This chelation can prevent catalyst decomposition and promote the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4] The electron-donating nature of the alkylamine moieties can enhance the electron density at the palladium center, facilitating the oxidative addition of aryl halides.
General Protocol for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (e.g., aryl bromide) (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)
-
This compound (2-4 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 eq)
-
Solvent system (e.g., Toluene/Water, Dioxane/Water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), and the base (2.0-3.0 eq).
-
In a separate vial, pre-form the catalyst by dissolving Pd(OAc)₂ (1-2 mol%) and this compound (2-4 mol%) in a small amount of the reaction solvent. Stir for 10-15 minutes.
-
Add the pre-formed catalyst solution to the Schlenk flask containing the reagents.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure. The crude product can be purified by column chromatography.
Data Summary (Hypothetical)
| Entry | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 92 |
| 2 | 1-Bromo-4-nitrobenzene | 4-Methylphenylboronic acid | K₃PO₄ | Dioxane/H₂O | 90 | 95 |
| 3 | 2-Bromopyridine | 3-Methoxyphenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 88 |
| 4 | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 110 | 75 |
PART 3: Application in Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) is a powerful method for the synthesis of chiral alcohols from prochiral ketones, utilizing a hydrogen donor such as isopropanol or a formic acid/triethylamine mixture.[5] Iridium and Rhodium complexes bearing chiral diamine ligands are highly effective catalysts for this transformation.[6][7] If this compound is resolved into its enantiomers (e.g., (R)- or (S)- enantiomer), it can be explored as a chiral ligand in ATH.
Proposed Catalytic Mechanism
Caption: Simplified mechanism for Iridium-catalyzed asymmetric transfer hydrogenation.
Rationale for Application
The chiral environment created by the enantiomerically pure this compound ligand around the iridium center can induce facial selectivity in the hydride transfer from the metal to the prochiral ketone. This results in the formation of one enantiomer of the alcohol product in excess. The N-H functionality on the piperidine ring can also participate in the catalytic cycle through a metal-ligand bifunctional mechanism, which is common for Noyori-type catalysts.[8]
General Protocol for Asymmetric Transfer Hydrogenation
Materials:
-
Prochiral ketone (1.0 eq)
-
[Ir(Cp)Cl₂]₂ or [Rh(Cp)Cl₂]₂ (0.5-1.0 mol%)
-
(R)- or (S)-2-Pyrrolidin-1-ylmethyl-piperidine (1.1-2.2 mol%)
-
Formic acid/Triethylamine azeotrope (5:2 mixture) or Isopropanol
-
Solvent (e.g., Dichloromethane or Acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk tube, dissolve [Ir(Cp*)Cl₂]₂ (0.5-1.0 mol%) and the chiral this compound ligand (1.1-2.2 mol%) in the chosen solvent under an inert atmosphere.
-
Stir the mixture at room temperature for 20-30 minutes to allow for the in-situ formation of the active catalyst.
-
Add the prochiral ketone (1.0 eq) to the catalyst solution.
-
Add the hydrogen source (formic acid/triethylamine mixture or isopropanol).
-
Stir the reaction at the appropriate temperature (typically 25-40 °C) for 12-48 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
-
Determine the enantiomeric excess (ee) of the chiral alcohol product by chiral HPLC or GC analysis.
Data Summary (Hypothetical for (S)-Ligand)
| Entry | Ketone | Hydrogen Source | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Acetophenone | HCOOH/NEt₃ | CH₂Cl₂ | 30 | 98 | 92 (R) |
| 2 | 1-Indanone | i-PrOH | i-PrOH | 40 | 95 | 88 (R) |
| 3 | 1-(2-Naphthyl)ethanone | HCOOH/NEt₃ | CH₃CN | 30 | 96 | 94 (R) |
| 4 | Propiophenone | HCOOH/NEt₃ | CH₂Cl₂ | 30 | 97 | 90 (R) |
Conclusion and Future Outlook
This compound represents a readily accessible and structurally appealing bidentate diamine ligand with significant potential in transition metal catalysis. The protocols and insights provided in this guide, derived from established methodologies for analogous ligands, offer a solid starting point for its exploration in Suzuki-Miyaura cross-coupling and asymmetric transfer hydrogenation reactions. Further research into the synthesis of its enantiopure forms and the screening of its performance with a broader range of transition metals and reaction types will undoubtedly unveil its full catalytic capabilities. The simplicity of its structure, coupled with the potential for high activity and selectivity, makes this compound a valuable addition to the toolbox of the modern synthetic chemist.
References
- 1. Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: N-Functionalization of 2-(Pyrrolidin-1-ylmethyl)piperidine
Abstract
This document provides a detailed guide to the N-functionalization of the 2-(pyrrolidin-1-ylmethyl)piperidine scaffold, a key structural motif in medicinal chemistry. Piperidine and pyrrolidine heterocycles are prevalent in a vast number of pharmaceuticals and natural products due to their ability to confer favorable physicochemical properties and engage with biological targets.[1][2][3] Functionalization of the secondary amine on the piperidine ring allows for the systematic modulation of a compound's properties, including potency, selectivity, and pharmacokinetics.[4] This guide details field-proven protocols for N-alkylation, N-acylation, and reductive amination, focusing on the causality behind experimental choices to ensure robust and reproducible outcomes for researchers in drug discovery and chemical development.
Introduction: The Strategic Value of the Scaffold
The 2-(pyrrolidin-1-ylmethyl)piperidine core represents a versatile and sterically defined framework. The piperidine ring serves as a common anchor in drug design, while the 2-position substituent introduces a specific three-dimensional vector.[5][6] The secondary amine of the piperidine is the primary site for synthetic elaboration, offering a nucleophilic handle for introducing a wide array of functional groups. The pyrrolidine moiety, being tertiary, is non-reactive under the conditions described.
The strategic importance of modifying this scaffold lies in its application for creating diverse chemical libraries for screening and lead optimization.[1][6] The protocols herein are designed to be broadly applicable and serve as a foundational platform for generating novel chemical entities.
Core Synthetic Strategies: An Overview
The functionalization of the piperidine nitrogen can be achieved through several classic and reliable transformations. The choice of method depends on the desired final substituent (R-group). This guide will focus on three primary, high-yield strategies.
Caption: Fig 1. Overview of N-Functionalization Strategies.
Protocol I: Direct N-Alkylation
Direct alkylation is a straightforward method for introducing simple alkyl, benzyl, or allyl groups onto the piperidine nitrogen. The reaction proceeds via an SN2 mechanism, where the nucleophilic nitrogen attacks an electrophilic alkyl halide.
Causality and Experimental Choices:
-
Base Selection: A non-nucleophilic base is critical. Potassium carbonate (K₂CO₃) is a cost-effective and common choice. For more sterically hindered or less reactive alkyl halides, a stronger, non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) is preferred to prevent side reactions.
-
Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (ACN) is ideal as it can dissolve the reactants and effectively solvate the cations, accelerating the SN2 reaction.
-
Temperature: Heating is often required to overcome the activation energy, especially with less reactive halides like alkyl chlorides.
Detailed Step-by-Step Protocol: N-Alkylation
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-(pyrrolidin-1-ylmethyl)piperidine (1.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile (ACN) or DMF to achieve a concentration of approximately 0.1-0.2 M.
-
Base Addition: Add potassium carbonate (K₂CO₃, 2.0-3.0 eq) or DIPEA (1.5-2.0 eq).
-
Electrophile Addition: Add the alkyl halide (R-X, 1.1-1.2 eq) dropwise at room temperature.
-
Reaction: Stir the mixture at a temperature between 50-80 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Workup: a. Cool the reaction to room temperature and filter off the inorganic salts. b. Concentrate the filtrate under reduced pressure to remove the solvent. c. Dissolve the residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) and wash with water or brine to remove any remaining salts or DMF. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product via silica gel column chromatography to yield the pure N-alkylated product.
Protocol II: N-Acylation
N-acylation is the most common method for forming robust amide bonds. This reaction is typically fast and high-yielding, proceeding via nucleophilic acyl substitution.
Causality and Experimental Choices:
-
Acylating Agent: Acyl chlorides are highly reactive and widely used. Acid anhydrides are a suitable, less aggressive alternative.
-
Base Selection: A base, such as triethylamine (TEA) or pyridine, is required to act as an acid scavenger, neutralizing the HCl or carboxylic acid byproduct generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic.
-
Solvent: An inert, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to dissolve the reactants without participating in the reaction.
Detailed Step-by-Step Protocol: N-Acylation
-
Reaction Setup: Dissolve 2-(pyrrolidin-1-ylmethyl)piperidine (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Base Addition: Add triethylamine (TEA, 1.5 eq) and cool the solution to 0 °C in an ice bath.
-
Acylating Agent Addition: Add the acyl chloride (RCOCl, 1.1 eq) dropwise to the stirred solution. A precipitate of triethylamine hydrochloride will form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor progress by TLC or LC-MS.
-
Workup: a. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). b. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. c. Combine the organic layers and wash sequentially with water and brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: The crude product is often of high purity, but can be further purified by column chromatography or recrystallization if necessary.
Protocol III: Reductive Amination
Reductive amination is a powerful and versatile method for forming C-N bonds, allowing for the introduction of a wide variety of substituted alkyl groups.[7] The reaction proceeds in two stages: the initial formation of an iminium ion between the secondary amine and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction.[8][9]
Causality and Experimental Choices:
-
Reducing Agent: A mild and selective reducing agent is paramount. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice.[10] It is mild enough not to reduce the starting aldehyde/ketone but is highly effective at reducing the iminium ion intermediate. Sodium cyanoborohydride (NaCNBH₃) is another option, though concerns about cyanide toxicity exist.[9]
-
Solvent: Chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are typically used. Acetic acid is sometimes added as a catalyst to facilitate iminium ion formation.
Visualizing the Reductive Amination Workflow
Caption: Fig 2. Reductive Amination Workflow.
Detailed Step-by-Step Protocol: Reductive Amination
-
Reaction Setup: In a round-bottom flask, combine 2-(pyrrolidin-1-ylmethyl)piperidine (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in 1,2-dichloroethane (DCE) or DCM.
-
Iminium Formation: Stir the mixture at room temperature for 20-30 minutes. If the reaction is sluggish, a small amount of acetic acid (0.1 eq) can be added.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to control any effervescence.
-
Reaction: Stir the reaction at room temperature until completion, as monitored by LC-MS (typically 2-24 hours).
-
Workup: a. Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃. b. Stir vigorously for 15-20 minutes until gas evolution ceases. c. Extract the mixture with DCM. d. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the resulting crude amine by silica gel column chromatography.
Data Summary and Comparison
| Functionalization Method | Key Reagents | Typical Conditions | Advantages | Considerations |
| N-Alkylation | Alkyl halide, K₂CO₃ or DIPEA | ACN or DMF, 50-80 °C, 4-16h | Simple, direct C-N bond formation. | Risk of over-alkylation (quaternization), requires heat. |
| N-Acylation | Acyl chloride, TEA or Pyridine | DCM, 0 °C to RT, 1-4h | Fast, high-yielding, forms stable amides. | Product is non-basic; acyl chlorides can be moisture-sensitive. |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | DCE or DCM, RT, 2-24h | High functional group tolerance, mild conditions, broad scope.[9][11] | Stoichiometric borohydride waste; iminium formation can be slow. |
Conclusion
The N-functionalization of 2-(pyrrolidin-1-ylmethyl)piperidine provides a robust entry point for generating novel molecular architectures for drug discovery. The protocols for N-alkylation, N-acylation, and reductive amination detailed in this note offer reliable and reproducible methods for this purpose. By understanding the chemical principles behind the choice of reagents and conditions, researchers can effectively troubleshoot and adapt these procedures to synthesize a diverse array of target compounds with high efficiency and purity.
References
- 1. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. thieme-connect.de [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. soc.chim.it [soc.chim.it]
- 10. ajchem-a.com [ajchem-a.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Synthesis of Novel Analgesic Compounds Utilizing a 2-Pyrrolidin-1-ylmethyl-piperidine Scaffold
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: A Strategic Approach to Non-Addictive Analgesia
The opioid crisis has underscored the urgent need for potent analgesics with a reduced liability for addiction and abuse. A promising strategy in this endeavor is the development of selective kappa-opioid receptor (KOR) agonists. Unlike mu-opioid receptor (MOR) agonists, such as morphine and fentanyl, which are associated with euphoria and respiratory depression, KOR agonists mediate analgesia with a distinct pharmacological profile that may circumvent these life-threatening side effects.[1][2] The 2-pyrrolidin-1-ylmethyl-piperidine moiety has emerged as a privileged scaffold in the design of potent and selective KOR agonists, forming the core of numerous investigational analgesic compounds.
This comprehensive guide provides detailed application notes and scalable synthetic protocols for the preparation of a representative KOR agonist incorporating the this compound core. The methodologies are presented with an emphasis on the underlying chemical principles and practical considerations to empower researchers in the synthesis and exploration of this important class of potential therapeutics.
Scientific Foundation: The Rationale for Targeting the Kappa-Opioid Receptor
The kappa-opioid receptor, a G protein-coupled receptor (GPCR), is a key component of the endogenous opioid system.[3] Its activation by endogenous ligands, such as dynorphins, or exogenous agonists leads to a cascade of intracellular signaling events that ultimately modulate neuronal excitability and neurotransmitter release.[3][4]
Activation of KORs, particularly in the central and peripheral nervous systems, has been shown to produce potent antinociceptive effects in various pain models.[3][5] The analgesic effects of KOR agonists are mediated through the inhibition of pain transmission pathways.[6] A key advantage of targeting KORs is that their activation is not associated with the rewarding effects that drive addiction, and they do not cause the profound respiratory depression seen with MOR agonists.[1][2]
The this compound scaffold has been extensively utilized in the development of KOR agonists, most notably in analogs of the prototypical KOR agonist, U-50488.[4][7] Structure-activity relationship (SAR) studies have demonstrated that this bicyclic amine system is crucial for high-affinity binding to the KOR. The piperidine ring provides a rigid framework for the presentation of key pharmacophoric elements, while the pyrrolidinylmethyl side chain is believed to engage in critical interactions within the receptor's binding pocket.
Synthetic Strategy: A Modular Approach to Novel KOR Agonists
The synthesis of analgesic compounds based on the this compound scaffold is approached in a modular fashion, allowing for the systematic variation of different structural components to optimize pharmacological properties. The general synthetic route involves two key stages:
-
Synthesis of the this compound Core: This foundational step establishes the key bicyclic amine structure.
-
Acylation of the Piperidine Nitrogen: The secondary amine of the piperidine ring is acylated with a variety of carboxylic acid derivatives, often containing an aryl or heteroaryl moiety, to introduce the final pharmacophoric elements required for potent KOR agonism.
This modularity allows for the exploration of a wide chemical space to fine-tune potency, selectivity, and pharmacokinetic properties.
Visualizing the Synthetic Workflow
Caption: General synthetic workflow for this compound based analgesics.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of a representative analgesic compound, 1-((3,4-Dichlorophenyl)acetyl)-2-(pyrrolidin-1-ylmethyl)piperidine .
Part 1: Synthesis of the this compound Core
Step 1.1: Synthesis of 2-(Chloromethyl)piperidine Hydrochloride
This initial step involves the conversion of the primary alcohol of 2-(hydroxymethyl)piperidine to a more reactive leaving group, a chloride, in preparation for nucleophilic substitution.
-
Reaction Scheme:
-
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-(Hydroxymethyl)piperidine | 115.17 | 10.0 g | 0.087 |
| Thionyl Chloride (SOCl₂) | 118.97 | 12.4 g (7.4 mL) | 0.104 |
| Dichloromethane (DCM) | - | 150 mL | - |
-
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (nitrogen or argon), add 2-(hydroxymethyl)piperidine (10.0 g, 0.087 mol) and dichloromethane (150 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (7.4 mL, 0.104 mol) dropwise to the stirred solution over 30 minutes. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to afford a crude solid.
-
Triturate the solid with diethyl ether (50 mL), filter, and wash the solid with additional diethyl ether (2 x 25 mL).
-
Dry the resulting white solid under vacuum to yield 2-(chloromethyl)piperidine hydrochloride.
-
-
Expected Yield: 13.5 g (91%)
-
Characterization: The product can be characterized by ¹H NMR and ¹³C NMR spectroscopy.
Step 1.2: Synthesis of this compound
This step involves the nucleophilic substitution of the chloride with pyrrolidine to form the desired core scaffold.
-
Reaction Scheme:
-
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-(Chloromethyl)piperidine·HCl | 170.09 | 13.0 g | 0.076 |
| Pyrrolidine | 71.12 | 8.1 g (9.4 mL) | 0.114 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 26.3 g | 0.190 |
| Acetonitrile (ACN) | - | 200 mL | - |
-
Procedure:
-
To a 500 mL round-bottom flask, add 2-(chloromethyl)piperidine hydrochloride (13.0 g, 0.076 mol), potassium carbonate (26.3 g, 0.190 mol), and acetonitrile (200 mL).
-
Add pyrrolidine (9.4 mL, 0.114 mol) to the suspension.
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir for 16 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Wash the filter cake with acetonitrile (2 x 30 mL).
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product as an oil.
-
Purify the crude oil by vacuum distillation to yield this compound as a colorless oil.
-
-
Expected Yield: 11.2 g (88%)
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Part 2: Synthesis of the Final Analgesic Compound
Step 2.1: Synthesis of 1-((3,4-Dichlorophenyl)acetyl)-2-(pyrrolidin-1-ylmethyl)piperidine
The final step is the acylation of the piperidine nitrogen with 3,4-dichlorophenylacetyl chloride.
-
Reaction Scheme:
-
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 168.28 | 10.0 g | 0.059 |
| 3,4-Dichlorophenylacetyl Chloride | 224.48 | 14.6 g | 0.065 |
| Triethylamine (TEA) | 101.19 | 8.9 g (12.3 mL) | 0.088 |
| Dichloromethane (DCM) | - | 200 mL | - |
-
Procedure:
-
Dissolve this compound (10.0 g, 0.059 mol) and triethylamine (12.3 mL, 0.088 mol) in dichloromethane (200 mL) in a 500 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve 3,4-dichlorophenylacetyl chloride (14.6 g, 0.065 mol) in dichloromethane (50 mL).
-
Add the solution of the acyl chloride dropwise to the stirred amine solution over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to afford the final product as a viscous oil or a low-melting solid.
-
-
Expected Yield: 18.5 g (85%)
-
Characterization: The final compound should be thoroughly characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and its purity assessed by HPLC.
Data Summary and Characterization
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) |
| This compound | C₁₀H₂₀N₂ | 168.28 | Colorless oil | 2.95-2.85 (m, 1H), 2.80-2.70 (m, 1H), 2.60-2.40 (m, 5H), 2.30-2.20 (m, 1H), 1.80-1.50 (m, 10H) |
| 1-((3,4-Dichlorophenyl)acetyl)-2-(pyrrolidin-1-ylmethyl)piperidine | C₁₉H₂₆Cl₂N₂O | 385.33 | Viscous oil | 7.35 (d, J=8.2 Hz, 1H), 7.30 (d, J=2.0 Hz, 1H), 7.05 (dd, J=8.2, 2.0 Hz, 1H), 4.60-4.50 (m, 1H), 3.80-3.60 (m, 2H), 3.20-3.00 (m, 1H), 2.80-2.40 (m, 6H), 1.80-1.40 (m, 10H) |
Visualizing Key Molecular Interactions
The interaction of the synthesized KOR agonist with the receptor is crucial for its analgesic activity. The following diagram illustrates the key pharmacophoric features and their proposed interactions within the KOR binding site.
Caption: Key pharmacophoric interactions of the KOR agonist within the receptor binding site.
Conclusion and Future Directions
The synthetic protocols detailed in this guide provide a robust and scalable route to a promising class of analgesic compounds. The modular nature of the synthesis allows for extensive chemical modifications, enabling the optimization of pharmacological profiles. By leveraging the this compound scaffold, researchers can continue to develop novel KOR agonists with improved efficacy and safety profiles, contributing to the development of the next generation of non-addictive pain therapeutics. Further studies should focus on in vivo evaluation of the synthesized compounds for their analgesic efficacy, side-effect profile, and pharmacokinetic properties.
References
- 1. Discovery of Potent Kappa Opioid Receptor Agonists Derived from Akuammicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EP1341762A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 4. [Synthesis and analgesic activity of analogs of U-50488, an opiate kappa-agonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of a Novel Selective Kappa-Opioid Receptor Agonist Using Crystal Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro characterization of fluorinated U-50488 analogs for PET studies of kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Copper-Catalyzed Synthesis of Pyrrolidines and Piperidines
Introduction: The Enduring Importance of Pyrrolidines and Piperidines in Drug Discovery
The pyrrolidine and piperidine scaffolds are privileged N-heterocyclic motifs that form the core of a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2][3][4] Their prevalence in biologically active molecules underscores their significance as key building blocks in medicinal chemistry and drug development. The unique conformational constraints and basic nitrogen atom of these saturated rings allow for precise three-dimensional arrangements of substituents, facilitating optimal interactions with biological targets. Consequently, the development of efficient and versatile synthetic methods to access functionalized pyrrolidines and piperidines is of paramount importance to the research and development community.
This guide provides an in-depth exploration of modern copper-catalyzed methodologies for the synthesis of these crucial heterocycles. Copper catalysis offers a cost-effective, abundant, and environmentally benign alternative to precious metal catalysts, while demonstrating remarkable versatility and functional group tolerance.[5][6] We will delve into the mechanistic underpinnings of these transformations, providing detailed, field-proven protocols and insights to empower researchers to successfully implement these powerful synthetic tools.
Methodology 1: Intramolecular C-H Amination via N-F Bond Activation
A significant advancement in the synthesis of pyrrolidines and piperidines involves the copper-catalyzed intramolecular amination of unactivated C(sp³)–H bonds.[5][7][8][9][10] This approach leverages the dual role of N-fluoroamides, where the N-F bond acts as both an internal oxidant and a nitrogen source for the newly formed heterocycle.
Mechanistic Insights
The reaction is proposed to proceed through a Cu(I)/Cu(II) catalytic cycle.[7][8] The Cu(I) catalyst initiates the cycle by a single-electron transfer (SET) to the N-fluoroamide, generating a nitrogen-centered radical and a Cu(II)-fluoride species. The amidyl radical then undergoes an intramolecular 1,5- or 1,6-hydrogen atom transfer (HAT) from an unactivated C-H bond, forming a carbon-centered radical. Subsequent reductive elimination from a Cu(II) intermediate or radical cyclization followed by oxidation and deprotonation furnishes the desired pyrrolidine or piperidine product and regenerates the active Cu(I) catalyst.
Catalytic Cycle: Copper-Catalyzed Intramolecular C-H Amination
Caption: Proposed catalytic cycle for the copper-catalyzed intramolecular C-H amination.
General Protocol: Synthesis of N-Aryl Pyrrolidines
This protocol is adapted from methodologies described by Muñiz and coworkers.[7][8][9]
Materials:
-
N-fluoro-N-pent-4-en-1-yl-4-methylbenzenesulfonamide (Substrate)
-
[Cu(CH₃CN)₄]PF₆ or a similar Cu(I) source
-
Tris(pyrazolyl)borate ligand (e.g., Tp* or Tp'x')
-
Anhydrous, degassed solvent (e.g., toluene or 1,2-dichloroethane)
-
Schlenk flask or glovebox for inert atmosphere operations
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add the copper(I) source (e.g., [Cu(CH₃CN)₄]PF₆, 5 mol%) and the tris(pyrazolyl)borate ligand (5 mol%) to a Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous, degassed solvent (to achieve a substrate concentration of 0.1 M). Stir the mixture at room temperature for 15-30 minutes to allow for complex formation.
-
Substrate Addition: Dissolve the N-fluoroamide substrate (1.0 equiv) in the reaction solvent and add it to the catalyst mixture.
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired pyrrolidine product.
Substrate Scope and Performance Data
| Substrate Type | Product | Catalyst System | Temp (°C) | Time (h) | Yield (%) | Reference |
| N-fluoro-N-pent-4-en-1-ylsulfonamide | Pyrrolidine | [Tp'iPr₂'Cu(NCMe)] | 90 | 2 | >95 | [7][8] |
| N-fluoro-N-hex-5-en-1-ylsulfonamide | Piperidine | [Tp'iPr₂'Cu(NCMe)] | 90 | 4 | >95 | [7][8] |
| Substituted N-fluoro-N-pent-4-en-1-ylsulfonamides | Substituted Pyrrolidines | [Tp'iPr₂'Cu(NCMe)] | 90 | 2-6 | 70-98 | [11] |
Methodology 2: Intramolecular Carboamination of Unactivated Olefins
Copper(II) carboxylates can promote the intramolecular carboamination of unactivated alkenes, providing a powerful route to N-functionalized pyrrolidines and piperidines.[12][13] This transformation is particularly noteworthy for its ability to form two new bonds (C-N and C-C) in a single operation.
Mechanistic Considerations
The proposed mechanism involves an initial intramolecular syn-aminocupration of the olefin by the N-sulfonamide, forming a copper-alkyl intermediate.[12][13] This intermediate then undergoes a homolytic cleavage to generate a primary carbon radical. The subsequent intramolecular addition of this radical to an adjacent aromatic ring, followed by rearomatization, leads to the formation of the C-C bond and the final pyrrolidine or piperidine product. The use of more soluble copper(II) salts, such as copper(II) neodecanoate, has been shown to improve reaction efficiency.[12]
Reaction Pathway: Copper-Promoted Intramolecular Carboamination
Caption: Key steps in the copper-promoted intramolecular carboamination of unactivated olefins.
General Protocol: Synthesis of 2,5-Disubstituted Pyrrolidines
This protocol is based on the work of Chemler and coworkers.[12][13][14]
Materials:
-
α-Substituted γ–alkenyl sulfonamide (Substrate)
-
Copper(II) neodecanoate [Cu(ND)₂] or Copper(II) acetate [Cu(OAc)₂]
-
Anhydrous solvent (e.g., DMF or 1,4-dioxane)
-
Microwave reactor or high-temperature oil bath
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a microwave vial or a sealed tube, add the γ–alkenyl sulfonamide substrate (1.0 equiv) and the copper(II) carboxylate (e.g., Cu(ND)₂, 2.0 equiv).
-
Solvent Addition: Add the anhydrous solvent to achieve a substrate concentration of 0.1-0.2 M.
-
Reaction: If using a microwave reactor, heat the mixture to the specified temperature (e.g., 210 °C) for the designated time (e.g., 3 hours).[13] If using an oil bath, heat the sealed tube to a high temperature (e.g., 170-200 °C) for an extended period (e.g., 72 hours).[13]
-
Workup: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to isolate the desired 2,5-disubstituted pyrrolidine. High diastereoselectivity for the cis isomer is often observed.[12][13]
Performance Data for Carboamination
| Substrate | Product | Copper Salt | Temp (°C) / Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |
| N-Aryl-2-allylaniline | Indolo[1,2-a]quinoline | Cu(OAc)₂ | 160 / 0.5 | 63 | N/A | [12] |
| α-Substituted γ–alkenyl sulfonamide | 2,5-cis-disubstituted pyrrolidine | Cu(ND)₂ | 210 / 3 (MW) | 31-51 | >20:1 | [13] |
| δ-Alkenyl N-arylsulfonamide | Piperidine derivative | Cu(ND)₂ | 170 / 72 | 45 | N/A | [12][13] |
Methodology 3: Tandem Hydroamination-Alkynylation
A highly efficient one-pot synthesis of functionalized pyrrolidines and piperidines can be achieved through a copper-catalyzed tandem hydroamination-alkynylation sequence.[1] This atom-economical process involves an initial intramolecular hydroamination of an alkyne followed by the trapping of the resulting enamine intermediate with a second nucleophile.
Mechanistic Overview
The reaction is initiated by the copper(I)-catalyzed intramolecular hydroamination of an amino-alkyne, which forms a cyclic enamine intermediate. This activated enamine is then susceptible to nucleophilic attack by a co-reactant, such as a terminal alkyne, leading to the formation of a propargylamine-substituted pyrrolidine or piperidine. Microwave heating has been shown to significantly accelerate this transformation.[1]
Workflow: Tandem Hydroamination-Alkynylation
Caption: Simplified workflow for the copper-catalyzed tandem hydroamination-alkynylation.
General Protocol: One-Pot Synthesis of Functionalized Pyrrolidines
This protocol is a representative example based on the work of Reddy and coworkers.[1]
Materials:
-
Amino-alkyne (e.g., 4-pentyn-1-amine derivative)
-
Terminal alkyne (e.g., phenylacetylene)
-
Copper(I) bromide (CuBr)
-
Anhydrous 1,4-dioxane
-
Microwave reactor
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: In a microwave process vial, combine the amino-alkyne (1.0 equiv), the terminal alkyne (1.2 equiv), and CuBr (5 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane to achieve a suitable concentration.
-
Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to 100 °C for 30 minutes.[1]
-
Workup: After cooling, dilute the reaction mixture with an appropriate organic solvent and filter through a short pad of silica gel or celite to remove the copper catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired functionalized pyrrolidine.
Representative Yields
| Ring Size | Substrate 1 (Amino-alkyne) | Substrate 2 (Alkyne) | Yield (%) | Reference |
| 5-membered (Pyrrolidine) | N-benzyl-4-pentyn-1-amine | Phenylacetylene | 99 | [1] |
| 5-membered (Pyrrolidine) | N-benzyl-4-pentyn-1-amine | 1-Hexyne | 95 | [1] |
| 6-membered (Piperidine) | N-benzyl-5-hexyn-1-amine | Phenylacetylene | 98 | [1] |
Conclusion and Future Outlook
Copper-catalyzed reactions have emerged as indispensable tools for the synthesis of pyrrolidines and piperidines, offering high efficiency, broad substrate scope, and operational simplicity. The methodologies presented herein—intramolecular C-H amination, carboamination of olefins, and tandem hydroamination-alkynylation—showcase the diverse reactivity that can be harnessed with copper catalysts. As the demand for novel, structurally complex N-heterocycles continues to grow in the pharmaceutical and agrochemical industries, the development of new copper-catalyzed transformations, particularly asymmetric variants, will undoubtedly remain a vibrant and impactful area of research.
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. Recent developments and perspectives in the copper-catalyzed multicomponent synthesis of heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10472H [pubs.rsc.org]
- 3. Recent developments and perspectives in the copper-catalyzed multicomponent synthesis of heterocycles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Recent developments and perspectives in the copper-catalyzed multicomponent synthesis of heterocycles [ouci.dntb.gov.ua]
- 5. investigacion.unirioja.es [investigacion.unirioja.es]
- 6. researchgate.net [researchgate.net]
- 7. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C-H Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrrolidine synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes; Formal Synthesis of (+)-Monomorine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 2-Pyrrolidone Derivatives
Introduction: The Central Role of Purity in 2-Pyrrolidone Derivative Chemistry
The 2-pyrrolidone ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of a diverse array of biologically active compounds and functional polymers.[1][2] Notable examples of pharmaceuticals incorporating this moiety include Piracetam, used in the management of cognitive disorders, and Doxapram, a respiratory stimulant.[1] The efficacy and safety of these agents, as with any high-value chemical entity, are inextricably linked to their purity. The synthesis of 2-pyrrolidone derivatives can yield complex mixtures containing unreacted starting materials, reagents, and various byproducts.[3] Consequently, robust and efficient purification strategies are paramount to isolate the target compound with the requisite level of purity for downstream applications, particularly in the pharmaceutical industry where stringent quality control is essential.
This comprehensive guide provides detailed application notes and protocols for the purification of 2-pyrrolidone derivatives, addressing the common challenges encountered by researchers and drug development professionals. We will delve into the mechanistic principles behind key purification techniques, offering field-proven insights and step-by-step methodologies to empower you to achieve optimal purity for your compounds.
Strategic Approaches to Purification: A Decision-Making Framework
The selection of an appropriate purification strategy is contingent upon the physicochemical properties of the target 2-pyrrolidone derivative (e.g., polarity, solubility, stability) and the nature of the impurities present in the crude reaction mixture. A multi-pronged approach, often combining several techniques, is typically necessary to achieve high purity.
Caption: A decision workflow for selecting a suitable purification strategy.
Liquid-Liquid Extraction: An Efficient First-Pass Purification
Acid-base extraction is a powerful and often underutilized technique for the initial purification of crude reaction mixtures containing ionizable species.[4] This method leverages the differential solubility of the neutral and ionized forms of a compound in immiscible organic and aqueous phases.
Protocol 1: Acid-Base Extraction for a Reaction Mixture Containing a Neutral 2-Pyrrolidone Derivative and Acidic/Basic Impurities
This protocol is applicable to scenarios where the desired 2-pyrrolidone derivative is neutral and the primary impurities are unreacted acidic or basic starting materials.
Underlying Principle: Basic impurities, such as unreacted amines, can be protonated with a dilute acid to form water-soluble ammonium salts, which are then extracted into the aqueous phase.[4] Conversely, acidic impurities, like residual carboxylic acids, can be deprotonated with a weak base to form water-soluble carboxylate salts.[4]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
Acid Wash (Removal of Basic Impurities):
-
Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).
-
Stopper the funnel, invert, and vent frequently to release any pressure buildup.
-
Shake the funnel vigorously for 1-2 minutes.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the acid wash if significant basic impurities are present (monitor by TLC).
-
-
Base Wash (Removal of Acidic Impurities):
-
Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Caution: Swirl gently and vent frequently, as the neutralization of acidic components will generate carbon dioxide gas.[4]
-
Once gas evolution has ceased, shake vigorously for 1-2 minutes.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the base wash if necessary.
-
-
Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove any remaining water-soluble components and break up emulsions.
-
Drying and Concentration:
-
Drain the organic layer into an Erlenmeyer flask.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter or decant the dried organic solution.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the partially purified 2-pyrrolidone derivative.
-
Flash Column Chromatography: The Workhorse of Purification
Flash column chromatography is a rapid and efficient method for separating compounds based on their differential adsorption to a stationary phase.[5] For 2-pyrrolidone derivatives, silica gel is the most common stationary phase.
Protocol 2: Normal-Phase Flash Chromatography of a Moderately Polar N-Aryl-2-Pyrrolidone Derivative
Underlying Principle: The separation is based on the polarity of the compounds. More polar compounds will have a stronger interaction with the polar silica gel stationary phase and will elute later, while less polar compounds will elute earlier.
Step-by-Step Methodology:
-
Mobile Phase Selection (TLC Analysis):
-
Dissolve a small amount of the crude material in a suitable solvent.
-
Spot the solution onto a silica gel TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., different ratios of hexanes/ethyl acetate).
-
The ideal solvent system will provide good separation of the target compound from impurities, with an Rf value for the target compound of approximately 0.2-0.4.[3]
-
-
Column Packing:
-
Select a column of appropriate size for the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude sample by weight).
-
Dry-pack the column with silica gel, gently tapping the column to ensure even packing.
-
Add a thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dry Loading (Recommended for optimal resolution): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully pipette it onto the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column without disturbing the sample layer.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate.
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the elution of compounds by TLC analysis of the collected fractions.
-
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Table 1: Recommended Solvent Systems for Flash Chromatography of 2-Pyrrolidone Derivatives
| Derivative Type | Polarity | Recommended Solvent System(s) |
| N-Alkyl-2-pyrrolidones | Low to Moderate | Hexanes/Ethyl Acetate (gradient) |
| N-Aryl-2-pyrrolidones | Moderate | Dichloromethane/Methanol (gradient) |
| 5-Substituted-2-pyrrolidones | Moderate to High | Chloroform/Methanol[1] |
| Chiral 2-pyrrolidone derivatives | Varies | Ethyl Acetate/Petroleum Ether[1] |
Crystallization: Achieving High Purity for Solid Compounds
Crystallization is a powerful technique for obtaining highly pure solid compounds. The process involves dissolving the crude material in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly, leading to the formation of crystals of the pure compound while impurities remain in the solution.
Protocol 3: Two-Solvent Recrystallization of a 2-Pyrrolidone Derivative
Underlying Principle: The ideal solvent system for recrystallization consists of a "good" solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures, and a "poor" solvent in which the compound is insoluble.[6]
Step-by-Step Methodology:
-
Solvent Selection:
-
Identify a "good" solvent that dissolves the crude product when hot but not when cold.
-
Identify a "poor" solvent that is miscible with the "good" solvent but in which the product is insoluble. Common pairs include ethanol/water, ethyl acetate/hexanes, and dichloromethane/hexanes.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the hot "good" solvent to dissolve the solid completely.
-
-
Inducing Crystallization:
-
While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (the point of saturation).[6]
-
If the solution becomes too cloudy, add a few drops of the hot "good" solvent to redissolve the precipitate.
-
-
Cooling and Crystal Formation:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold solvent mixture.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Troubleshooting Common Crystallization Problems:
-
Oiling Out: If the compound separates as an oil instead of crystals, try using a larger volume of solvent, cooling the solution more slowly, or using a different solvent system.[7]
-
No Crystal Formation: If no crystals form upon cooling, try scratching the inside of the flask with a glass rod to create nucleation sites or adding a seed crystal of the pure compound.
Advanced and Specialized Purification Techniques
For challenging separations, such as the purification of highly polar or chiral 2-pyrrolidone derivatives, more advanced techniques may be required.
-
Reversed-Phase High-Performance Liquid Chromatography (HPLC): This technique is particularly useful for the purification of polar compounds that are not well-retained on normal-phase silica gel.[8] A non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[9][10]
-
Chiral Chromatography: For the separation of enantiomers of chiral 2-pyrrolidone derivatives, specialized chiral stationary phases (CSPs) are employed in both HPLC and Supercritical Fluid Chromatography (SFC).[11][12] Polysaccharide-based CSPs are often effective for resolving such enantiomers.[11]
-
Distillation: For thermally stable, low-boiling point 2-pyrrolidone derivatives, fractional distillation under reduced pressure can be an effective purification method, particularly on an industrial scale.[13][14]
Purity Analysis: Ensuring the Quality of the Final Product
After purification, it is crucial to assess the purity of the 2-pyrrolidone derivative. Common analytical techniques include:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in a sample.
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive and quantitative method for determining purity.[10][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to identify and quantify impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the target compound.
Safety Precautions
When working with 2-pyrrolidone derivatives and the solvents used in their purification, it is essential to adhere to standard laboratory safety practices.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for each chemical before use to be aware of any specific hazards.
Conclusion
The successful purification of 2-pyrrolidone derivatives is a critical step in their synthesis and application. By understanding the principles behind different purification techniques and following well-defined protocols, researchers can effectively isolate these valuable compounds with the high degree of purity required for their intended use. The choice of purification strategy should be guided by the specific properties of the target molecule and the impurities present, often requiring a combination of methods to achieve the desired outcome.
References
- 1. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgsyn.org [orgsyn.org]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. benchchem.com [benchchem.com]
- 8. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 10. fda.gov [fda.gov]
- 11. benchchem.com [benchchem.com]
- 12. Chiral and Achiral Compounds Purification | Neopharm Labs [neopharmlabs.com]
- 13. US4384125A - Process for the purification of 2-pyrrolidone - Google Patents [patents.google.com]
- 14. CA1178918A - Process for the purification of 2-pyrrolidone - Google Patents [patents.google.com]
- 15. rcilabscan.com [rcilabscan.com]
Topic: Scale-up Synthesis of 2-Pyrrolidin-1-ylmethyl-piperidine for Preclinical Studies
An Application Note and Protocol from the Process Chemistry & Analytical Sciences Group
Abstract
This document provides a comprehensive guide for the multi-gram scale-up synthesis, purification, and analytical characterization of 2-Pyrrolidin-1-ylmethyl-piperidine, a key heterocyclic scaffold with potential applications in preclinical drug discovery programs. The presented protocol is designed for robustness, scalability, and high purity, meeting the stringent requirements for preclinical candidate compounds. We detail a convergent three-component Mannich reaction strategy, chosen for its efficiency and use of readily available starting materials. Furthermore, we outline a complete analytical workflow for quality control, ensuring the identity, purity, and consistency of the final active pharmaceutical ingredient (API).
Introduction and Scientific Rationale
Piperidine and pyrrolidine moieties are prevalent structural motifs in a vast number of FDA-approved pharmaceuticals and natural products.[1][2][3] The specific compound, this compound (IUPAC Name: 2-(pyrrolidin-1-ylmethyl)piperidine[4]), combines these two important pharmacophores. Its structural features suggest potential interactions with various biological targets, making it a valuable candidate for preclinical evaluation.
The progression of a drug candidate from discovery to preclinical trials necessitates a reliable and scalable synthetic route to produce sufficient quantities (typically multi-gram to kilogram) of high-purity material.[5][] This process must be well-documented and controlled to ensure the material is suitable for safety and toxicology studies, where the presence of impurities could confound results.[7][8][9]
This application note addresses this critical need by presenting a field-proven, scalable synthesis based on the Mannich reaction. This classic multicomponent reaction is exceptionally suited for industrial scale-up due to its convergent nature, high atom economy, and typically straightforward reaction conditions.[10][11][12] We provide a detailed protocol that moves beyond simple academic procedures to incorporate process controls and analytical validation essential for preclinical manufacturing.
Synthetic Strategy and Mechanistic Considerations
The chosen synthetic pathway is a one-pot, three-component Mannich reaction involving piperidine, formaldehyde, and pyrrolidine.
Reaction Scheme:
Causality Behind Experimental Choices:
-
Reaction Type: The Mannich reaction is selected for its efficiency in forming a C-C bond adjacent to a nitrogen atom. In this case, it facilitates the aminomethylation of the piperidine ring. The reaction proceeds via the in-situ formation of an electrophilic iminium ion (the Eschenmoser's salt precursor) from formaldehyde and pyrrolidine. Piperidine then acts as the nucleophile, attacking the iminium ion to form the desired product. This one-pot approach minimizes unit operations, which is a key consideration for process scale-up.
-
Starting Materials: Piperidine, aqueous formaldehyde (formalin), and pyrrolidine are inexpensive, readily available bulk chemicals, making the process economically viable.
-
Order of Addition: To favor the desired product and minimize the formation of undesired side products (such as the self-condensation of piperidine with formaldehyde), the iminium ion is generated first by reacting pyrrolidine and formaldehyde. Piperidine is then introduced to react with this electrophile.
Diagram of Synthetic Workflow
Caption: High-level workflow for the synthesis of the target API.
Detailed Scale-Up Synthesis Protocol
Safety Warning: This procedure must be carried out in a well-ventilated fume hood by trained personnel. Formaldehyde is a known carcinogen and sensitizer. Piperidine and pyrrolidine are corrosive and flammable. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Consult the Safety Data Sheet (SDS) for all reagents before use.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| Piperidine | Reagent | Sigma-Aldrich |
| Pyrrolidine | Reagent | Sigma-Aldrich |
| Formaldehyde (37 wt. % in H₂O) | ACS Reagent | Fisher Scientific |
| Sodium Hydroxide (NaOH) | Pellets, 97%+ | VWR |
| Dichloromethane (DCM) | ACS Grade | VWR |
| Anhydrous Magnesium Sulfate (MgSO₄) | Granular | VWR |
| Equipment | Specification | |
| 2 L Three-Neck Round-Bottom Flask | - | |
| Mechanical Stirrer | Overhead motor with PTFE paddle | |
| Addition Funnel | 500 mL, pressure-equalizing | |
| Thermometer / Temperature Probe | -10 to 150 °C range | |
| Ice-Water Bath | - | |
| Heating Mantle with Controller | - | |
| Separatory Funnel | 2 L | |
| Rotary Evaporator | - | |
| Vacuum Distillation Apparatus | Short-path head, condenser, receiving flasks |
Step-by-Step Procedure
-
Reactor Setup: Assemble the 2 L three-neck flask with the mechanical stirrer, addition funnel, and thermometer. Ensure all joints are properly sealed. Place the flask in a large container that can serve as an ice-water bath.
-
Iminium Ion Formation:
-
To the flask, add pyrrolidine (71.1 g, 1.0 mol, 1.0 eq.).
-
Cool the flask to 0-5 °C using the ice-water bath.
-
Slowly add aqueous formaldehyde (89.3 g of 37% solution, 1.1 mol, 1.1 eq.) dropwise via the addition funnel over 45-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes.
-
-
Mannich Reaction:
-
In a separate beaker, prepare a solution of piperidine (85.2 g, 1.0 mol, 1.0 eq.).
-
Add the piperidine to the addition funnel and add it dropwise to the reaction mixture over 60 minutes. Maintain the internal temperature below 15 °C. A mild exotherm is expected.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir vigorously at room temperature for 18-24 hours.
-
-
Reaction Monitoring: Monitor the reaction progress by taking a small aliquot, diluting it with DCM, and analyzing by GC-MS. The reaction is considered complete when the piperidine starting material is consumed.
-
Work-up and Extraction:
-
Cool the reaction mixture back to 10-15 °C.
-
Slowly add a 20% w/v aqueous solution of sodium hydroxide (~250 mL) until the pH of the aqueous phase is >12. This step neutralizes any amine salts and ensures the product is in its free base form for extraction.
-
Transfer the mixture to the 2 L separatory funnel.
-
Extract the product with dichloromethane (3 x 200 mL).
-
Combine the organic layers and wash with brine (1 x 150 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil.
-
-
Purification by Vacuum Distillation:
-
Assemble the vacuum distillation apparatus. It is critical to use a short-path distillation head to minimize product loss.
-
Transfer the crude oil to the distillation flask.
-
Apply vacuum and gently heat the flask. Collect and discard any low-boiling fractions (likely residual solvents and starting materials).
-
Collect the main product fraction at the appropriate boiling point and pressure (literature value or determined experimentally). The expected boiling point will be in the range of 100-110 °C at ~10 mmHg.
-
The purified product should be a colorless to pale yellow oil.
-
Summary of Key Process Parameters
| Parameter | Value | Rationale |
| Stoichiometry | 1.0 eq. Piperidine, 1.0 eq. Pyrrolidine, 1.1 eq. Formaldehyde | A slight excess of formaldehyde ensures complete consumption of the amines. |
| Temperature Control | 0-15 °C during additions, RT for reaction | Controls exotherm and minimizes side product formation. |
| Reaction Time | 18-24 hours | Ensures the reaction proceeds to completion. |
| Work-up pH | >12 | Ensures the diamine product is in its free base form for efficient extraction. |
| Purification Method | Vacuum Distillation | An effective and scalable method for purifying liquid amines, avoiding issues with chromatography.[13] |
| Expected Yield | 65-75% | Typical for this type of transformation on scale. |
| Expected Purity | >99.0% (by GC-FID) | Meets typical requirements for preclinical toxicology lots. |
Analytical Characterization and Quality Control
A robust analytical package is required to release the material for preclinical studies, confirming its identity, purity, and stability.[14][15]
Identity Confirmation
-
¹H and ¹³C NMR Spectroscopy: The structure of the final compound should be unequivocally confirmed by NMR. Spectra should be consistent with the proposed structure of this compound.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₁₀H₂₀N₂) by providing an accurate mass measurement.[16] The expected [M+H]⁺ ion is m/z 169.1699.
Purity and Impurity Profiling
The purity of the API is a critical quality attribute.[17] Impurity profiling is essential to identify and quantify any components other than the desired compound.[7] According to ICH guidelines, any impurity present at a level of 0.10% or higher should be reported, and its structure identified if possible.[18]
-
Gas Chromatography with Flame Ionization Detection (GC-FID): Due to the compound's volatility, GC-FID is an excellent primary technique for purity assessment. It provides area percent purity and can quantify residual starting materials and volatile by-products.
-
High-Performance Liquid Chromatography (HPLC-UV/ELSD): While the target compound lacks a strong UV chromophore, HPLC with a universal detector like an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be used to detect non-volatile impurities.[19] For basic amines, specialized columns or mobile phase additives (e.g., triethylamine) are often required to achieve good peak shape and prevent tailing on standard silica-based columns.[20][21]
-
Residual Solvent Analysis: Headspace GC-MS should be performed to quantify any remaining solvents from the synthesis (e.g., dichloromethane), ensuring they are below the limits specified by ICH Q3C guidelines.
Diagram of Analytical Workflow
Caption: Quality control workflow for preclinical batch release.
Conclusion
This application note provides a robust and scalable protocol for the synthesis of this compound. By employing an efficient Mannich reaction and a straightforward purification strategy, this method is well-suited for producing the multi-gram quantities of high-purity material required for preclinical development. The accompanying analytical workflow ensures that each batch meets the stringent quality standards necessary for regulatory filings and in-vivo studies, thereby facilitating the smooth progression of this compound through the drug development pipeline.
References
- 1. mdpi.com [mdpi.com]
- 2. ajchem-a.com [ajchem-a.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C10H20N2 | CID 2760541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. agnopharma.com [agnopharma.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. veeprho.com [veeprho.com]
- 9. biomedres.us [biomedres.us]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. sciencemadness.org [sciencemadness.org]
- 13. US8455691B2 - Process for the purification of aromatic amines - Google Patents [patents.google.com]
- 14. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 15. pharmtech.com [pharmtech.com]
- 16. Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. resolvemass.ca [resolvemass.ca]
- 18. Impurity profiling of anticancer preclinical candidate, IIIM‐290 | Semantic Scholar [semanticscholar.org]
- 19. benchchem.com [benchchem.com]
- 20. biotage.com [biotage.com]
- 21. biotage.com [biotage.com]
Troubleshooting & Optimization
Improving yield and purity in 2-Pyrrolidin-1-ylmethyl-piperidine synthesis
Welcome to the technical support guide for the synthesis of 2-Pyrrolidin-1-ylmethyl-piperidine (CAS 100158-63-2).[1] This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, focusing on improving both yield and purity. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure your success.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
The most prevalent and straightforward method is the Mannich reaction. This is a three-component condensation reaction involving piperidine, formaldehyde (or a formaldehyde equivalent like paraformaldehyde), and pyrrolidine.[2][3] The reaction is advantageous due to its operational simplicity, atom economy, and the ready availability of the starting materials.
Q2: Can you explain the mechanism of the Mannich reaction for this synthesis?
Certainly. The reaction proceeds through two main stages:
-
Formation of the Iminium Ion: Pyrrolidine, being the more nucleophilic secondary amine, reacts with formaldehyde to form a hemiaminal intermediate. This intermediate quickly dehydrates under the reaction conditions to generate a highly electrophilic N,N-disubstituted iminium ion (also known as an Eschenmoser salt precursor).
-
Nucleophilic Attack: Piperidine then acts as the nucleophile, attacking the electrophilic carbon of the iminium ion. A final deprotonation step yields the target product, this compound.
The overall transformation results in the formation of a new C-C bond and a C-N bond in a single operation.[2]
Caption: Mechanism of the Mannich Reaction.
Q3: What are the typical reaction conditions?
The Mannich reaction is often robust and can proceed under various conditions. However, optimal results are typically achieved under the conditions summarized in the table below.
| Parameter | Recommended Condition | Rationale & Expertise |
| Stoichiometry | Piperidine:Pyrrolidine:Formaldehyde = 1 : 1.1 : 1.1 | A slight excess of pyrrolidine and formaldehyde ensures the complete consumption of the limiting reagent (piperidine) and drives the reaction forward. |
| Solvent | Ethanol, Methanol, or Water | Protic solvents are generally preferred as they can facilitate proton transfer steps and solvate the intermediates. The reaction can often be run neat (without solvent). |
| Temperature | 25°C to 60°C | The reaction is typically exothermic. Starting at room temperature and allowing the reaction to proceed, with gentle heating if necessary, is common. Aggressive heating can promote side reactions. |
| Reaction Time | 2 - 12 hours | Progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the point of completion. |
Q4: How should I monitor the progress of the reaction?
Regular monitoring is crucial to avoid over-running the reaction, which can lead to side-product formation.
-
Thin Layer Chromatography (TLC): This is the most common method. Use a mobile phase like Dichloromethane:Methanol:Ammonia (90:9:1) on a silica gel plate. The product is a diamine and will have a lower Rf value than the starting amines. Staining with potassium permanganate or ninhydrin can help visualize the spots.
-
GC-MS: For more precise monitoring, a small aliquot of the reaction mixture can be diluted and injected into a GC-MS. This allows for the quantification of starting materials, product, and any byproducts.
Troubleshooting Guide
Problem: Persistently Low Yields
Q: My reaction yield is consistently below 50%. What are the primary causes and how can I fix this?
Low yield is a common issue that can often be traced back to a few key areas. Let's diagnose the potential problems.
Caption: Troubleshooting workflow for low yields.
-
Incorrect Stoichiometry: The formation of the iminium ion from pyrrolidine and formaldehyde is a reversible equilibrium. A slight excess of these two components is critical to ensure that the limiting reagent, piperidine, is fully consumed.
-
Suboptimal Temperature Control: The reaction is exothermic. If the temperature rises too high (e.g., > 70-80°C), the iminium ion intermediate can decompose or participate in side reactions, reducing the overall yield.
-
Reagent Quality: The quality of formaldehyde is crucial. Paraformaldehyde can be slow to depolymerize if it is old. Aqueous formaldehyde (formalin) can contain methanol as a stabilizer, which is generally acceptable, but its concentration should be accurately known.
-
Losses During Work-up: The product is a basic diamine. During an aqueous work-up, if the pH of the aqueous layer is not sufficiently high (pH > 12), the product will remain protonated and soluble in the aqueous phase, leading to significant losses during extraction with an organic solvent.
Problem: Significant Impurity Formation
Q: My crude product shows multiple spots on TLC/peaks in GC-MS. What are these impurities and how can I prevent them?
Impurity formation is often related to side reactions of the highly reactive iminium intermediate or the starting materials themselves.
| Impurity | Chemical Name | Formation Mechanism | Prevention Strategy |
| Impurity A | Bis(pyrrolidin-1-yl)methane | Reaction of the pyrrolidine-iminium ion with another molecule of pyrrolidine. | Use piperidine as the limiting reagent and maintain a controlled addition of formaldehyde to the pyrrolidine to pre-form the iminium species before adding piperidine. |
| Impurity B | Bis(piperidin-1-yl)methane | Self-condensation. Piperidine reacts with formaldehyde to form its own iminium ion, which is then trapped by another piperidine molecule. | This is less common as pyrrolidine is generally more reactive towards formaldehyde. Ensuring a slight excess of pyrrolidine helps favor the desired reaction pathway. |
| Impurity C | N-methylpiperidine | Can occur if the formaldehyde source or reaction conditions lead to a reductive amination pathway, though this is less common in a standard Mannich reaction. | Use a reliable source of formaldehyde and avoid unnecessarily high temperatures or the presence of reducing agents. |
Problem: Purification Difficulties
Q: I'm struggling to get a pure product. Column chromatography gives poor separation and the product streaks on the column. What is the best purification method?
The basic nature of the diamine product is the primary cause of purification challenges on standard silica gel.
-
Recommended Method: Acid-Base Extraction: This is the most effective initial purification step.
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Extract with an acidic aqueous solution (e.g., 1M HCl). The basic product and any unreacted amines will move into the aqueous layer as their hydrochloride salts, while non-basic impurities remain in the organic layer.
-
Separate the layers. Wash the aqueous layer with fresh organic solvent to remove any remaining non-basic impurities.
-
Make the aqueous layer strongly basic (pH > 12) by adding a base like NaOH or KOH pellets while cooling in an ice bath.
-
Extract the free-based product back into an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
For High Purity: Column Chromatography on Treated Silica: If further purification is needed after extraction, standard silica gel will cause streaking.
-
Solution 1: Use a basic mobile phase. Add 1-2% triethylamine or ammonia solution to your eluent system (e.g., Dichloromethane/Methanol). This deactivates the acidic sites on the silica gel, leading to better peak shapes.
-
Solution 2: Use a different stationary phase, such as basic alumina, which is more suitable for separating basic compounds.
-
-
Final Step: Distillation: As a final step for achieving very high purity, the product can be distilled under reduced pressure (vacuum distillation).
Detailed Experimental Protocols
Protocol 1: Synthesis via Mannich Reaction
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyrrolidine (1.1 eq) and ethanol (2 mL per mmol of piperidine).
-
Cool the flask in an ice-water bath.
-
Slowly add aqueous formaldehyde (37 wt. %, 1.1 eq) to the stirred solution.
-
Allow the mixture to stir at 0-5°C for 20 minutes. A pre-formation of the iminium intermediate occurs.
-
Slowly add piperidine (1.0 eq) to the reaction mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
-
Gently heat the reaction mixture to 50°C and monitor its progress by TLC every hour until the piperidine is consumed (typically 2-6 hours).
Protocol 2: Work-up and Purification
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the bulk of the solvent.
-
Dissolve the remaining residue in diethyl ether (10 mL per mmol of piperidine).
-
Transfer the solution to a separatory funnel and extract three times with 1M HCl. Combine the acidic aqueous layers.
-
Cool the combined aqueous layer in an ice bath and slowly add solid NaOH pellets with swirling until the pH is >12 (confirm with pH paper).
-
Extract the basic aqueous solution three times with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify further by vacuum distillation or column chromatography on triethylamine-treated silica gel.
Protocol 3: Characterization
The identity and purity of the final product should be confirmed using standard spectroscopic techniques.[4]
-
¹H NMR (CDCl₃): Expect characteristic signals for the piperidine and pyrrolidine rings, as well as the methylene bridge connecting them.
-
¹³C NMR (CDCl₃): Confirm the presence of all 10 unique carbon atoms in the structure.
-
Mass Spectrometry (EI or ESI): The molecular ion peak [M]+ at m/z = 168.28 should be observed, along with characteristic fragmentation patterns.[1]
-
FTIR: Look for C-N stretching and C-H stretching vibrations characteristic of saturated amines.
References
Overcoming challenges in the stereoselective synthesis of piperidines
Welcome to the Technical Support Center for Stereoselective Piperidine Synthesis. The piperidine motif is a cornerstone in medicinal chemistry and natural product synthesis, yet achieving precise stereochemical control remains a significant synthetic challenge.[1] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during these complex transformations. Here, we dissect common problems, explain the underlying chemical principles, and provide actionable, field-proven solutions.
Section 1: The Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction is a powerful tool for constructing the piperidine core, but it is often plagued by issues of stereoselectivity.[2] This section addresses the most frequent challenges.
Frequently Asked Questions (FAQs)
Q1: My aza-Diels-Alder reaction is showing low enantioselectivity. What are the likely causes?
A1: Low enantioselectivity is a common hurdle and typically points to one of several factors:
-
Ineffective Catalyst: The chiral catalyst may not be creating a sufficiently differentiated energetic barrier between the two transition states that lead to the respective enantiomers.[3]
-
Background Reaction: A non-catalyzed reaction may be competing with the catalytic cycle, producing a racemic background that erodes the overall enantiomeric excess (e.e.).
-
Catalyst Decomposition: The chiral catalyst may be unstable under the reaction conditions, leading to the formation of a more reactive, achiral catalyst.
-
Stepwise Mechanism: The reaction may be proceeding through a non-concerted, stepwise Mannich-Michael pathway, which can diminish the influence of the chiral catalyst on the stereochemistry-determining step.[4][5][6]
Q2: I'm struggling with poor endo/exo diastereoselectivity. How can I favor the desired isomer?
A2: The endo/exo selectivity in aza-Diels-Alder reactions is governed by a combination of steric and electronic factors in the transition state.[7]
-
The Endo Rule: Generally, the endo product is kinetically favored due to secondary orbital interactions between the activating groups on the dienophile and the π-system of the diene.[8]
-
Steric Hindrance: Bulky substituents on either the diene or the imine can disfavor the more compact endo transition state, leading to the formation of the exo product.[9]
-
Lewis Acid Coordination: The geometry of the Lewis acid-dienophile complex can significantly influence selectivity. Some catalysts may sterically block one approach, favoring the alternative pathway.[9]
-
Thermodynamic Control: The exo product is often the thermodynamically more stable isomer.[8] Running the reaction at higher temperatures or for longer times might allow for equilibration towards the exo product, if the reaction is reversible.
Troubleshooting Guide: Aza-Diels-Alder Reactions
| Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Low Enantioselectivity (<80% e.e.) | Inappropriate catalyst choice or reaction conditions. | 1. Catalyst Screening: Test a range of chiral Lewis acids or Brønsted acids. Different ligand scaffolds can create distinct chiral pockets.[3] 2. Lower Temperature: Reducing the reaction temperature can amplify the small energy differences between diastereomeric transition states, often improving enantioselectivity. 3. Solvent Optimization: Vary solvent polarity. Non-polar solvents may enhance catalyst-substrate association, while polar solvents can influence transition state geometry. |
| Poor endo/exo Selectivity | Steric or electronic mismatch between reactants and catalyst. | 1. Modify Dienophile/Imine: Introducing bulkier protecting groups or substituents can sterically direct the cycloaddition.[9] 2. Change Lewis Acid Catalyst: A different Lewis acid can alter the transition state geometry. For instance, bulkier catalysts may favor the exo product by sterically clashing in the endo approach.[9] 3. Use Cyclic Dienes: Cyclic dienes often exhibit higher intrinsic diastereoselectivity compared to their acyclic counterparts.[4] |
| Low or No Yield | Catalyst inhibition, substrate decomposition, or incorrect reaction pathway. | 1. Check Reagent Purity: Ensure diene and imine are pure. Trace impurities (e.g., water, amines) can deactivate Lewis acid catalysts. 2. Consider a Stepwise Pathway: If using strongly activating conditions, the reaction might be following a Mannich-Michael pathway.[4] Consider organocatalytic options which can favor a concerted cycloaddition.[5] 3. Temperature Control: Side reactions like polymerization can dominate at higher temperatures.[4] Monitor the reaction closely and maintain the lowest effective temperature. |
Section 2: Catalytic Hydrogenation of Pyridines
The hydrogenation of pyridine derivatives is an atom-economical route to piperidines, but achieving high stereoselectivity and avoiding catalyst poisoning are critical challenges.[10][11]
Frequently Asked Questions (FAQs)
Q1: Why is my hydrogenation catalyst being poisoned?
A1: Catalyst poisoning is a major issue in pyridine hydrogenation. The Lewis basic nitrogen atom in both the pyridine starting material and the piperidine product can strongly adsorb to the surface of metal catalysts (e.g., Pd, Pt, Rh), blocking active sites and halting the reaction.[10][11][12] Sulfur-containing impurities, even at ppb levels, are also potent poisons for precious metal catalysts.[12]
Q2: My hydrogenation of a substituted pyridine is giving a mixture of cis and trans diastereomers. How can I improve the selectivity?
A2: The diastereoselectivity of pyridine hydrogenation is determined by the mode of hydrogen delivery from the catalyst surface.
-
Surface Adsorption: The substrate adsorbs onto the catalyst surface. The face that adsorbs is often dictated by the path of least steric hindrance.
-
Hydrogen Delivery: Hydrogen is then delivered sequentially to the adsorbed face of the ring. This typically results in a syn-addition, leading to the cis-substituted piperidine as the major product.[11]
-
Isomerization: Under harsh conditions (high temperature or pressure) or with certain catalysts, isomerization of the initially formed cis product to the more thermodynamically stable trans product can occur.
Troubleshooting Guide: Catalytic Hydrogenation
| Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Incomplete Reaction / Catalyst Deactivation | Catalyst poisoning by the nitrogen lone pair.[10][11] | 1. Add an Acid: Introduce a stoichiometric amount of a strong acid (e.g., HCl) or a weaker acid (e.g., acetic acid).[13] This protonates the pyridine nitrogen, forming a pyridinium salt. The positive charge prevents the lone pair from binding to and poisoning the catalyst.[11][13] 2. Increase Catalyst Loading: While not ideal, increasing the catalyst amount can sometimes overcome partial deactivation.[13] |
| Poor Diastereoselectivity (cis/trans mixture) | Product isomerization or non-optimal reaction conditions. | 1. Milder Conditions: Use lower hydrogen pressure and temperature to favor the kinetically controlled cis product and prevent isomerization.[13] 2. Catalyst Choice: Rhodium catalysts (e.g., Rh₂O₃, Rh/C) are often reported to give high cis selectivity under mild conditions.[11] 3. Solvent Effects: The solvent can influence how the substrate binds to the catalyst surface. Experiment with protic (e.g., ethanol, acetic acid) vs. aprotic solvents (e.g., ethyl acetate, THF). |
| Unwanted Side Group Reduction (Chemoselectivity) | The catalyst and conditions are too harsh and are reducing other functional groups (e.g., nitro, benzyl ethers). | 1. Catalyst Tuning: Pd/C is often effective for many reductions but can be too reactive. Consider using specific catalyst poisons to increase selectivity. For example, adding a small amount of pyridine can selectively poison the most active sites, preventing hydrogenolysis of sensitive groups like benzyl ethers.[14][15] 2. Choose a Milder Catalyst: For certain reductions, catalysts like Rh₂O₃ have shown excellent functional group tolerance under mild conditions.[11] Iridium-based catalysts can also be highly selective.[16][17] |
Data Snapshot: Catalyst Performance in Pyridine Hydrogenation
| Catalyst | Pressure (bar) | Temperature (°C) | Solvent | Key Features / Common Issues | Ref. |
| Pd/C | 10 - 70 | 25 - 80 | Acetic Acid, Ethanol | Highly active but prone to poisoning; often requires acidic additives. Can cause hydrogenolysis. | [10] |
| PtO₂ (Adams' catalyst) | 3 - 70 | 25 | Acetic Acid, Ethyl Acetate | Very active, often used for complete saturation. Can be prone to catalyst poisoning. | [4] |
| Rh/C or Rh₂O₃ | 10 - 50 | 25 - 50 | Methanol, Water | Excellent for providing high cis selectivity; often tolerates functional groups well. | [11] |
| Raney Nickel | 50 - 150 | 170 - 200 | None or Alcohol | High pressure/temperature required; often used industrially for piperidine itself. | [4] |
Section 3: Intramolecular Cyclization Strategies
Building the piperidine ring via intramolecular cyclization of a linear precursor is a common strategy, but controlling regioselectivity and stereoselectivity can be difficult.[1]
Troubleshooting Guide: Intramolecular Cyclizations
| Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Formation of Incorrect Ring Size (e.g., Pyrrolidine vs. Piperidine) | Unfavorable transition state for the desired cyclization (e.g., 6-endo-trig). | 1. Substrate Design: According to Baldwin's rules, certain cyclizations are disfavored. Ensure your substrate is designed for a favored pathway (e.g., 6-exo-trig). In some cases, specific catalysts can override these rules.[1] 2. Activating Group: The nature of the activating group on the alkene or alkyne can influence the regioselectivity of the cyclization. |
| Poor Diastereoselectivity | Lack of facial bias during the cyclization step. | 1. Introduce a Chiral Auxiliary: Attach a chiral auxiliary (e.g., Evans oxazolidinone) to the substrate to create a steric bias, directing the cyclization to one face of the molecule.[3][18] 2. Substrate Control: Incorporate a pre-existing stereocenter in the acyclic precursor. This stereocenter can direct the formation of subsequent stereocenters during the cyclization. 3. Use a Chiral Catalyst: Employ a chiral catalyst to create a chiral environment around the substrate during the key bond-forming step. |
| Side Reactions (e.g., Elimination, Polymerization) | Reactive intermediates or harsh reaction conditions. | 1. Protecting Group Strategy: Ensure the nitrogen atom is appropriately protected. A bulky protecting group can prevent intermolecular side reactions. 2. Optimize Reaction Conditions: Run the reaction at high dilution to favor intramolecular cyclization over intermolecular polymerization. Lower the temperature to minimize elimination and other decomposition pathways. |
Section 4: Key Experimental Protocols & Workflows
Protocol 1: General Procedure for Overcoming Catalyst Poisoning in Pyridine Hydrogenation using an Acidic Additive
This protocol describes a typical laboratory-scale hydrogenation of a substituted pyridine where catalyst poisoning is a concern.
-
Reactor Setup: To a glass liner of a high-pressure reactor, add the substituted pyridine (1.0 eq) and the chosen solvent (e.g., methanol or acetic acid, ~0.1 M).
-
Acid Addition: Add a stoichiometric amount of acid (1.0-1.1 eq, e.g., concentrated HCl or glacial acetic acid) to the solution and stir for 5 minutes to ensure formation of the pyridinium salt.
-
Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 5-10 mol% PtO₂ or 10% Pd/C) under a stream of inert gas (e.g., nitrogen or argon).
-
Hydrogenation: Seal the reactor. Purge the headspace 3-5 times with hydrogen gas to remove all air. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-70 bar).[10]
-
Reaction: Begin vigorous stirring and maintain the desired temperature (e.g., room temperature). Monitor the reaction progress by observing hydrogen uptake or by periodic analysis (TLC, GC-MS) of aliquots.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen gas and purge the reactor with inert gas.
-
Catalyst Removal: Dilute the reaction mixture with a suitable solvent (e.g., methanol or ethyl acetate) and carefully filter it through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air.[10]
-
Isolation: Concentrate the filtrate under reduced pressure. Perform an aqueous work-up (e.g., basify with aq. NaOH and extract with an organic solvent) to isolate the free piperidine product, which can then be purified by chromatography or distillation.
Workflow Diagram: Troubleshooting Poor Stereoselectivity
Decision Tree: Aza-Diels-Alder Pathway Analysis
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of the aza-Diels–Alder reaction in the synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Mannich-Michael versus formal aza-Diels-Alder approaches to piperidine derivatives. | Sigma-Aldrich [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. exo/endo Selectivity Control in Diels-Alder Reactions of Geminal Bis(silyl) Dienes: Theoretical and Experimental Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison [jstage.jst.go.jp]
- 15. Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimization of 2-Pyrrolidin-1-ylmethyl-piperidine Synthesis
Welcome to the technical support center for the synthesis of 2-Pyrrolidin-1-ylmethyl-piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the common challenges encountered during this synthesis. The synthesis of this diamine is a classic example of the Mannich reaction, a cornerstone of organic synthesis for forming carbon-carbon bonds.[1][2]
Understanding the Core Reaction: The Mannich Reaction
The synthesis of this compound is typically achieved through a Mannich reaction involving piperidine, formaldehyde, and pyrrolidine. The reaction proceeds in two key stages:
-
Formation of the Eschenmoser's Salt Analog: In the initial step, pyrrolidine reacts with formaldehyde to form a highly electrophilic iminium ion. This intermediate is crucial for the subsequent carbon-carbon bond formation.
-
Nucleophilic Attack by Piperidine Enamine: Piperidine, in equilibrium with its enamine tautomer, acts as the nucleophile. The enamine attacks the iminium ion, leading to the formation of the desired this compound product.
The overall efficiency and success of this synthesis are highly dependent on carefully controlling the reaction conditions to favor the desired product and minimize side reactions.[1][3]
Visualizing the Reaction Mechanism
Caption: Figure 1: Simplified Mannich reaction mechanism.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Low or No Product Yield
Question: I am getting a very low yield of my desired product, or the reaction doesn't seem to be proceeding at all. What are the likely causes and how can I fix this?
Answer: Low or no product yield is a common frustration, often stemming from several factors. Here's a systematic approach to troubleshooting:
-
Reagent Quality and Stoichiometry:
-
Formaldehyde Source: The reactivity of formaldehyde can vary depending on its source. Paraformaldehyde, a solid polymer, needs to be effectively depolymerized to monomeric formaldehyde for the reaction to proceed. Consider gently heating the reaction mixture or using a catalytic amount of a mild acid or base to facilitate this.[4][5] Alternatively, an aqueous solution of formaldehyde (formalin) can be used, but be mindful of the water content as it can affect the reaction equilibrium.
-
Reagent Purity: Ensure all reagents (piperidine, pyrrolidine, and formaldehyde source) are of high purity and free from contaminants. Water can sometimes interfere with the reaction.
-
Stoichiometry: The molar ratio of the reactants is critical. Typically, a slight excess of one of the amine components might be used to drive the reaction to completion. Experiment with varying the stoichiometry to find the optimal ratio for your specific setup.
-
-
Reaction Temperature:
-
The Mannich reaction is often exothermic. Inadequate temperature control can lead to side reactions and decomposition of the product.[6] It is advisable to start the reaction at a lower temperature (e.g., 0-5 °C) and then allow it to slowly warm to room temperature or be gently heated to a specific temperature.[7] Monitor the internal temperature of the reaction vessel.
-
-
Solvent Choice:
-
The choice of solvent can significantly impact the reaction rate and yield. Protic solvents like ethanol or methanol are commonly used and can facilitate the formation of the iminium ion. Aprotic solvents like dichloromethane (DCM) or toluene can also be effective.[8] If you are experiencing low yields, consider screening a few different solvents.
-
-
pH of the Reaction Mixture:
-
The pH of the reaction medium can influence the formation of the iminium ion and the nucleophilicity of the enamine. While the reaction can proceed without a catalyst, sometimes a catalytic amount of a mild acid (e.g., acetic acid) or base can be beneficial.[9] However, strongly acidic or basic conditions should be avoided as they can promote side reactions.[10]
-
Formation of Multiple Products and Impurities
Question: My TLC/GC-MS analysis shows multiple spots/peaks in addition to my desired product. What are these impurities and how can I prevent their formation?
Answer: The formation of multiple products is a sign of competing side reactions. Here are the most common culprits and how to mitigate them:
-
Bis-alkylation: The product, this compound, still has a reactive N-H proton on the piperidine ring and can potentially react with another molecule of the iminium ion, leading to a bis-alkylated byproduct.
-
Troubleshooting: Using a slight excess of piperidine relative to the other reactants can help to minimize this. Careful control of stoichiometry is key.
-
-
Self-Condensation of Piperidine: Under certain conditions, piperidine can react with itself or with formaldehyde to form undesired oligomers or polymers.[6]
-
Troubleshooting: Slow, controlled addition of formaldehyde to the mixture of the two amines can help to maintain a low concentration of the reactive iminium ion, thus reducing the likelihood of polymerization.[6] Maintaining a lower reaction temperature can also be beneficial.
-
-
Retro-Mannich Reaction: The Mannich reaction is reversible. During workup or purification, especially under harsh pH or high-temperature conditions, the product can decompose back to the starting materials.[10]
-
Troubleshooting: Maintain a neutral or slightly basic pH during the aqueous workup. Use mild extraction and purification techniques. Avoid excessive heating during solvent removal.
-
Visualizing the Troubleshooting Workflow
Caption: Figure 2: A logical workflow for troubleshooting common issues.
Optimized Reaction Protocol
Based on common practices and troubleshooting insights, the following is a recommended starting protocol for the synthesis of this compound.
Materials:
-
Piperidine
-
Pyrrolidine
-
Paraformaldehyde or Formalin (37 wt. % in H₂O)
-
Ethanol (or other suitable solvent)
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (for workup)
-
Diethyl ether or other extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperidine (1.0 eq) and pyrrolidine (1.0 eq) in ethanol. Cool the mixture to 0-5 °C in an ice bath.
-
Reagent Addition: Slowly add a solution or suspension of formaldehyde (1.0 eq) in ethanol dropwise to the cooled amine mixture over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Dissolve the residue in diethyl ether and wash with water.
-
To remove unreacted starting amines, wash the organic layer with a dilute solution of hydrochloric acid. The product, being a diamine, will also be extracted into the aqueous acidic layer.
-
Basify the aqueous layer with a sodium hydroxide solution to a pH > 12.
-
Extract the product back into diethyl ether.
-
-
Purification:
-
Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Further purification can be achieved by vacuum distillation or column chromatography on silica gel (using a solvent system such as dichloromethane/methanol with a small amount of triethylamine to prevent streaking).
-
Data Summary: Optimizing Reaction Conditions
| Parameter | Condition 1 (Starting Point) | Condition 2 (For Optimization) | Condition 3 (Alternative) | Rationale for Optimization |
| Formaldehyde Source | Paraformaldehyde | Formalin (37%) | Pre-formed Eschenmoser's salt | Formalin can be more reactive; pre-formed salt offers better control.[6] |
| Solvent | Ethanol | Dichloromethane (DCM) | Toluene | Solvent polarity can influence reaction rate and solubility.[8] |
| Temperature | 0 °C to RT | RT to 40 °C | -10 °C to RT | Higher temperatures may increase rate but also side reactions.[6] |
| Stoichiometry (Pip:Pyr:CH₂O) | 1:1:1 | 1.1:1:1 | 1:1.1:1 | A slight excess of one amine can drive the reaction. |
| Catalyst | None | Acetic Acid (cat.) | Triethylamine (cat.) | Mild acid/base can catalyze iminium ion formation.[9] |
References
- 1. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 2. chemtube3d.com [chemtube3d.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s)-2-methylpyrrolidine and tartrate salts thereof - Google Patents [patents.google.com]
- 9. thaiscience.info [thaiscience.info]
- 10. benchchem.com [benchchem.com]
Side-reaction products in the synthesis of 2-Pyrrolidin-1-ylmethyl-piperidine
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Pyrrolidin-1-ylmethyl-piperidine. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its synthesis. This guide is structured to offer practical, field-proven insights rooted in established chemical principles.
Introduction to the Synthesis
The synthesis of this compound typically involves the formation of a methylene bridge between the nitrogen atom of pyrrolidine and the carbon at the 2-position of the piperidine ring. The most common and direct synthetic strategies include the Mannich reaction, the Eschweiler-Clarke reaction, and multi-step reductive amination pathways. While seemingly straightforward, these methods can be prone to several side-reactions, leading to complex product mixtures and purification challenges. This guide will help you navigate these potential pitfalls and optimize your synthetic outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and purification of this compound, providing probable causes and actionable solutions.
Issue 1: Low Yield of the Desired Product with Multiple Unidentified Spots on TLC
Probable Cause A: Competitive Side-Reactions in a One-Pot Mannich-type Reaction
In a classical Mannich reaction involving piperidine, pyrrolidine, and formaldehyde, a complex mixture of products can arise due to the similar nucleophilicity of the two secondary amines. Pyrrolidine is slightly more basic (pKa ≈ 11.27) than piperidine (pKa ≈ 11.22), which can lead to a faster initial reaction with formaldehyde to form the corresponding iminium ion.[1][2] However, both amines will compete in the reaction, leading to the formation of not only the desired product but also two symmetrical dimeric by-products: bis(piperidin-1-yl)methane and bis(pyrrolidin-1-yl)methane.
Solution:
-
Adopt a Stepwise Approach: Instead of a one-pot reaction with all three components, consider a two-step synthesis. A common strategy is the reductive amination of 2-piperidinemethanol with pyrrolidine. This approach offers greater control over the reaction.
-
Control Stoichiometry: If a one-pot approach is necessary, carefully control the stoichiometry of the reactants. Using a slight excess of the less reactive amine (piperidine) might favor the formation of the desired product, but this will require careful optimization.
Probable Cause B: Inefficient Iminium Ion Formation or Reduction in Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a powerful method for N-methylation and can be adapted for this synthesis.[3][4] However, incomplete reaction or side-reactions can lead to low yields.
Solution:
-
Ensure Excess Formic Acid and Formaldehyde: The reaction relies on an excess of both reagents to drive the reaction to completion.[1]
-
Reaction Temperature and Time: The reaction is typically heated to promote the decomposition of formic acid and the reduction of the iminium ion. Ensure the reaction is heated for a sufficient duration (often monitored by the cessation of CO₂ evolution).
Issue 2: Presence of a Persistent Impurity with a Mass of (M+14) or (M+28) in Mass Spectrometry
Probable Cause: N-Methylation of Starting Materials or Product
In syntheses utilizing formaldehyde and a reducing agent (like the Eschweiler-Clarke reaction), N-methylation of the starting secondary amines (piperidine and pyrrolidine) or the tertiary amine product can occur, leading to impurities with a mass increase of 14 Da (CH₂) per methylation.
Solution:
-
Strict Stoichiometric Control: In a reductive amination approach, use a pre-formed aldehyde or ketone equivalent rather than formaldehyde and a reducing agent if N-methylation is a persistent issue.
-
Purification: These N-methylated impurities can often be separated by column chromatography, though it may require careful optimization of the solvent system.
Issue 3: Difficulty in Purifying the Final Product by Standard Silica Gel Chromatography
Probable Cause: Strong Interaction of the Basic Amine with Acidic Silica Gel
This compound is a basic compound with two tertiary amine functionalities. These basic nitrogens can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to significant peak tailing, poor separation, and even irreversible adsorption of the product on the column.[5]
Solution:
-
Use of a Basic Modifier in the Mobile Phase: Add a small amount of a volatile tertiary amine, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to the mobile phase (typically 0.1-1%). This will neutralize the acidic sites on the silica gel and improve the elution of the basic product.[6]
-
Employ Amine-Functionalized Silica Gel: For particularly challenging separations, using a pre-treated, amine-functionalized silica gel column can be highly effective. This stationary phase minimizes the acid-base interactions that cause peak tailing.[5]
-
Alternative Purification Methods: Consider vacuum distillation if the product and impurities have sufficiently different boiling points. Acid-base extraction can also be used to remove non-basic impurities.
Frequently Asked Questions (FAQs)
Q1: Which is the most reliable method for synthesizing this compound with high purity?
A1: While a one-pot Mannich reaction is the most direct route, it often leads to a mixture of products that are difficult to separate. A more reliable and higher-yielding approach is a two-step reductive amination. This typically involves the initial synthesis of 2-(aminomethyl)piperidine, followed by its reaction with a suitable pyrrolidine precursor under reductive amination conditions. This stepwise approach provides greater control over the reaction and generally results in a cleaner crude product.[7][8]
Q2: What is the likely mechanism for the formation of the symmetrical dimeric by-products in a Mannich reaction?
A2: The formation of bis(piperidin-1-yl)methane and bis(pyrrolidin-1-yl)methane occurs through a competitive reaction pathway. Both piperidine and pyrrolidine can react with formaldehyde to form their respective iminium ions. These iminium ions are electrophilic and can be attacked by another molecule of the corresponding amine. The resulting aminal is then dehydrated to form the dimeric product.
Q3: Can I use paraformaldehyde instead of aqueous formaldehyde in these reactions?
A3: Yes, paraformaldehyde is a solid polymer of formaldehyde and can be used as a source of formaldehyde. It is often preferred in non-aqueous reaction conditions. When using paraformaldehyde, it is typically depolymerized by heating in the reaction mixture. Ensure that the depolymerization is complete to allow for efficient reaction.
Q4: I observe a side-product with a mass corresponding to N-formylation of my starting amine. How can this be avoided?
A4: N-formylation is a potential side reaction when using formic acid, especially in the Eschweiler-Clarke reaction.[9][10] It arises from the reaction of the amine with formic acid, leading to the formation of a formamide. To minimize this, ensure that formaldehyde is present in sufficient excess and that the reaction temperature is high enough to favor the reductive amination pathway over simple formylation.
Key Synthetic Pathways and Side-Reactions
Mannich Reaction Pathway and Competitive Side-Reactions
Caption: Competitive pathways in the one-pot Mannich synthesis.
Troubleshooting Workflow for Product Purification
References
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. oarjbp.com [oarjbp.com]
- 4. name-reaction.com [name-reaction.com]
- 5. orgsyn.org [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. soc.chim.it [soc.chim.it]
Purification techniques for removing impurities from 2-Pyrrolidin-1-ylmethyl-piperidine
Here is the technical support center for the purification of 2-Pyrrolidin-1-ylmethyl-piperidine.
Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals. As Senior Application Scientists, we have compiled field-proven insights and protocols to help you navigate the common challenges associated with purifying this diamine compound.
Frequently Asked Questions (FAQs)
This section addresses the most common foundational questions regarding the purification of this compound.
Q1: What is this compound and why is its purity important?
This compound is a bicyclic diamine with the molecular formula C₁₀H₂₀N₂.[1][2] Its structure, containing both a piperidine and a pyrrolidine ring, makes it a valuable building block in medicinal chemistry for synthesizing compounds with potential therapeutic activities.[3] High purity is critical in drug development to ensure reproducible biological data, avoid side effects from impurities, and meet stringent regulatory standards.
Q2: What are the most common impurities I should expect in a crude sample?
Impurities typically arise from the synthetic route used and subsequent degradation. Common classes of impurities include:
-
Unreacted Starting Materials: Residual piperidine, pyrrolidine, and the linking agent (e.g., formaldehyde or a haloalkane).[4]
-
Over-alkylation Products: Formation of quaternary ammonium salts if the amine nucleophile attacks the product more than once.[4]
-
Side-Reaction Products: Impurities from alternative reaction pathways, such as self-condensation of starting materials.
-
Oxidation Products: Amines, especially secondary and tertiary amines, can oxidize when exposed to air, often forming colored impurities.[4]
-
Solvent and Reagent Residues: Residual solvents or catalysts from the reaction and initial workup.
Q3: What are the primary methods for purifying this compound?
The choice of purification method depends on the scale of your synthesis, the nature of the impurities, and the desired final purity. The three main techniques are:
-
Distillation: Best suited for thermally stable, liquid amines. Given the likely high boiling point of this compound, vacuum distillation is necessary to prevent thermal degradation.[4]
-
Column Chromatography: A versatile technique for removing a wide range of impurities. However, the basic nature of amines requires special considerations to achieve good separation.[5]
-
Crystallization via Salt Formation: A highly effective method for achieving very high purity. The free base, which may be an oil, is converted to a crystalline salt (e.g., hydrochloride or tartrate), which can be purified by recrystallization and then, if needed, converted back to the free base.[6][7]
Q4: What key safety precautions should I take when handling this compound?
This compound and its precursors (like piperidine) are hazardous.[1][8] Always adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Wear appropriate gloves, a lab coat, and chemical safety goggles or a face shield.[9][10]
-
Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhaling vapors.[9][11]
-
Handling: Avoid direct contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12]
-
Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[11]
-
Spill Response: In case of a spill, absorb with an inert material and place it into a suitable disposal container.[9]
Troubleshooting and Optimization Guide
This section provides solutions to specific problems you may encounter during the purification process. Use the following decision tree to help select an initial purification strategy.
References
- 1. This compound | C10H20N2 | CID 2760541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. molbase.com [molbase.com]
- 3. One-pot formation of piperidine- and pyrrolidine-substituted pyridinium salts via addition of 5-alkylaminopenta-2,4-dienals to N-acyliminium ions: application to the synthesis of (±)-nicotine and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 7. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. aksci.com [aksci.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. aaronchem.com [aaronchem.com]
Troubleshooting guide for the catalytic amination of C-H bonds
Welcome to the technical support center for catalytic C-H amination. As a Senior Application Scientist, I've designed this guide to provide not just solutions, but a deeper understanding of the intricate mechanisms at play in these powerful reactions. This resource, structured in a question-and-answer format, addresses the common and complex challenges encountered in the lab, from optimizing yield and selectivity to overcoming catalyst deactivation. Our goal is to empower you to troubleshoot effectively and innovate confidently in your research and development endeavors.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about the fundamentals of catalytic C-H amination.
Q1: What are the primary mechanistic pathways in transition metal-catalyzed C-H amination, and how do they influence reaction outcomes?
A1: Transition metal-catalyzed C-H amination reactions predominantly proceed through three key mechanistic pathways, and understanding them is crucial for troubleshooting.[1][2][3]
-
Inner-Sphere C-H Activation/Functionalization: This is common for late transition metals like Palladium (Pd), Rhodium (Rh), and Ruthenium (Ru).[4] The catalyst coordinates to a directing group on the substrate, bringing the metal center close to the target C-H bond. This is followed by C-H bond cleavage, often through a concerted metalation-deprotonation (CMD) pathway, to form a metallacyclic intermediate.[5] The C-N bond is then typically formed via reductive elimination from a high-valent metal center. This pathway offers high regioselectivity, dictated by the position of the directing group.[5][6]
-
Outer-Sphere Nitrene/Carbene Insertion: This pathway is characteristic of catalysts like Rhodium and Silver (Ag).[1][7][8] The metal catalyst first reacts with a nitrogen source (e.g., an azide or dioxazolone) to generate a highly reactive metal-nitrene intermediate.[1][7] This electrophilic species then directly inserts into a C-H bond without prior coordination of the substrate to the metal center.[1][9] The selectivity in these reactions is governed by the inherent electronic and steric properties of the C-H bonds themselves (e.g., tertiary > secondary > primary) and the sterics of the catalyst.[9][10][11]
-
Single Electron Transfer (SET)/Radical Pathways: This emerging strategy often involves photoredox or electrochemical catalysis.[1][3] An excited photocatalyst or an electrode can oxidize or reduce a substrate or reagent to generate a radical intermediate. For instance, an aminium radical cation can be generated, which then participates in a homolytic aromatic substitution.[12][13][14] This pathway is valuable for its mild conditions and unique selectivity patterns, which can be distinct from traditional inner- and outer-sphere mechanisms.
Q2: How do I choose the right aminating agent for my reaction?
A2: The choice of aminating agent is critical and depends on whether your catalytic cycle requires an external oxidant.[1]
-
Pre-oxidized Nitrogen Sources (Internal Oxidant): Reagents like organic azides (R-N₃), dioxazolones, and iminoiodinanes (PhI=NR) are popular because they do not require an external oxidant.[1][9] The nitrogen source itself contains a weak N-X bond that can be cleaved upon reaction with the catalyst, effectively serving as an "internal oxidant." These are often used in nitrene-transfer reactions.[1][2]
-
Simple Amines/Amides with an External Oxidant: Using simple, unactivated amines or amides is highly atom-economical but necessitates an external oxidant to regenerate the active catalyst.[1][9] Common oxidants include peroxides, hypervalent iodine reagents like PhI(OAc)₂, or even molecular oxygen.[9][15] The primary challenge here is preventing the oxidant from simply oxidizing the substrate or catalyst without productive C-N bond formation.
Part 2: Troubleshooting Guide: Common Experimental Issues
This section provides detailed answers to specific problems you might encounter during your experiments.
Category 1: Low or No Product Yield
Q1: My reaction shows no conversion of starting material. What are the primary factors to check?
A1: Zero conversion is often related to a fundamental component of the reaction being inactive or absent. Here is a systematic checklist:
-
Catalyst Inactivity:
-
Cause: The catalyst (or precatalyst) may be old, improperly stored, or from a questionable supplier. Palladium catalysts, for instance, can be sensitive to air and moisture.[16] Using a precatalyst is often more reliable than generating the active species from sources like Pd(OAc)₂.[16]
-
Solution: Perform a control reaction with a substrate known to work well with your catalyst system. If that fails, obtain a fresh batch of catalyst. For air-sensitive reactions, ensure your glovebox and Schlenk line techniques are robust.
-
-
Reagent Purity and Integrity:
-
Cause: Solvents must be anhydrous and deoxygenated for many C-H activation protocols, as water and oxygen can poison the catalyst.[16] The aminating agent could have decomposed upon storage.
-
Solution: Use freshly distilled or commercially available anhydrous, degassed solvents. Check the purity of your starting material and aminating agent by NMR or LC-MS.
-
-
Incorrect Reaction Conditions:
-
Cause: The reaction temperature may be too low for C-H activation to occur, or the reaction time may be insufficient. The chosen base might be inappropriate for the specific catalytic cycle.
-
Solution: Incrementally increase the reaction temperature. Run a time-course study to see if the reaction is simply very slow. Consult the original literature for the specific catalyst system to ensure all additives (e.g., acids, bases, salts) are correct.[5]
-
Q2: I'm observing starting material consumption, but the yield of my desired product is low. What are the likely side reactions?
A2: This is a common and frustrating issue. It indicates your catalyst is active but is either being diverted down unproductive pathways or the product is unstable.
-
Homocoupling or Dimerization:
-
Cause: The aminating agent can sometimes react with itself, or the substrate can undergo oxidative C-C coupling.
-
Solution: Lowering the concentration of the reaction can sometimes disfavor these bimolecular side reactions. Adjusting the stoichiometry of the aminating agent may also help.
-
-
Oxidation of the Substrate:
-
Cause: If you are using a strong external oxidant, it may be oxidizing your substrate at a site other than the desired C-H bond, especially if your molecule contains sensitive functional groups like alcohols or electron-rich arenes.[11]
-
Solution: Screen different oxidants; sometimes a milder or more specific oxidant is required.[15] Alternatively, switching to a system with an internal oxidant (like an azide) can eliminate this problem entirely.[9]
-
-
Formation of Byproducts from the Aminating Agent:
-
Cause: In Rh-catalyzed nitrene insertions with N-mesyloxycarbamates, for instance, the formation of ketones and primary carbamates as byproducts can occur.[7] This can arise from alternative decomposition pathways of the nitrene intermediate.
-
Solution: Fine-tuning the ligand on the catalyst can sometimes suppress these unwanted pathways by altering the electronics and sterics of the reactive intermediate.[7]
-
-
Product Inhibition:
-
Cause: The aminated product itself can sometimes coordinate more strongly to the catalyst than the starting material, effectively poisoning the catalyst and stalling the reaction.[17][18] This is particularly problematic with heterocyclic products.
-
Solution: This is a challenging issue. Sometimes, simply increasing catalyst loading can push the reaction to completion. In other cases, a catalyst with bulkier ligands might be designed to disfavor binding of the more sterically hindered product.
-
Category 2: Poor Selectivity
Q1: My reaction is producing a mixture of regioisomers. How can I improve regioselectivity?
A1: Controlling regioselectivity is at the heart of C-H activation chemistry. The strategy depends entirely on the mechanism.
-
For Directed Reactions (e.g., Pd, Rh):
-
Cause: The directing group is the primary controller of selectivity.[6][19] If you are getting a mixture, it might be that the molecule's conformation allows the directing group to bring the catalyst close to multiple C-H bonds.
-
Solution:
-
Modify the Directing Group: A bulkier or more rigid directing group can lock the substrate into a single conformation, favoring one C-H bond over another.[20] Bidentate directing groups (like 8-aminoquinoline) often provide better control than monodentate ones.[20]
-
Steric Hindrance: Introduce a sterically bulky group elsewhere in the molecule to block access to undesired C-H bonds.
-
-
-
For Non-Directed Reactions (Nitrene/Carbene Insertion):
-
Cause: Selectivity is governed by the intrinsic reactivity of the C-H bonds (tertiary > secondary > primary) and electronic effects.[10][11]
-
Solution:
-
Catalyst Sterics: A very bulky catalyst (e.g., with large, sterically demanding ligands) can override the intrinsic reactivity to favor less hindered C-H bonds. For example, a bulky catalyst might favor a primary C-H bond over a more reactive but sterically inaccessible tertiary one.[9]
-
Solvent Effects: The solvent can influence selectivity by stabilizing certain transition states over others.[21][22][23] Polar or fluorinated solvents like hexafluoroisopropanol (HFIP) can have a profound impact on reactivity and selectivity.[21]
-
Electronic Tuning: In aromatic systems, selectivity is guided by the electronic nature of the substituents. For radical aminations, protonating an aniline can invert its electronic properties, switching selectivity from ortho/para to meta.[14]
-
-
Q2: My reaction is chemoselective, but the diastereoselectivity or enantioselectivity is poor. What are the key strategies for improvement?
A2: Achieving stereoselectivity, a significant challenge in C-H amination, hinges on precise control of the transition state geometry.[24]
-
Diastereoselectivity:
-
Cause: The approach of the aminating agent to the C-H bond is not being effectively controlled by the existing stereocenters in the molecule.
-
Solution: The choice of catalyst is paramount. A catalyst with a well-defined and sterically demanding ligand sphere can create a chiral pocket that forces the substrate to bind in a specific orientation, leading to preferential formation of one diastereomer.
-
-
Enantioselectivity:
-
Cause: For prochiral C-H bonds, a chiral catalyst is required to differentiate between the two enantiotopic C-H bonds or faces of the molecule.
-
Solution: This is the domain of asymmetric catalysis. The solution lies in screening chiral ligands. For rhodium-catalyzed reactions, chiral dirhodium paddlewheel catalysts are often employed. For other metals, a wide variety of chiral phosphines, N-heterocyclic carbenes (NHCs), and other ligand classes have been developed. Success often requires extensive screening of ligands and reaction conditions.
-
Category 3: Catalyst and Reaction Issues
Q1: My reaction starts efficiently but then stalls before reaching full conversion. What causes this catalyst deactivation?
A1: Reaction stalling is a classic sign of catalyst deactivation. The primary causes can be categorized as poisoning, thermal degradation, or the formation of inactive species.[25][26]
-
Poisoning:
-
Cause: Impurities in the reagents or solvent (e.g., sulfur compounds, water, oxygen) can irreversibly bind to the active sites of the catalyst.[25] As mentioned earlier, the reaction product itself can also act as a poison (product inhibition).[17]
-
Solution: Ensure the highest purity of all reagents and solvents. If product inhibition is suspected, try using a higher catalyst loading or a flow chemistry setup where the product is continuously removed from the reaction zone.
-
-
Thermal Degradation (Sintering):
-
Cause: At high reaction temperatures, the fine nanoparticles of a heterogeneous catalyst can agglomerate, or the ligand on a homogeneous catalyst can dissociate or decompose. This leads to a loss of active surface area or the formation of inactive metal species.[25]
-
Solution: Attempt the reaction at the lowest possible temperature that still affords a reasonable rate. Screen for more thermally stable ligands or catalyst systems if high temperatures are unavoidable.
-
-
Formation of Inactive Catalyst States:
-
Cause: The catalyst can fall out of the catalytic cycle into a stable, off-cycle state. For example, in a Pd(II)/Pd(IV) cycle, the catalyst could be reduced to inactive Pd(0) if the re-oxidation step is slow or inefficient.[15]
-
Solution: This is highly system-dependent. It may require adjusting the oxidant, additives, or solvent to ensure the rate of catalyst regeneration is faster than the rate of deactivation.
-
Part 3: Data and Protocols
Table 1: Comparison of Common Catalyst Systems for C-H Amination
| Catalyst System | Typical Metal | Mechanism | Common N-Source | Key Features & Common Issues |
| Directed C-H Amination | Pd(II), Rh(III), Ru(II) | Inner-Sphere (CMD) | Amides, Carbamates (+ Oxidant) | High regioselectivity; Requires directing group; Can suffer from product inhibition.[1][27] |
| Nitrene Insertion | Rh₂(OAc)₄, Ag(I) | Outer-Sphere | Azides, Dioxazolones | No directing group needed; Selectivity based on C-H bond strength; Can have side reactions.[1][7][8] |
| Radical Amination | Fe(II/III), Cu(I/II) | SET / Radical | Amines (+ Oxidant), N-O Reagents | Mild conditions (photoredox); Unique selectivity; Can be sensitive to radical traps.[12][13][28] |
General Experimental Protocol for a Directed C-H Amination Screening Reaction
This protocol provides a general starting point for a Pd-catalyzed intramolecular C-H amination. Note: All manipulations should be performed under an inert atmosphere (N₂ or Ar) using Schlenk techniques or in a glovebox.
-
Reagent Preparation:
-
Ensure the substrate (containing a directing group, e.g., a 2-phenylpyridine derivative) is pure and dry.
-
Use anhydrous, degassed solvent (e.g., dioxane, toluene, or DCE). Degas by sparging with argon for 30 minutes or via three freeze-pump-thaw cycles.
-
-
Reaction Assembly:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the substrate (0.1 mmol, 1.0 equiv).
-
Add the Palladium precatalyst (e.g., Pd(OAc)₂, 5-10 mol%).
-
Add any required ligands (if not using a pre-formed catalyst complex).
-
Add the oxidant (e.g., PhI(OAc)₂, 1.2-2.0 equiv).
-
Add the base or acid additive (e.g., K₂CO₃, AgOAc, or AcOH), if required by the specific literature procedure.
-
Seal the tube, evacuate, and backfill with inert gas three times.
-
-
Reaction Execution:
-
Add the degassed solvent (e.g., 1.0 mL to make a 0.1 M solution) via syringe.
-
Place the sealed tube in a pre-heated oil bath at the desired temperature (e.g., 80-120 °C).
-
Stir the reaction for the specified time (e.g., 12-24 hours).
-
-
Monitoring and Workup:
-
Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble inorganic salts and catalyst residues.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Part 4: Visualizing the Process
Diagram 1: General Troubleshooting Workflow
This flowchart provides a logical path for diagnosing a failing C-H amination reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 3. scispace.com [scispace.com]
- 4. m.youtube.com [m.youtube.com]
- 5. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00201K [pubs.rsc.org]
- 6. Decoding Directing Groups and Their Pivotal Role in C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rhodium( ii )-catalyzed C–H aminations using N -mesyloxycarbamates: reaction pathway and by-product formation - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03153C [pubs.rsc.org]
- 8. Origins of Catalyst-Controlled Selectivity in Ag-Catalyzed Regiodivergent C-H Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Catalytic C–H amination at its limits: challenges and solutions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Aliphatic C—H Oxidations for Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chinesechemsoc.org [chinesechemsoc.org]
- 15. epfl.ch [epfl.ch]
- 16. reddit.com [reddit.com]
- 17. digital.wpi.edu [digital.wpi.edu]
- 18. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.rsc.org [pubs.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. iipseries.org [iipseries.org]
- 24. Catalytic C-H amination: the stereoselectivity issue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ammoniaknowhow.com [ammoniaknowhow.com]
- 26. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 27. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Double C-H amination by consecutive SET oxidations. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Enhancing the Stability of 2-Pyrrolidin-1-ylmethyl-piperidine Derivatives
Last Updated: January 3, 2026
Introduction
The 2-Pyrrolidin-1-ylmethyl-piperidine scaffold is a key structural motif in numerous pharmacologically active compounds, valued for its role in establishing crucial ligand-receptor interactions. However, the very features that make this scaffold medicinally important—namely, the presence of two tertiary amine centers—also render it susceptible to various degradation pathways. The electron-rich nitrogen atoms are prone to oxidation, and the overall structure can be influenced by factors such as pH, light, and interaction with formulation components.
This guide serves as a technical support resource for researchers, scientists, and drug development professionals encountering stability challenges with this class of molecules. It provides a structured approach to diagnosing degradation, troubleshooting experimental variables, and implementing strategies to enhance the long-term stability of your compounds.
Frequently Asked Questions (FAQs)
Q1: My compound, a this compound derivative, is showing a rapid loss of purity in an aqueous solution. What is the most likely cause?
A1: The most common cause of degradation for this structural class in aqueous media is oxidation of the tertiary amine groups on the pyrrolidine or piperidine rings. This can lead to the formation of N-oxides or other oxidative degradation products. This process can be accelerated by dissolved oxygen, trace metal ions, or exposure to light. Another potential issue is pH-dependent hydrolysis if other labile functional groups are present on your specific derivative.
Q2: What are the primary chemical degradation pathways I should be aware of?
A2: For the core this compound structure, you should primarily be concerned with:
-
Oxidation: The nitrogen atoms in both the piperidine and pyrrolidine rings are susceptible to oxidation, which can form N-oxides or even lead to ring-opening products under harsh conditions. This is often initiated by atmospheric oxygen, peroxides, or metal ions.
-
Photodegradation: Exposure to UV or even ambient light can provide the energy to initiate radical-based degradation reactions, particularly if the molecule has chromophores.
-
Acid/Base Instability: While the core scaffold is relatively stable, extreme pH values can catalyze the degradation of other functional groups on the molecule or, in some cases, promote side reactions like Hofmann elimination if a quaternary ammonium center is formed.
Q3: What are the ideal initial storage conditions for a new derivative I've just synthesized?
A3: As a precautionary measure, new compounds of this class should be stored as a solid in a desiccator, protected from light, and under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or below). For solutions, use deoxygenated solvents, store at low temperatures, and protect from light. Avoid using excipients or solvents known to contain reactive impurities like peroxides (e.g., older batches of PEG or THF).
Q4: I see new, unexpected peaks in my HPLC chromatogram after storing my sample. How can I confirm if these are degradation products?
A4: The appearance of new peaks is a strong indicator of degradation. To confirm, you should conduct a forced degradation study (see Protocol 1 below). By intentionally stressing your compound under controlled conditions (acid, base, oxidation, heat, light), you can generate the primary degradation products. If the new peaks in your stored sample match the retention times of the peaks generated during the forced degradation study, it provides strong evidence that they are indeed degradants. LC-MS analysis is invaluable here to compare the mass-to-charge ratios of the new peaks with potential degradation products.
Troubleshooting Guides & Experimental Protocols
This section provides in-depth guides for tackling specific stability issues. Each guide explains the underlying science and provides detailed protocols to diagnose and solve the problem.
Guide 1: Investigating and Mitigating Oxidative Degradation
Problem: You observe a significant decrease in the parent compound's peak area in your chromatogram over a short period, accompanied by the growth of one or more new peaks, especially in solution. This is a classic sign of oxidative degradation. The tertiary amines in the scaffold are prime targets for oxidation.
Caption: Workflow for diagnosing and solving oxidative instability.
This protocol is designed to intentionally degrade the compound to identify its oxidative degradation products.
Objective: To determine if the observed instability is due to oxidation.
Materials:
-
Your this compound derivative (stock solution, e.g., 1 mg/mL in methanol or acetonitrile)
-
3% Hydrogen Peroxide (H₂O₂) solution
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Control sample (your compound in solvent, unstressed)
Procedure:
-
Sample Preparation: In a clean vial, mix 1 mL of your compound's stock solution with 1 mL of 3% H₂O₂.
-
Incubation: Gently mix the solution and keep it at room temperature for 8 hours. Protect from light to avoid confounding photolytic degradation.
-
Analysis: At regular intervals (e.g., 0, 2, 4, 8 hours), withdraw an aliquot of the reaction mixture. If necessary, quench the reaction (e.g., by dilution or adding a scavenger like sodium bisulfite).
-
Chromatography: Analyze the stressed sample and the unstressed control sample by HPLC or LC-MS.
-
Data Interpretation: Compare the chromatograms. Look for a decrease in the parent peak area and the emergence of new peaks in the H₂O₂-stressed sample. Use LC-MS to determine the mass of these new peaks. An increase in mass by 16 amu (atomic mass units) is a strong indicator of N-oxide formation.
If oxidation is confirmed, adding an antioxidant to your formulation can significantly improve stability. Antioxidants work by competitively reacting with oxidizing species, thereby protecting your active pharmaceutical ingredient (API).
Objective: To identify an effective antioxidant for your compound.
Materials:
-
Your compound's solution (in the final desired solvent system)
-
Stock solutions of various antioxidants (see table below)
-
Oxidizing agent (e.g., a source of free radicals like AIBN, or simply atmospheric oxygen)
-
HPLC system
Procedure:
-
Setup: Prepare several vials of your compound's solution. To one vial, add no antioxidant (Control). To the other vials, add a different antioxidant at a known concentration (e.g., 0.1% w/v).
-
Stress Condition: Store all vials under conditions known to cause oxidation (e.g., open to air, elevated temperature of 40°C) for a set period (e.g., 7 days).
-
Analysis: At the end of the period, analyze the purity of the compound in each vial using a stability-indicating HPLC method.
-
Evaluation: Compare the percentage of remaining parent compound in each sample. The most effective antioxidant will be the one that results in the least degradation compared to the control.
Table 1: Common Antioxidants and Their Mechanisms
| Antioxidant | Mechanism of Action | Typical Concentration | Notes |
| Butylated Hydroxytoluene (BHT) | Free radical scavenger; terminates chain reactions. | 0.01 - 0.1% | Effective in lipid-based or non-aqueous systems. |
| Ascorbic Acid (Vitamin C) | Acts as a reducing agent, gets oxidized preferentially. | 0.05 - 0.2% | Water-soluble. Can regenerate other antioxidants like α-tocopherol. |
| α-Tocopherol (Vitamin E) | Free radical scavenger, particularly effective against lipid peroxyl radicals. | 0.01 - 0.05% | Lipid-soluble. Often used in combination with ascorbic acid. |
| Sodium Metabisulfite | Oxygen scavenger. | 0.01 - 1.0% | Water-soluble. Can cause issues with certain APIs; compatibility must be checked. |
Guide 2: Addressing Photostability Issues
Problem: You notice degradation only when samples are left on the benchtop exposed to lab lighting, or degradation is accelerated in clear glass vials compared to amber vials. This points to photodegradation.
Caption: Workflow for diagnosing and solving photostability issues.
This protocol is a simplified version based on ICH Q1B guidelines to confirm light sensitivity.
Objective: To determine if the compound is sensitive to light.
Materials:
-
Your compound (solid and in solution)
-
Clear and amber glass vials (or vials wrapped in aluminum foil for a dark control)
-
A photostability chamber or a controlled light source that provides both cool white fluorescent and near-UV light.
-
HPLC system
Procedure:
-
Sample Preparation:
-
Light-Exposed Sample: Place your compound (both as a solid powder and in solution) in a clear glass vial.
-
Dark Control: Place an identical set of samples in an amber vial or a clear vial completely wrapped in aluminum foil.
-
-
Exposure: Place both vials side-by-side in the photostability chamber. Expose them to a standardized light dose (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).
-
Analysis: After the exposure period, analyze both the light-exposed and dark control samples by HPLC.
-
Evaluation: Compare the purity of the light-exposed sample to the dark control. A significant increase in degradation in the light-exposed sample confirms photolability.
Technical Support Center: Chiral Resolution of Piperidine Compounds
Welcome to the Technical Support Center for the chiral resolution of piperidine compounds. As a cornerstone scaffold in numerous pharmaceuticals and biologically active molecules, the ability to isolate pure enantiomers of chiral piperidines is critical for drug development and scientific research. This guide provides in-depth, field-proven insights into the most common resolution techniques, offering troubleshooting guides and frequently asked questions (FAQs) to navigate the challenges you may encounter during your experiments.
Choosing Your Resolution Strategy
The first critical decision is selecting the appropriate method for resolving your chiral piperidine. This choice depends on factors like the scale of your separation, the functional groups present on your molecule, available equipment, and the required level of enantiomeric purity.
Caption: Decision workflow for selecting a chiral resolution method.
Section 1: Classical Resolution via Diastereomeric Salt Formation
This is often the most industrially viable method for large-scale separations.[1][2] It involves reacting the basic piperidine with an enantiomerically pure chiral acid to form diastereomeric salts.[3][] These salts have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[2][3]
Frequently Asked Questions (FAQs)
Q1: Which chiral resolving agents are most effective for piperidine derivatives?
For basic compounds like piperidines, chiral acids are the resolving agents of choice.[3] Commonly successful agents include:
-
Tartaric acid derivatives (e.g., di-benzoyl-L-tartaric acid, di-p-toluoyl-D-tartaric acid).[3][5]
-
(R)- or (S)-Camphorsulfonic acid.[6]
-
N-acetyl-L-Leucine.[7]
The selection of the resolving agent is critical and often requires empirical screening to find the optimal pairing for your specific piperidine derivative.[3]
Q2: How do I choose the right solvent for crystallization?
The ideal solvent should dissolve both the racemic piperidine and the resolving agent, but the diastereomeric salts should have different solubilities.[5] Common solvents include alcohols (ethanol, methanol, isopropanol), acetone, ethyl acetate, and acetonitrile, sometimes in combination with water or an anti-solvent like hexane.[5] An anti-solvent is a solvent in which the salt is much less soluble, and its addition can help induce crystallization.[5]
Troubleshooting Guide: Diastereomeric Salt Crystallization
| Problem | Potential Cause(s) | Solutions & Actionable Steps |
| No Crystallization / Oiling Out | The diastereomeric salt is too soluble in the chosen solvent. | Change the Solvent System: Screen a variety of solvents with different polarities. Try using solvent mixtures or adding an "anti-solvent" (a solvent in which the salt is insoluble) dropwise until turbidity persists.[1][3] Increase Concentration: Carefully evaporate some of the solvent to create a supersaturated solution.[3] Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal from a previous successful batch.[3][8] |
| Low Diastereomeric Excess (d.e.) / Poor Purity | Cooling Rate is Too Fast: Rapid cooling can lead to the co-precipitation of both diastereomeric salts.[3] Impure Starting Materials: Impurities can disrupt the crystal lattice formation.[3] Suboptimal Solvent: The solvent may not provide sufficient solubility difference between the diastereomers. | Control Cooling: Allow the solution to cool slowly to room temperature, and then gradually to a lower temperature (e.g., 0-5 °C).[3][8] Ensure Purity: Verify the purity of your racemic piperidine and the chiral resolving agent before starting.[3] Recrystallize: Perform one or more recrystallizations of the isolated salt to enhance the diastereomeric purity.[1] |
| Low Yield of Desired Diastereomer | The desired diastereomeric salt has significant solubility in the mother liquor. | Optimize Solvent Volume: Use the minimum amount of solvent required to dissolve the components at an elevated temperature. Maximize Precipitation: Cool the crystallization mixture to a lower temperature (e.g., 0-4 °C) for an extended period before filtration.[1] |
Section 2: Chiral Chromatography (HPLC & GC)
Chromatographic methods using a Chiral Stationary Phase (CSP) are powerful for both analytical quantification of enantiomeric excess (ee) and for preparative-scale separations.[3] High-Performance Liquid Chromatography (HPLC) is the most common, while Gas Chromatography (GC) can be used for more volatile piperidine derivatives.[3]
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is best for piperidine enantiomers?
Polysaccharide-based CSPs are highly effective for separating piperidine derivatives.[3][9] Columns such as Chiralpak® IA, AD-H, and Chiralcel® OD-H have demonstrated excellent performance for this class of compounds.[3][10]
Q2: My piperidine compound lacks a UV chromophore. How can I detect it?
This is a common challenge. A practical solution is pre-column derivatization, where you react the piperidine with an agent that introduces a chromophore. For example, reacting it with para-toluenesulfonyl chloride (PTSC) allows for UV detection.[10]
Troubleshooting Guide: Chiral HPLC Separation
Caption: Troubleshooting logic for poor chiral HPLC resolution.
| Problem | Potential Cause(s) | Solutions & Actionable Steps |
| Poor Resolution (Overlapping Peaks) | Suboptimal Mobile Phase: The mobile phase composition is not providing enough selectivity.[1] Incorrect CSP: The selected Chiral Stationary Phase does not offer chiral recognition for your analyte.[1] | Optimize Mobile Phase: Systematically vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in the mobile phase.[1][9] Screen CSPs: Test different polysaccharide-based columns to find one that provides better selectivity for your compound.[1] |
| Poor Peak Shape (Tailing) | Secondary Interactions: The basic nitrogen of the piperidine interacts strongly with acidic sites on the silica support of the CSP.[1][3] | Add a Basic Modifier: This is the most critical step. Add a small amount (typically 0.1%) of an amine like diethylamine (DEA) or triethylamine (TEA) to the mobile phase.[1][3][9] This modifier competes for the active sites, resulting in more symmetrical peaks.[3] |
| Inconsistent Retention Times | Temperature Fluctuations: Changes in ambient temperature can affect retention times. Mobile Phase Instability: The mobile phase composition may be changing over time (e.g., evaporation of a volatile component). | Use a Column Oven: Maintain a constant temperature using a column thermostat.[1] Prepare Fresh Mobile Phase: Ensure the mobile phase is fresh, well-mixed, and properly degassed.[1] |
Section 3: Enzymatic Kinetic Resolution
Enzymatic resolution is a kinetic method that uses an enzyme (commonly a lipase) to selectively catalyze a reaction on only one enantiomer of the racemic mixture.[3][11] For example, an enzyme might acylate the (R)-enantiomer of a piperidine alcohol, leaving the (S)-enantiomer unreacted. The reacted and unreacted enantiomers can then be separated using standard techniques like chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the advantages of enzymatic resolution?
The primary advantage is the very high enantioselectivity that enzymes can provide. This method often proceeds under mild reaction conditions (room temperature, neutral pH), which minimizes the risk of racemization.[12]
Q2: What is a major limitation of kinetic resolution?
The theoretical maximum yield for a single enantiomer is 50%.[1][13] This is because the other enantiomer is consumed in the enzymatic reaction. However, the unreacted enantiomer can often be recovered, racemized, and recycled to improve the overall process efficiency.[12]
Troubleshooting Guide: Enzymatic Resolution
| Problem | Potential Cause(s) | Solutions & Actionable Steps |
| Low or No Conversion | Enzyme Inhibition/Deactivation: The substrate, product, or solvent may be inhibiting the enzyme. Incorrect pH or Temperature: The reaction conditions are outside the optimal range for the enzyme. | Screen Solvents: Test different organic solvents to find one that is compatible with the enzyme and your substrate. Optimize Conditions: Systematically vary the pH and temperature to find the enzyme's optimal activity range. |
| Low Enantioselectivity (Low ee) | Poor Enzyme-Substrate Fit: The chosen enzyme does not have good chiral recognition for your specific piperidine derivative.[14] Suboptimal Acylating Agent: The acyl donor may not be ideal for achieving high selectivity. | Screen Different Enzymes: Test a panel of different lipases (e.g., from Candida antarctica, Pseudomonas cepacia) to find the most selective one.[12] Vary the Acylating Agent: Experiment with different acyl donors (e.g., vinyl acetate, isopropenyl acetate, trifluoroethyl isobutyrate) as this can significantly impact enantioselectivity.[12] |
| Difficult Separation of Product and Unreacted Starting Material | The reacted and unreacted enantiomers have similar physical properties. | Modify the Acyl Group: Use a bulkier or more polar acylating agent to create a larger difference in properties between the acylated product and the unreacted amine/alcohol, facilitating an easier separation by column chromatography. |
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Crystallization
-
Salt Formation: Dissolve one equivalent of the racemic piperidine derivative in a suitable solvent (e.g., ethanol).[1] In a separate flask, dissolve 0.5 to 1.0 equivalents of the chosen chiral resolving agent (e.g., (+)-dibenzoyl-D-tartaric acid) in the same solvent, heating gently if necessary.[1]
-
Crystallization: Slowly add the resolving agent solution to the piperidine solution with stirring. Allow the mixture to cool slowly to room temperature, then potentially to a lower temperature (e.g., 4 °C) to induce crystallization of the less soluble diastereomeric salt.[2]
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.[1][2] The mother liquor, which is enriched in the other diastereomer, should be saved for potential recovery.[2]
-
Analysis & Purification: Determine the diastereomeric excess (d.e.) of the crystalline salt. This can be done by liberating the free base and analyzing it by chiral HPLC. If the desired purity is not achieved, recrystallize the salt from a fresh portion of the solvent.[1]
-
Liberation of Free Base: Suspend the purified salt in water and an immiscible organic solvent (e.g., ethyl acetate). Basify the aqueous layer with an appropriate base (e.g., 1M NaOH) to deprotonate the piperidine. Separate the layers and extract the aqueous layer multiple times with the organic solvent. Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), and remove the solvent under reduced pressure to yield the enantiomerically enriched piperidine.[2]
Protocol 2: Chiral HPLC Method Development Screening
-
Column Selection: Choose a polysaccharide-based CSP (e.g., Chiralpak® AD-H).
-
Mobile Phase Preparation: Prepare a starting mobile phase of n-Hexane/Isopropanol (90:10 v/v) containing 0.1% Diethylamine (DEA).[1]
-
Sample Preparation: Dissolve a small amount of the racemic piperidine derivative in the mobile phase to a concentration of approximately 1 mg/mL.[1]
-
Initial Run: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min. Inject the sample and monitor the separation using a UV detector.
-
Optimization:
-
If resolution is poor, systematically vary the percentage of isopropanol (e.g., increase to 20%, 30%).[1]
-
If peaks are still broad or tailing, ensure the DEA concentration is sufficient.
-
If separation is still not achieved, switch the alcohol modifier (e.g., to ethanol) or screen a different CSP.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Stereochemical Integrity in Substituted Pyrrolidine Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis of optically active substituted pyrrolidines. Racemization, the unintended conversion of a pure enantiomer into a mixture of enantiomers, is a critical challenge that can compromise the biological activity and therapeutic efficacy of target molecules.[1] This resource provides in-depth, field-proven insights and troubleshooting strategies to help you maintain stereochemical control throughout your synthetic campaigns.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of pyrrolidine synthesis, and why is it a major concern?
A1: Racemization is the process that converts a chiral molecule from a single enantiomer into an equal mixture of both enantiomers (a racemate), rendering it optically inactive.[1] In pyrrolidine synthesis, this often occurs at a stereocenter, particularly the α-carbon if the starting material is derived from an amino acid like proline or pyroglutamic acid.[2] The primary mechanism involves the abstraction of the proton at the chiral center by a base, which leads to the formation of a planar, achiral enolate intermediate. Subsequent protonation can occur from either face of this planar intermediate, resulting in a loss of the original stereochemistry.[3][4]
This is a critical issue because the biological activity of pharmaceuticals is highly dependent on stereochemistry. One enantiomer may be therapeutically active while the other could be inactive or, in some cases, cause harmful side effects. Therefore, preventing racemization is essential for synthesizing safe and effective drug candidates.
Q2: Which specific steps or reaction conditions are most likely to cause racemization?
A2: Racemization is most prevalent under conditions that facilitate the formation of a carbanion or enolate at the stereocenter. Key risk factors include:
-
Strong Bases: The use of strong bases like triethylamine (TEA) or excess amounts of any base significantly increases the rate of α-proton abstraction.[2][5]
-
High Temperatures: Elevated reaction temperatures provide the necessary activation energy for proton abstraction and can accelerate the rate of racemization according to the Arrhenius equation.[6][7]
-
Prolonged Reaction Times: The longer an activated chiral intermediate is present in solution, the greater the opportunity for racemization to occur.[2]
-
Polar Solvents: Polar solvents can stabilize the charged enolate intermediate, thereby favoring the racemization pathway.[2][8]
-
Peptide Coupling Reactions: When coupling an amino acid to the nitrogen of a proline derivative, the activated carboxyl group of the incoming amino acid can form an oxazolone intermediate, which is highly prone to racemization.[9][10]
Q3: Are certain proline derivatives more susceptible to racemization than others?
A3: Yes. The susceptibility to racemization is directly related to the acidity of the α-proton. Factors that increase this acidity will make the compound more prone to racemization. For instance, attaching a strong electron-withdrawing group to the α-carbon can increase the proton's acidity, making it easier to abstract.[9] Conversely, proline's rigid ring structure makes abstraction of its own α-proton more difficult compared to linear amino acids. However, when a substituent at another position (e.g., C4) has an acidic proton and is activated, epimerization at that center can occur. In peptide synthesis, the amino acid being coupled to the proline is often the one that racemizes.[2]
Troubleshooting Guide: Diagnosing & Solving Racemization
This section addresses specific experimental observations and provides a logical workflow for identifying and rectifying the source of stereochemical erosion.
Issue 1: Significant Diastereomer/Enantiomer Contamination Detected Post-Coupling
You've just coupled an N-protected amino acid to your proline derivative and chiral HPLC analysis reveals a high percentage of the undesired diastereomer.
Root Cause Analysis & Corrective Actions
The most probable cause is racemization of the activated amino acid during the coupling step, likely via an oxazolone intermediate.
Caption: Troubleshooting workflow for post-coupling racemization.
1. Evaluate Your Base:
-
Causality: Strong bases readily abstract the α-proton of the activated ester or oxazolone.
-
Solution: Replace triethylamine (TEA) with a weaker or more sterically hindered base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[2] For extremely sensitive substrates, 2,4,6-collidine is an excellent choice.[9] Use only stoichiometric amounts of the base.
2. Control the Temperature:
-
Causality: Racemization is a kinetically controlled process that accelerates with temperature.
-
Solution: Perform the coupling reaction at low temperatures. Start the activation at 0°C and allow the reaction to slowly warm to room temperature. Avoid heating unless absolutely necessary.[2][11]
3. Optimize Coupling Reagents:
-
Causality: Standard carbodiimide reagents (DCC, DIC) can promote the formation of the racemization-prone 5(4H)-oxazolone.
-
Solution: Use carbodiimides in conjunction with racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma).[9] These additives form activated esters that are more stable and less likely to cyclize into an oxazolone. Alternatively, switch to modern uronium/aminium reagents like HATU or HBTU, which are designed for rapid coupling and low racemization.[9]
Quantitative Impact of Coupling Reagents
The choice of coupling reagent and additive has a quantifiable effect on preserving stereochemical integrity. The table below summarizes typical racemization levels observed for the coupling of a sensitive phenylalanine derivative, illustrating the benefits of additives.
| Coupling Reagent/Additive | Base | % Epimerization (D-Phe) | Reference |
| DIC / HOBt | DIPEA | ~1-2% | [12] |
| DIC / OxymaPure | DIPEA | <1% | [9] |
| HATU | DIPEA | ~1.5% | [12] |
| DIC alone | DIPEA | >10% | [12] |
| Data is illustrative and adapted from analogous peptide coupling studies. Actual results may vary. |
Issue 2: Racemization Occurs During a Cyclization or Ring-Formation Step
You are forming the pyrrolidine ring via an intramolecular reaction (e.g., SN2 displacement) and observe a loss of stereochemistry at a pre-existing chiral center.
Root Cause Analysis & Corrective Actions
This often happens if the reaction conditions inadvertently cause epimerization of a stereocenter adjacent to a carbonyl group or other acidifying functionality.
Caption: Base-catalyzed racemization via a planar enolate intermediate.
1. Re-evaluate Cyclization Conditions:
-
Causality: If the cyclization is base-mediated and there's an acidic proton at a stereocenter, epimerization can compete with the desired reaction.
-
Solution:
-
Use Non-Nucleophilic/Hindered Bases: Employ bases like DBU or proton sponge if their sole purpose is deprotonation for the cyclization, but be mindful of their strength.
-
High Dilution: Perform the cyclization under high dilution conditions (0.001 M - 0.01 M). This favors the desired intramolecular reaction over intermolecular side reactions, including base-mediated decomposition or epimerization.[2]
-
Mitsunobu Conditions: For forming the N-C bond via cyclization of an amino alcohol, the Mitsunobu reaction (DEAD/PPh₃) is an excellent alternative that proceeds with clean inversion of stereochemistry at the alcohol carbon and avoids basic conditions that could epimerize other centers.
-
2. Proactive Stereocontrolled Synthesis:
-
Causality: Relying on reactions that can have competing racemization pathways is inherently risky.
-
Solution: Design the synthesis using highly stereoselective or stereospecific methods from the outset.
-
Asymmetric [3+2] Cycloadditions: These reactions, often catalyzed by metal complexes, build the pyrrolidine ring with high levels of stereocontrol, simultaneously setting multiple stereocenters.[13][14][15][16]
-
Chiral Auxiliaries: Employing a chiral auxiliary, such as an Evans oxazolidinone or Oppolzer's camphorsultam, can direct the stereochemical outcome of key bond-forming reactions. The auxiliary is then cleaved to yield the enantiopure product.[17][18]
-
Catalytic Asymmetric Hydrogenation: The reduction of a substituted pyrrole precursor over a chiral catalyst can produce highly substituted pyrrolidines with excellent diastereoselectivity.[19]
-
Caption: General workflow for a proactive stereoselective synthesis.
Experimental Protocols
Protocol 1: Racemization-Suppressed Peptide Coupling
This protocol describes the coupling of an N-Boc protected amino acid to a proline methyl ester using HATU, a reagent known to minimize racemization.
Materials:
-
N-Boc-L-Phenylalanine (1 equivalent)
-
L-Proline methyl ester hydrochloride (1.1 equivalents)
-
HATU (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3 equivalents)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve N-Boc-L-Phenylalanine (1 eq) and HATU (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the mixture to 0°C in an ice bath.
-
In a separate flask, dissolve L-Proline methyl ester hydrochloride (1.1 eq) in a minimal amount of DCM and add DIPEA (3 eq). Note: 1 equivalent of DIPEA is to neutralize the HCl salt, and 2 equivalents are for the coupling reaction.
-
Add the proline/DIPEA solution to the cooled N-Boc-Phe/HATU solution dropwise over 5 minutes.
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with DCM.
-
Wash the combined organic layers with 1 M HCl, brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Determination of Enantiomeric/Diastereomeric Purity by Chiral HPLC
This is a general guideline for analyzing the stereochemical purity of your final product. Method development is crucial and specific parameters must be optimized for your compound.[2][9]
Materials:
-
Purified pyrrolidine derivative sample
-
HPLC-grade hexane and isopropanol (or other suitable solvents)
-
Chiral Stationary Phase (CSP) column (e.g., Chiralcel® OD-H, Chiralpak® AD-H)
Procedure:
-
Sample Preparation: Prepare a stock solution of your purified compound at approximately 1 mg/mL in the mobile phase. Prepare a sample of the racemic or diastereomeric mixture for reference if available.
-
Method Development (Isocratic):
-
Start with a mobile phase of 90:10 hexane:isopropanol.
-
Set the flow rate to 0.5 - 1.0 mL/min.
-
Set the UV detector to a wavelength where your compound has strong absorbance (e.g., 210-254 nm).
-
Inject the racemic/diastereomeric mixture first to identify the retention times of both isomers and ensure baseline separation.
-
Adjust the ratio of hexane/isopropanol to optimize separation (increasing isopropanol content generally decreases retention time).
-
-
Analysis:
-
Once the method is optimized, inject your purified sample.
-
Integrate the peak areas for both the desired isomer (A_major) and the undesired isomer (A_minor).
-
-
Quantification:
-
Calculate the enantiomeric excess (ee) or diastereomeric excess (de) using the formula: %ee or %de = [(A_major - A_minor) / (A_major + A_minor)] * 100
-
References
- 1. Racemization - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. creation.com [creation.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Stereoselective Path to Densely Substituted Pyrrolidines - ChemistryViews [chemistryviews.org]
- 15. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Pyrrolidines as Chiral Auxiliaries (2019) | Wolfgang Maison | 4 Citations [scispace.com]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Strategies to Improve the Regioselectivity of Piperidine Ring Formation
Welcome to the Technical Support Center for piperidine ring formation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding regioselectivity in piperidine synthesis. As the piperidine motif is a cornerstone in medicinal chemistry, controlling the position of substituents on the ring is paramount for tuning pharmacological activity. This resource provides expert insights and practical solutions to common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: My aza-Diels-Alder reaction is giving me a mixture of regioisomers. How can I improve the selectivity for the desired piperidine product?
This is a common issue in [4+2] cycloadditions for piperidine synthesis. The regioselectivity is fundamentally governed by the electronic and steric properties of the dienophile and the diene.
Troubleshooting Steps:
-
Re-evaluate Your Catalyst: The choice between a Lewis acid and a Brønsted acid can be critical. For reactions involving oxygenated dienes, the mechanism might be a stepwise Mannich-Michael pathway rather than a concerted cycloaddition, which can affect regioselectivity.[1][2]
-
Lewis Acids: Enhance the electrophilicity of the imine and can promote a more concerted, and thus more predictable, cycloaddition. Experiment with different Lewis acids (e.g., ZnCl₂, Sc(OTf)₃, Yb(OTf)₃) and catalyst loadings.
-
Organocatalysts: Chiral phosphoric acids or other Brønsted acids can also promote the reaction, often with high stereocontrol.[3] The specific catalyst can influence the transition state geometry and, consequently, the regiochemical outcome.
-
-
Modify the Diene/Dienophile Substituents:
-
Electronics: The electronic nature of the substituents on both the diene and the dienophile dictates the frontier molecular orbital (FMO) interactions. For inverse-electron-demand aza-Diels-Alder reactions, using electron-rich dienophiles generally leads to better regioselectivity.[4]
-
Sterics: Bulky substituents on either the diene or the imine can direct the cycloaddition to the less sterically hindered position. Consider modifying your substrates to exploit steric hindrance.
-
-
Solvent and Temperature Optimization:
-
Solvent Polarity: The polarity of the solvent can influence the stability of charged intermediates in a stepwise mechanism. A systematic screen of solvents with varying polarities is recommended.
-
Temperature Control: Lowering the reaction temperature can enhance selectivity by favoring the transition state with the lower activation energy, which often leads to the desired regioisomer.[5]
-
Q2: I am attempting an intramolecular cyclization to form a piperidine ring, but I am observing the formation of a pyrrolidine (5-membered ring) byproduct. What strategies can I employ to favor the 6-membered ring formation?
The regiochemical outcome of intramolecular cyclizations (e.g., aza-Michael, Heck, or radical cyclizations) is a classic case of kinetic versus thermodynamic control, often summarized by Baldwin's rules. While 5-exo cyclizations are generally kinetically favored, several strategies can promote the desired 6-endo or 6-exo cyclization for piperidine synthesis.
Troubleshooting Steps:
-
Catalyst and Ligand Selection (for metal-catalyzed reactions):
-
In palladium-catalyzed intramolecular aminations, the choice of ligand can control the regioselectivity. For instance, sterically hindered ligands can favor the formation of the piperidine over the pyrrolidine.[6][7] A screening of different phosphine or N-heterocyclic carbene (NHC) ligands is a good starting point.
-
For nickel-catalyzed intramolecular hydroalkenylation of 1,6-dienes, chiral P-O ligands have been shown to provide excellent regioselectivity for the formation of six-membered N-heterocycles.[6][8]
-
-
Substrate Conformation and Sterics:
-
The conformation of the acyclic precursor can pre-organize the molecule for the desired cyclization. Introducing bulky substituents can create steric hindrance that disfavors the transition state leading to the 5-membered ring.
-
For radical cyclizations, the position of radical initiation and the stability of the resulting radical intermediate are crucial.[6]
-
-
Reaction Conditions:
Q3: My transition metal-catalyzed dearomatization of a substituted pyridine is not regioselective. How can I control which double bond of the pyridine ring is reduced?
The dearomatization of pyridines is a powerful method for piperidine synthesis. Controlling regioselectivity in the presence of existing substituents is key.
Troubleshooting Steps:
-
Catalyst System is Key:
-
Iridium Catalysis: Iridium complexes have shown remarkable chemo- and regioselectivity in the hydrogenation of pyridines, even in the presence of sensitive functional groups.[9] The mechanism, often an ionic hydrogenation, can be less susceptible to catalyst poisoning by the nitrogen lone pair.[9]
-
Rhodium and Palladium Catalysis: These are also effective for pyridine hydrogenation. The choice of ligands and additives can significantly influence the outcome. For instance, in the rhodium-catalyzed asymmetric carbometalation of dihydropyridines, the ligand plays a crucial role in determining the regioselectivity of the subsequent protodemetalation step.[10][11][12]
-
-
Protecting Groups on Nitrogen: The nature of the activating group on the pyridine nitrogen can influence the electronics and sterics of the ring, thereby directing the initial coordination of the metal catalyst and the subsequent reduction.
-
Substrate Control: The electronic properties of the substituents on the pyridine ring can direct the hydrogenation. Electron-donating or withdrawing groups will influence the electron density of the ring and can direct the catalyst to a specific position.
Troubleshooting Guides
Guide 1: Improving Regioselectivity in the Synthesis of 3-Substituted Piperidines
The synthesis of 3-substituted piperidines can be challenging, but several modern methods offer excellent control.
| Problem | Potential Cause | Recommended Solution | Scientific Rationale |
| Low regioselectivity in Rh-catalyzed carbometalation of dihydropyridines | Suboptimal ligand choice or reaction conditions. | Screen a panel of chiral ligands (e.g., SEGPHOS). Optimize the base and solvent system.[13] | The ligand dictates the stereochemical environment around the metal center, influencing the regioselectivity of the carbometalation and subsequent protodemetalation steps.[12] |
| Formation of undesired isomers in cyclization reactions | The reaction may be proceeding through an undesired cyclization pathway (e.g., 5-exo vs. 6-endo). | For intramolecular Michael additions, consider using an organocatalyst to control the stereochemistry and potentially the regiochemistry of the cyclization.[7] | Organocatalysts can form specific transition state assemblies that favor one cyclization pathway over another. |
| Lack of control in functionalizing the C3 position of a pre-existing piperidine ring | Direct C-H functionalization at the C3 position is often difficult due to the similar reactivity of the C3 and C4 positions. | A strategy involving cyclopropanation of an N-Boc-tetrahydropyridine followed by reductive ring-opening can provide access to 3-substituted piperidines with high regio- and stereoselectivity.[14] | The regioselectivity of the ring-opening is controlled by the directing effect of the substituents on the cyclopropane ring. |
Guide 2: Controlling Regioselectivity in Polysubstituted Piperidine Synthesis
When multiple substituents are being introduced, controlling their relative positions is crucial.
| Problem | Potential Cause | Recommended Solution | Scientific Rationale |
| Mixture of regioisomers from a multicomponent reaction | The reaction components may be combining in multiple, non-selective ways. | Utilize a biocatalytic approach, such as an immobilized lipase, which can catalyze the multicomponent reaction with high selectivity.[15] | Enzymes provide a highly defined chiral pocket that can orient the substrates to favor the formation of a single regio- and stereoisomer. |
| Poor regioselectivity in the hydrogenation of disubstituted pyridines | The catalyst may not be effectively discriminating between the different positions on the pyridine ring. | A two-step approach of cis-selective hydrogenation followed by base-mediated epimerization can provide access to the trans-diastereomer with high selectivity.[16][17] | The initial hydrogenation provides the thermodynamically more stable cis-isomer. Subsequent epimerization, driven by conformational preferences (e.g., minimizing 1,3-diaxial interactions), can selectively invert one stereocenter.[17] |
| Difficulty in accessing densely substituted piperidines at the 3,4,5-positions | Standard cycloaddition or cyclization methods may not be suitable for creating this substitution pattern. | A boronyl radical-catalyzed (4+2) cycloaddition between 3-aroyl azetidines and alkenes can provide access to these polysubstituted piperidines with high regio- and diastereoselectivity.[18] | This radical-based approach allows for the formation of multiple C-C bonds in a controlled manner, with the regioselectivity dictated by the stability of the radical intermediates.[18] |
Visualizing Reaction Pathways
Caption: Aza-Diels-Alder Pathways and Regioselectivity.
Caption: Controlling Regioselectivity in Intramolecular Cyclizations.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Piperidine synthesis [organic-chemistry.org]
- 9. bioengineer.org [bioengineer.org]
- 10. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 13. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 14. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 18. Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Elucidation of 2-Pyrrolidin-1-ylmethyl-piperidine
Welcome to a comprehensive guide on the nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis of 2-Pyrrolidin-1-ylmethyl-piperidine. This document is designed for researchers, scientists, and drug development professionals, offering an in-depth, technically accurate, and practical comparison of analytical methodologies. In the landscape of drug discovery, the precise characterization of novel small molecules is paramount.[1][2][3] NMR and MS are cornerstone techniques for this purpose, providing unparalleled insights into molecular structure, connectivity, and elemental composition.[4][5][6] This guide will delve into the theoretical underpinnings and practical application of these techniques for the structural confirmation of this compound, a heterocyclic scaffold of interest in medicinal chemistry.
Introduction to this compound
The this compound structure incorporates two key saturated N-heterocyclic motifs: piperidine and pyrrolidine. These rings are prevalent in a vast number of pharmaceuticals and natural products.[7][8] The linkage via a methylene bridge creates a flexible tertiary amine with potential applications as a synthetic building block, a ligand for metal catalysts, or a scaffold for novel therapeutic agents. Accurate and unambiguous structural verification is the first critical step in any of these applications.
A likely synthetic route to this molecule is the Mannich reaction, involving piperidine, formaldehyde, and pyrrolidine. Understanding the synthesis is crucial as it informs the potential impurities one might encounter, such as unreacted starting materials or self-condensation products, which must be distinguished from the target compound during analysis.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an exceptionally powerful tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, such as ¹H and ¹³C.[1] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[1]
Predicted ¹H and ¹³C NMR Spectral Analysis
For this compound (C₁₀H₂₀N₂), a detailed analysis of the expected ¹H and ¹³C NMR spectra provides a foundational fingerprint for the molecule. The structure is asymmetric, meaning we expect distinct signals for each unique carbon and proton environment. The chemical shifts are heavily influenced by the electronegativity of the adjacent nitrogen atoms.
Molecular Structure and Atom Numbering
To facilitate discussion, the following atom numbering scheme will be used:
Caption: Atom numbering for this compound.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Atom Number | Fragment | Predicted ¹H Shift (δ, ppm) | Multiplicity | Predicted ¹³C Shift (δ, ppm) | Rationale |
| C2 | Piperidine-CH | ~2.8 - 3.2 | m | ~60 - 65 | α to N1 and substituted |
| C3, C4, C5 | Piperidine-CH₂ | ~1.4 - 1.8 | m | ~24 - 30 | Aliphatic ring protons |
| C6 | Piperidine-CH₂ | ~2.3 - 2.7 | m | ~46 - 50 | α to N1 |
| C7 | Methylene Bridge-CH₂ | ~2.5 - 2.9 | AB-quartet | ~58 - 62 | Between two N atoms |
| C9, C12 | Pyrrolidine-CH₂ | ~2.5 - 2.9 | m | ~54 - 58 | α to N8 |
| C10, C11 | Pyrrolidine-CH₂ | ~1.7 - 2.0 | m | ~23 - 26 | β to N8 |
Rationale: The protons and carbons alpha to the nitrogen atoms (C2, C6, C7, C9, C12) are deshielded, resulting in higher chemical shifts (downfield). The methylene bridge protons (C7) are diastereotopic due to the chiral center at C2, and are expected to appear as a complex multiplet, likely an AB quartet. The remaining aliphatic protons on the rings (C3, C4, C5, C10, C11) appear in the more shielded upfield region.
2D NMR for Unambiguous Assignment
While 1D NMR provides a good initial picture, 2D NMR techniques are essential for definitive structural confirmation.
-
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin couplings, typically through two or three bonds.[9][10] We would expect to see correlations tracing the connectivity within the piperidine ring (H2-H3-H4-H5-H6) and separately within the pyrrolidine ring (H9-H10-H11-H12). The methylene bridge protons (H7) would not show COSY correlations to the ring protons, confirming their position.
-
HSQC (Heteronuclear Single Quantum Coherence) : HSQC maps direct one-bond correlations between protons and the carbons they are attached to.[10][11][12] This is the most reliable way to assign carbon signals. Each cross-peak in the HSQC spectrum directly links a proton signal on the F2 axis to its corresponding carbon signal on the F1 axis, allowing for the complete and unambiguous assignment of the signals listed in Table 1.
Workflow: NMR Structural Elucidation
Caption: A streamlined workflow for NMR-based structural verification.
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation : Accurately weigh 5-10 mg of the purified this compound sample.
-
Dissolution : Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Transfer : Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation : Place the sample in a 400 MHz (or higher) NMR spectrometer.
-
Tuning and Shimming : Tune the probe for ¹H and ¹³C frequencies and perform automated or manual shimming to optimize magnetic field homogeneity.
-
1D Spectra Acquisition : Acquire a standard ¹H spectrum and a proton-decoupled ¹³C spectrum.
-
2D Spectra Acquisition : Acquire standard gradient-selected COSY and HSQC experiments.
Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[13][14] It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[4][5][14]
Ionization Techniques: ESI vs. EI
-
Electrospray Ionization (ESI) : A soft ionization technique ideal for polar, non-volatile molecules. ESI typically generates protonated molecules, [M+H]⁺, with minimal fragmentation.[7][15][16] This is the method of choice for accurately determining the molecular weight. For this compound (MW = 168.29 g/mol ), ESI-MS in positive ion mode would show a prominent peak at m/z 169.29.
-
Electron Ionization (EI) : A hard ionization technique that bombards the molecule with high-energy electrons, causing extensive fragmentation.[7] While often leading to a weak or absent molecular ion peak, the resulting fragmentation pattern is highly reproducible and provides a structural fingerprint.
Predicted Fragmentation Pattern (EI-MS)
The fragmentation of N-heterocyclic compounds in EI-MS is dominated by alpha-cleavage , which is the cleavage of a C-C bond adjacent to the nitrogen atom.[7][17][18] This process is driven by the formation of a stable, resonance-stabilized iminium cation.
For this compound, several alpha-cleavage pathways are possible:
-
Cleavage α to N8 (Pyrrolidine Ring) : Loss of a propyl radical (C₃H₇•) from the pyrrolidine ring is less likely. The most favorable cleavage is the loss of the entire piperidinylmethyl substituent to form a pyrrolidinium ion.
-
Cleavage α to N1 (Piperidine Ring) : The most prominent fragmentation is expected to be the cleavage of the bond between C2 and C7. This results in the loss of the pyrrolidinylmethyl radical, leading to a stable piperidinium iminium ion.
-
Loss of the Pyrrolidinyl Group : Cleavage of the C7-N8 bond would generate a piperidinylmethyl cation.
Diagram: Key MS Fragmentation Pathways
Caption: Predicted major fragmentation pathways in EI-MS.
Table 2: Predicted Key Fragments in Mass Spectrometry
| m/z | Proposed Fragment Ion | Ion Structure | Pathway | Expected Abundance |
| 169 | [M+H]⁺ | C₁₀H₂₁N₂⁺ | ESI (Protonation) | High (in ESI) |
| 168 | [M]⁺˙ | C₁₀H₂₀N₂⁺˙ | EI (Molecular Ion) | Low to Medium |
| 98 | [C₆H₁₂N]⁺ | Piperidinium ion | EI (α-cleavage) | High (Base Peak) |
| 84 | [C₅H₁₀N]⁺ | Pyrrolidinylmethyl cation | EI (α-cleavage) | Medium |
High-Resolution Mass Spectrometry (HRMS)
For definitive confirmation, HRMS is crucial. It measures m/z values with very high accuracy (typically <5 ppm error), allowing for the unambiguous determination of the elemental formula.[4][5][13][14] For the [M+H]⁺ ion, HRMS would confirm the formula C₁₀H₂₁N₂⁺ (calculated m/z: 169.1705) and rule out other potential isobaric compounds.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation : Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile, often with 0.1% formic acid to promote protonation.[19]
-
Infusion : Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization : Apply a high voltage (e.g., 3-4 kV) to the ESI needle in positive ion mode.
-
Mass Analysis : Acquire a full scan spectrum over a relevant m/z range (e.g., m/z 50-500).
-
Tandem MS (MS/MS) : If desired, select the precursor ion ([M+H]⁺ at m/z 169) and subject it to collision-induced dissociation (CID) to obtain a product ion spectrum for further structural confirmation.[13][14]
Part 3: Comparative Analysis and Data Integration
Neither NMR nor MS alone can provide a complete structural picture with absolute certainty. The true power lies in their synergistic use.
| Technique | Strengths | Weaknesses | Role in Analysis |
| NMR Spectroscopy | - Provides detailed atom connectivity (¹H-¹H, ¹H-¹³C).- Defines stereochemistry and isomerism.- Non-destructive. | - Relatively low sensitivity (requires mg of sample).- Can be complex for large molecules. | Definitive structure and connectivity. |
| Mass Spectrometry | - Extremely high sensitivity (pg-fg level).- Provides accurate molecular weight and elemental formula (HRMS).- Fragmentation gives structural clues. | - Does not provide direct connectivity information.- Isomer differentiation can be difficult.- Destructive. | Molecular formula confirmation and fragmentation fingerprint. |
Alternative Techniques:
-
Infrared (IR) Spectroscopy : Useful for identifying the presence of functional groups. For this molecule, it would show C-H stretching (~2850-3000 cm⁻¹) and C-N stretching (~1000-1200 cm⁻¹), but lacks the detailed structural information of NMR.
-
Elemental Analysis : Provides the percentage composition of C, H, and N. This serves as a good bulk purity check and complements HRMS data but offers no structural insight.
Conclusion
The structural elucidation of this compound is a clear-cut process when NMR and mass spectrometry are used in concert. ¹H and 2D NMR (COSY, HSQC) definitively establish the carbon-hydrogen framework and the precise connectivity of the two heterocyclic rings through the methylene bridge. Simultaneously, high-resolution ESI-MS confirms the elemental composition, while EI-MS provides a characteristic fragmentation pattern dominated by an alpha-cleavage that yields a stable piperidinium ion (m/z 98) as the likely base peak. By integrating these orthogonal datasets, researchers and drug developers can achieve an unambiguous and self-validating structural assignment, a critical foundation for any further chemical or biological investigation.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. NMR Spectroscopy in Drug Discovery and Development [labome.com]
- 4. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchmap.jp [researchmap.jp]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 11. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 13. researchgate.net [researchgate.net]
- 14. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
A Head-to-Head Comparison of Piperidine-Based Analgesics: An In-Depth Guide to Evaluating Biological Activity
For researchers, scientists, and drug development professionals navigating the landscape of pain therapeutics, the piperidine scaffold represents a cornerstone of potent analgesic agents. These synthetic opioids, headlined by compounds like fentanyl and its analogs, are indispensable tools in clinical practice and serve as critical reference points in the quest for safer, more effective pain relief. This guide provides a comprehensive comparison of the biological activity of key piperidine-based analgesics, grounded in established experimental data. We will delve into the causality behind the experimental choices for their evaluation and provide detailed, self-validating protocols to ensure scientific integrity.
The Central Role of the μ-Opioid Receptor in Piperidine Analgesia
The analgesic effects of piperidine-based compounds are primarily mediated through their interaction with the μ-opioid receptor (MOR), a class A G-protein coupled receptor (GPCR).[1][2] The core structure of these analgesics, the 4-anilidopiperidine scaffold, is expertly designed to engage with this receptor.[3] Upon agonist binding, the MOR undergoes a conformational change, leading to the activation of intracellular signaling cascades that ultimately result in analgesia.[4][5]
The activation of the MOR by an agonist initiates a cascade of intracellular events.[6] The receptor couples to inhibitory G-proteins (Gi/o), which dissociate into their Gα and Gβγ subunits.[7] These subunits then modulate the activity of downstream effectors, leading to a reduction in neuronal excitability and neurotransmitter release, which dampens the pain signal.[8]
Visualizing the μ-Opioid Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by piperidine-based analgesics upon binding to the μ-opioid receptor.
Caption: μ-Opioid receptor signaling cascade upon agonist binding.
A Comparative Analysis of Biological Activity
The efficacy and potency of piperidine-based analgesics can be quantified and compared using a combination of in vitro and in vivo assays. The following tables summarize key biological activity parameters for some of the most well-characterized compounds in this class.
In Vitro Biological Activity: Receptor Binding and Functional Potency
In vitro assays are fundamental for determining a compound's affinity for its target receptor and its ability to elicit a functional response at the cellular level.
| Compound | Receptor Binding Affinity (Ki, nM) at μ-Opioid Receptor | Functional Potency (EC50, nM) - GTPγS Assay |
| Fentanyl | 1.2 - 1.4[3] | ~107 pM (Isotonitazene, a potent analog)[9] |
| Sufentanil | 0.138[10] | - |
| Remifentanil | - | Similar to Fentanyl[11] |
| Alfentanil | 1-100[10] | - |
| Meperidine | >100[10] | - |
Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.
In Vivo Biological Activity: Analgesic Efficacy
In vivo models are crucial for assessing the analgesic effect of a compound in a whole-organism context. The hot plate test is a common method to evaluate thermal pain relief.[12][13]
| Compound | Analgesic Potency (ED50) - Hot Plate Test (Rodent) |
| Fentanyl | Potency is approximately 80 times that of morphine.[14] |
| Sufentanil | 5 to 10 times more potent than fentanyl.[15] |
| Remifentanil | Similar potency to fentanyl.[14] |
| Alfentanil | About 1/15th as potent as fentanyl.[16] |
Experimental Protocols: A Guide to Self-Validating Methodologies
To ensure the generation of robust and reproducible data, it is imperative to follow well-defined and validated experimental protocols. The following section outlines the step-by-step methodologies for key assays used to characterize piperidine-based analgesics.
Experimental Workflow Overview
Caption: A typical experimental workflow for evaluating piperidine analgesics.
In Vitro Methodologies
This assay quantifies the affinity of a test compound for the μ-opioid receptor by measuring its ability to displace a radiolabeled ligand.[17][18][19][20]
Objective: To determine the inhibition constant (Ki) of a piperidine-based analgesic.
Materials:
-
HEK293 cells stably expressing the human μ-opioid receptor.
-
Radioligand (e.g., [³H]DAMGO).
-
Unlabeled competitor (test compound).
-
Naloxone (for non-specific binding).
-
Assay Buffer (50 mM Tris-HCl, pH 7.4).
-
Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the μ-opioid receptor in a lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + excess naloxone), and competitive binding (radioligand + varying concentrations of the test compound).
-
Incubation: Add the membrane preparation to all wells and incubate at room temperature to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding and plot the percentage of inhibition against the concentration of the test compound to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.[17]
This functional assay measures the activation of G-proteins following receptor stimulation by an agonist, providing a measure of the compound's efficacy and potency.
Objective: To determine the EC50 and Emax of a piperidine-based analgesic.
Materials:
-
Cell membranes expressing the μ-opioid receptor.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
Test compound.
-
Assay Buffer (containing MgCl₂, NaCl, and HEPES).
Procedure:
-
Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, add the cell membranes, GDP, and varying concentrations of the test compound.
-
Initiation of Reaction: Add [³⁵S]GTPγS to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C to allow for G-protein activation and [³⁵S]GTPγS binding.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.
-
Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the concentration of the test compound to generate a dose-response curve and determine the EC50 and Emax values.
In Vivo Methodology
This is a classic and reliable method for assessing the analgesic properties of a compound against a thermal stimulus in rodents.[21][22][23]
Objective: To determine the median effective dose (ED50) of a piperidine-based analgesic.
Materials:
-
Hot plate apparatus with adjustable temperature.
-
Test animals (e.g., mice or rats).
-
Test compound and vehicle control.
-
Stopwatch.
Procedure:
-
Acclimatization: Allow the animals to acclimate to the testing room and apparatus.
-
Baseline Measurement: Place each animal on the hot plate (maintained at a constant temperature, e.g., 55°C) and record the latency to a nocifensive response (e.g., paw licking, jumping). A cut-off time is set to prevent tissue damage.
-
Compound Administration: Administer the test compound or vehicle control to the animals via the desired route (e.g., subcutaneous, intraperitoneal).
-
Post-Treatment Measurement: At predetermined time points after administration, place the animals back on the hot plate and measure the response latency.
-
Data Analysis: Calculate the percentage of maximal possible effect (%MPE) for each animal at each dose. Plot the %MPE against the dose to determine the ED50.
Conclusion
The systematic evaluation of piperidine-based analgesics through a combination of robust in vitro and in vivo assays is fundamental to understanding their therapeutic potential and guiding the development of new chemical entities. By adhering to rigorous and well-defined experimental protocols, researchers can generate high-quality, reproducible data that allows for the objective comparison of these critical therapeutic agents. The structure-activity relationships derived from such comparisons are invaluable in the ongoing effort to design safer and more effective analgesics for the management of pain.
References
- 1. Fentanyl - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The G protein-first activation mechanism of opioid receptors by Gi protein and agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation | MDPI [mdpi.com]
- 6. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mu-opioid receptor selective superagonists produce prolonged respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. droracle.ai [droracle.ai]
- 15. scielo.br [scielo.br]
- 16. Postoperative patient-controlled analgesia with alfentanil: analgesic efficacy and minimum effective concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 23. A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice [jove.com]
A Comparative Guide to the X-ray Crystallography of 2-Pyrrolidin-1-ylmethyl-piperidine Derivatives
For researchers, medicinal chemists, and professionals in drug development, understanding the precise three-dimensional architecture of bioactive molecules is paramount. The 2-pyrrolidin-1-ylmethyl-piperidine scaffold represents a privileged structural motif, appearing in a variety of compounds with significant biological activity. X-ray crystallography stands as the gold standard for unequivocally determining the solid-state conformation of these molecules, providing invaluable insights into their structure-activity relationships (SAR).
This guide offers an in-depth, comparative analysis of the X-ray crystallographic workflow for this compound derivatives. We will explore the nuances of experimental design, from crystal growth to data refinement, and objectively compare the insights gained from crystallography with those from alternative analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.
The Significance of Structural Elucidation
The piperidine and pyrrolidine rings are foundational components in a vast number of natural products and synthetic pharmaceuticals. Their conformational flexibility, particularly the chair and boat conformations of the piperidine ring, can significantly influence how a molecule interacts with its biological target. The linkage of these two saturated heterocycles via a methylene bridge in this compound derivatives creates a unique spatial arrangement of nitrogen atoms and a defined conformational landscape that is crucial for their pharmacological profile.
Experimental Protocol: From Powder to Picture
The journey from a synthesized compound to a refined crystal structure is a meticulous process. The following protocols are designed to be self-validating, with checkpoints and explanations to ensure technical accuracy and reproducibility.
Part 1: Crystallization – The Art of Patient Science
Obtaining high-quality single crystals is often the most challenging, yet critical, step in X-ray crystallography. The ideal crystal for diffraction should be a single, well-ordered lattice, typically between 0.1 and 0.3 mm in each dimension, and free of visible defects.
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the this compound derivative in a suitable solvent is allowed to evaporate slowly. This is a straightforward and widely used method.
-
Solvent/Anti-Solvent Diffusion: This technique involves dissolving the compound in a "good" solvent and layering a "poor" solvent (in which the compound is less soluble) on top. Diffusion of the anti-solvent into the solution gradually reduces the compound's solubility, promoting crystal growth at the interface.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a reservoir of a more volatile anti-solvent. The vapor from the anti-solvent slowly diffuses into the compound's solution, inducing crystallization.
Step-by-Step Crystallization Protocol (Slow Evaporation):
-
Solvent Screening: In separate small vials, test the solubility of a few milligrams of your purified compound in a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof). A good crystallization solvent will dissolve the compound when heated but show limited solubility at room temperature.
-
Preparation of Saturated Solution: Dissolve the bulk of your purified compound in the chosen solvent at an elevated temperature, creating a nearly saturated solution.
-
Filtration: Hot-filter the solution through a pre-warmed syringe filter (0.22 µm) into a clean crystallization vessel. This removes any particulate matter that could act as unwanted nucleation sites.
-
Slow Cooling and Evaporation: Cover the vessel with a perforated seal (e.g., parafilm with a few pinholes) and allow it to cool slowly to room temperature in a vibration-free environment.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air-dry briefly.
Expertise in Action: Why Solvent Choice is Crucial
The choice of solvent is not arbitrary. It is a carefully considered decision based on the polarity and hydrogen bonding capabilities of the this compound derivative. For these compounds, which possess two basic nitrogen atoms, protic solvents like ethanol or methanol can engage in hydrogen bonding, which may influence the final crystal packing. Aprotic solvents like acetonitrile can also be effective. The goal is to achieve a state of supersaturation that is reached slowly, allowing for the ordered growth of a single crystal rather than the rapid precipitation of an amorphous solid.
Part 2: Data Collection and Processing
With a suitable crystal in hand, the next step is to collect the X-ray diffraction data.
Experimental Workflow:
Caption: X-ray crystallography experimental workflow.
Detailed Steps:
-
Crystal Mounting: A single crystal of suitable size is carefully mounted on a goniometer head, often using a cryo-loop and a cryo-protectant to flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K). This minimizes thermal vibrations and radiation damage.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, the diffracted X-rays are detected. A full dataset consists of hundreds or thousands of diffraction images.
-
Data Processing: The raw diffraction data are processed to determine the unit cell parameters, space group, and the integrated intensities of each reflection.
-
Structure Solution: The initial positions of the atoms in the crystal are determined using computational methods, most commonly "direct methods" for small molecules.
-
Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental diffraction data to obtain the final, accurate molecular structure.
-
Validation: The final structure is validated using a variety of metrics to ensure its quality and accuracy.
Comparative Analysis: X-ray Crystallography vs. Alternative Methods
While X-ray crystallography provides a definitive solid-state structure, other techniques offer complementary information, particularly regarding the molecule's behavior in solution.
| Feature | X-ray Crystallography | NMR Spectroscopy | Computational Modeling |
| State of Matter | Solid (single crystal) | Solution | In silico (gas or solvated) |
| Information Gained | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packing | Connectivity, conformation in solution, dynamic processes (e.g., ring flipping), intermolecular interactions | Theoretical 3D structure, conformational energies, electronic properties |
| Key Strengths | Unambiguous determination of absolute stereochemistry and solid-state conformation | Provides information on solution-state dynamics and conformational equilibria | Can predict structures of unstable intermediates and explore a wide range of conformations |
| Key Limitations | Requires high-quality single crystals; conformation may differ from solution state | Structure is an average of conformations in solution; less precise for atomic coordinates | Accuracy depends on the level of theory and can be computationally expensive; requires experimental validation |
| Typical Output | Crystallographic Information File (CIF), thermal ellipsoid plot | 1D and 2D spectra (e.g., COSY, NOESY), coupling constants, chemical shifts | Optimized Cartesian coordinates, energy values, molecular orbitals |
Trustworthiness through Self-Validation:
A robust structural study will often integrate these techniques. For instance, a crystal structure can be used as a starting point for computational modeling to explore conformational landscapes. The predicted lowest energy conformers can then be compared with NMR data (e.g., Nuclear Overhauser Effect, NOE) to see which conformer is most populated in solution. This cross-validation provides a much higher degree of confidence in the overall structural and dynamic understanding of the molecule.
Representative Crystallographic Data
| Parameter | Representative Value |
| Chemical Formula | C₁₅H₂₂N₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 9.876 |
| β (°) | 98.76 |
| Volume (ų) | 1523.4 |
| Z | 4 |
| R-factor | 0.045 |
Note: These are illustrative values for a hypothetical derivative and are intended to exemplify the data format.
Logical Relationships in Structural Analysis
The interplay between experimental techniques and computational methods is crucial for a comprehensive understanding of a molecule's structure and function.
Caption: Interplay of structural analysis techniques.
Conclusion
X-ray crystallography is an indispensable tool for the structural elucidation of this compound derivatives. It provides a high-resolution snapshot of the molecule in the solid state, which is foundational for understanding its chemical properties and biological activity. However, a truly comprehensive understanding is achieved when crystallographic data is integrated with insights from solution-state techniques like NMR and validated through computational modeling. This multi-faceted approach empowers researchers to make informed decisions in the rational design of novel therapeutics.
Comparative study of different synthetic routes to 2-Pyrrolidin-1-ylmethyl-piperidine
Introduction: 2-Pyrrolidin-1-ylmethyl-piperidine is a key structural motif found in a variety of biologically active compounds and serves as a valuable building block in medicinal chemistry and drug discovery. Its unique combination of a piperidine and a pyrrolidine ring connected by a methylene bridge imparts specific conformational properties that are often sought after in the design of novel therapeutics. This guide provides a comparative analysis of the primary synthetic strategies to access this important scaffold, offering detailed experimental protocols and a critical evaluation of each route to aid researchers in selecting the most suitable method for their specific needs.
Route 1: Reductive Amination of Piperidine-2-carbaldehyde with Pyrrolidine
This classical approach involves the condensation of piperidine-2-carbaldehyde with pyrrolidine to form an intermediate enamine or iminium ion, which is then reduced in situ to the desired product. This method is favored for its straightforward nature and the ready availability of the starting materials.
Reaction Scheme:
Figure 1: Reductive amination pathway.
Experimental Protocol:
-
To a stirred solution of piperidine-2-carbaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add pyrrolidine (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion.
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure this compound.
Discussion:
The choice of the reducing agent is critical in this reaction. Sodium triacetoxyborohydride is often preferred due to its mildness and tolerance of slightly acidic conditions that favor iminium ion formation. Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used, but with appropriate pH control. The main advantages of this route are its operational simplicity and generally good yields. However, the preparation and stability of piperidine-2-carbaldehyde can be a drawback, as it is prone to polymerization.
Route 2: Nucleophilic Substitution of a Halomethylpiperidine with Pyrrolidine
This method involves the preparation of a 2-(halomethyl)piperidine, typically 2-(chloromethyl)piperidine or 2-(bromomethyl)piperidine, followed by its reaction with pyrrolidine. The nucleophilic pyrrolidine displaces the halide to form the target molecule.
Reaction Scheme:
A Senior Application Scientist's Guide to Validating Spectroscopic Data Against Literature Values
In the realms of pharmaceutical development, materials science, and analytical chemistry, the unequivocal identification and characterization of substances are paramount. Spectroscopic techniques such as Infrared (IR), Ultraviolet-Visible (UV-Vis), and Raman spectroscopy provide a molecular fingerprint, but the true confidence in these results comes from rigorous validation. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, experience-driven approach to comparing experimentally acquired spectroscopic data with established literature values, ensuring the integrity and defensibility of your findings.
The Imperative of Validation: Beyond Simple Matching
At its core, comparing an experimental spectrum to a literature or database spectrum is a process of identity confirmation. However, this process is far from a simple visual overlay. A robust validation framework is a self-validating system that not only confirms the identity of a compound but also provides a measure of the quality and reliability of the experimental data. Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), through guidelines like the International Council for Harmonisation's (ICH) Q2(R2), emphasize that the objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose[1][2]. This principle is the bedrock upon which all spectroscopic validation should be built.
The Validation Workflow: A Step-by-Step Approach
The process of validating spectroscopic data against literature values can be broken down into four key stages: acquiring high-quality experimental data, sourcing reliable reference data, performing a rigorous comparison, and interpreting the results in the context of scientific and regulatory standards.
Figure 1: A schematic overview of the workflow for validating experimental spectroscopic data against literature values.
Part 1: Acquiring High-Quality Experimental Data
The adage "garbage in, garbage out" is particularly pertinent to spectroscopy. The quality of your experimental data is the foundation of a reliable comparison.
Experimental Protocol: FT-IR Analysis of a Solid Sample
This protocol outlines the steps for acquiring a Fourier-Transform Infrared (FT-IR) spectrum of a solid sample using the Attenuated Total Reflectance (ATR) technique, a common method that requires minimal sample preparation.
Objective: To obtain a high-quality FT-IR spectrum of a solid organic compound for comparison with a reference spectrum.
Materials:
-
FT-IR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)
-
Solid sample of interest (e.g., an active pharmaceutical ingredient)
-
Spatula
-
Solvent for cleaning the ATR crystal (e.g., isopropanol)
-
Lint-free wipes
Methodology:
-
Instrument Preparation & Background Scan:
-
Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions. This minimizes instrumental drift.
-
Clean the ATR crystal surface thoroughly with isopropanol and a lint-free wipe to remove any residues from previous measurements.
-
Acquire a background spectrum. This is a crucial step to ratio out the absorbance from atmospheric CO2 and water vapor, as well as any intrinsic absorbance from the ATR crystal itself. The background spectrum serves as the reference (I₀) in the absorbance calculation (A = -log(I/I₀)).
-
-
Sample Application:
-
Place a small amount of the solid sample onto the center of the ATR crystal.
-
Apply consistent pressure using the ATR's pressure clamp. Consistent pressure ensures good contact between the sample and the crystal, which is critical for obtaining a high-quality, reproducible spectrum. Insufficient pressure will result in weak signals and a poor signal-to-noise ratio.
-
-
Spectral Acquisition:
-
Set the acquisition parameters. Typical parameters for routine analysis are:
-
Wavenumber Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹ (a good balance between resolving key features and maintaining a good signal-to-noise ratio for most applications).[5]
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Initiate the sample scan.
-
-
Data Pre-processing:
-
After acquisition, the raw spectrum may require some pre-processing. Common steps include:
-
Baseline Correction: This corrects for any sloping or curved baselines that can arise from scattering or instrumental artifacts.[6]
-
ATR Correction: For ATR-FTIR, a software-based correction may be applied to account for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum more comparable to a traditional transmission spectrum.[7]
-
Normalization: Scaling the spectrum to a maximum absorbance of 1 or to the area under the curve can facilitate comparison with library spectra that may have been acquired at different concentrations or path lengths.[8][9]
-
-
Part 2: Sourcing Reliable Reference Data
The validity of your comparison is contingent on the quality of the reference data. It is imperative to use spectra from authoritative and well-curated sources.
Authoritative Spectral Databases:
-
NIST Chemistry WebBook: Maintained by the National Institute of Standards and Technology (NIST), this is a comprehensive and freely accessible database containing a vast collection of chemical and physical data, including IR, UV-Vis, and mass spectra for thousands of compounds.[10][11] The data in the NIST databases are critically evaluated, making them a gold standard for reference spectra.[12]
-
Commercial Spectral Libraries: Several vendors (e.g., Wiley, Bio-Rad) offer extensive, high-quality spectral libraries that are often integrated into spectrometer software. These libraries are typically well-curated and provide additional information about the sample's physical state and acquisition method.
Causality in Source Selection: Why is the source so critical? A reference spectrum from an unverified source may have been acquired on an uncalibrated instrument, on an impure sample, or may have been incorrectly assigned. Using such a spectrum for validation can lead to a false rejection of a valid experimental result or, more dangerously, a false confirmation of an incorrect identification.
Part 3: The Art and Science of Spectral Comparison
The comparison of spectra involves both a qualitative visual inspection and a quantitative assessment of similarity.
Qualitative Visual Inspection
Before any mathematical treatment, a visual comparison by an experienced spectroscopist is invaluable. Key features to compare include:
-
Peak Positions (Wavenumbers/Wavelengths): Do the major absorption bands or peaks in the experimental spectrum align with those in the reference spectrum? For UV-Vis, this would be the λmax.[13][14]
-
Relative Intensities: Are the relative intensities of the peaks consistent between the two spectra?
-
Peak Shapes and Patterns: The overall pattern of peaks, including their shapes and any characteristic splitting, forms the unique fingerprint of the molecule.
Slight shifts in peak positions (a few cm⁻¹ in IR) can occur due to differences in sample phase (e.g., solid vs. liquid), polymorphism, or instrumental calibration.[7] These minor deviations should be understood and justifiable, not a cause for immediate rejection.
Quantitative Comparison
Visual inspection can be subjective.[6][15] Quantitative methods provide an objective measure of the similarity between two spectra. These methods often treat the spectra as vectors and calculate a similarity score.
| Metric | Description | Interpretation | Considerations |
| Pearson Correlation Coefficient | A statistical measure of the linear correlation between two sets of data (the two spectra). Values range from -1 to +1. | A value close to +1 indicates a very strong positive correlation (high similarity).[6][16] | Highly sensitive to baseline offsets and scaling differences. Pre-processing is crucial. |
| Spearman Rank Correlation | A non-parametric measure of rank correlation. It assesses how well the relationship between two variables can be described using a monotonic function. | A value close to +1 indicates a strong monotonic relationship, meaning the peaks rise and fall together. Less sensitive to outliers than Pearson correlation.[9] | Can be more robust when spectra have non-linear intensity differences. |
| Hit Quality Index (HQI) | A proprietary score used in many commercial library search algorithms, often based on a combination of correlation, dot-product, or other algorithms. | Typically scaled from 0 to 100 or 0 to 1, with higher values indicating a better match.[5] | The exact calculation may be a "black box," but it is a widely used and practical tool for initial screening. |
Self-Validation in Quantitative Analysis: The choice of a quantitative metric should be justified. For instance, if your primary concern is the presence and relative ordering of peaks rather than their absolute intensities, the Spearman correlation might be more appropriate. The trustworthiness of the quantitative comparison relies on robust data pre-processing. Steps like baseline correction and normalization are not merely cosmetic; they are essential for ensuring that the algorithm is comparing the true chemical information and not instrumental or sample-induced artifacts.[4][6]
Part 4: Interpretation and Reporting
The final step is to synthesize the qualitative and quantitative findings into a conclusive statement.
-
High Correlation (e.g., >0.95): A high correlation coefficient, coupled with a good visual match of key diagnostic peaks, provides strong evidence for the identity of the compound.
-
Moderate Correlation (e.g., 0.8-0.95): This may indicate the presence of the correct compound but with impurities, a different physical form (polymorph), or significant differences in sample preparation or instrumentation. Further investigation is warranted.
-
Low Correlation (<0.8): A low correlation suggests that the experimental sample is likely not the same as the reference compound.
Trustworthiness in Reporting: Your final report should be a transparent and complete record of the validation process. It must include:
-
Details of the experimental setup and acquisition parameters.
-
A description of all data pre-processing steps.
-
The source of the reference spectrum, including its unique identifier or database accession number.
-
Both the qualitative visual comparison (e.g., an overlay plot of the two spectra) and the quantitative similarity score.
By following this comprehensive guide, researchers can move beyond simple "spectrum matching" to a robust, scientifically sound validation process that ensures the accuracy, reliability, and defensibility of their spectroscopic data.
References
- 1. fda.gov [fda.gov]
- 2. biopharminternational.com [biopharminternational.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Introduction to Raman Library Matching - Wasatch Photonics [wasatchphotonics.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Theoretical Infrared Spectra: Quantitative Similarity Measures and Force Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wofford-ecs.org [wofford-ecs.org]
- 11. Welcome to the NIST WebBook [webbook.nist.gov]
- 12. NIST Atomic Spectra Database | re3data.org [re3data.org]
- 13. azooptics.com [azooptics.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. Quantitative Comparison of Experimental and Computed IR-Spectra Extracted from Ab Initio Molecular Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing Drug-Like Properties of Novel Pyrrolidine-Piperidine Compounds
Authored for Drug Discovery & Development Professionals
The pyrrolidine and piperidine rings are foundational scaffolds in modern medicinal chemistry. Their prevalence in FDA-approved drugs is a testament to their utility in creating molecules with favorable biological activity and physicochemical properties.[1][2] These saturated heterocycles offer a three-dimensional structure that allows for a thorough exploration of pharmacophore space, a critical element in designing potent and selective therapeutics.[2][3][[“]] This guide provides a comprehensive framework for assessing the drug-like properties of novel compounds incorporating these privileged scaffolds, comparing them against established benchmarks to enable data-driven "Go/No-Go" decisions in early-stage drug discovery.
The Assessment Framework: An Integrated Approach
A successful drug candidate must balance potency with a favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile. A staged, multi-faceted approach that combines predictive computational models with robust in vitro assays is the most efficient strategy. This allows for the early and cost-effective elimination of compounds with undesirable properties, focusing resources on the most promising candidates.[5][6]
Our assessment workflow is structured to provide a progressively deeper understanding of a compound's potential.
In Silico Profiling: The Predictive Foundation
Before committing to synthesis and expensive in vitro assays, computational tools provide a crucial first-pass filter.[5][7] These models predict key physicochemical properties that correlate with oral bioavailability and overall drug-likeness.
Causality Behind the Choice: We start with in silico methods because they are rapid, cost-effective, and require only the chemical structure.[7] This allows us to prioritize synthetic efforts on compounds that have a higher probability of success based on the properties of known oral drugs.
Key Parameters & The "Rule of Five"
Lipinski's Rule of Five (Ro5) is a foundational guideline used to evaluate drug-likeness and predict the likelihood of oral bioavailability.[8][9][10] It is based on the observation that most orally administered drugs are relatively small and moderately lipophilic.[9] The rule states that a compound is more likely to be orally bioavailable if it violates no more than one of the following criteria:
-
Molecular Weight (MW): ≤ 500 Daltons
-
LogP (Lipophilicity): ≤ 5
-
Hydrogen Bond Donors (HBD): ≤ 5
-
Hydrogen Bond Acceptors (HBA): ≤ 10
While not a strict rule, adherence increases the probability of favorable ADME properties.[8][10] We also assess the Topological Polar Surface Area (TPSA) , a predictor of membrane permeability, with a general goal of < 140 Ų.
Comparative Data: Novel Compounds vs. Donepezil
Donepezil, an established drug for Alzheimer's disease, contains a piperidine scaffold and serves as a relevant benchmark.
| Compound | MW (Da) | cLogP | HBD | HBA | TPSA (Ų) | Ro5 Violations |
| Donepezil (Benchmark) | 379.5 | 4.12 | 1 | 4 | 55.7 | 0 |
| Compound A | 410.6 | 4.5 | 2 | 5 | 75.3 | 0 |
| Compound B | 525.7 | 5.8 | 3 | 6 | 90.1 | 2 |
| Compound C | 450.2 | 3.9 | 1 | 8 | 110.5 | 0 |
Based on this initial screen, Compound B would be flagged for potential liabilities due to its high molecular weight and lipophilicity, which could lead to poor solubility and absorption.
In Vitro Physicochemical Properties: The Empirical Reality
While predictions are useful, they must be confirmed with experimental data. Aqueous solubility and lipophilicity are two of the most fundamental properties dictating a drug's behavior.
A. Aqueous Solubility
Why it Matters: Poor solubility is a major hurdle in drug development, impacting everything from the reliability of in vitro assays to oral absorption.[11] A compound must dissolve in the gastrointestinal tract to be absorbed.
We employ a high-throughput kinetic solubility assay using nephelometry . This method measures the light scattered by undissolved particles as a compound is added to an aqueous buffer from a DMSO stock solution.[11][12][13] It provides a rapid assessment relevant to the conditions of many early discovery experiments.[11][14]
Comparative Data: Kinetic Solubility
| Compound | Kinetic Solubility (μM) at pH 7.4 | Classification |
| Donepezil (Benchmark) | 110 | High |
| Compound A | 85 | High |
| Compound B | 5 | Very Low |
| Compound C | 55 | Moderate |
| Propranolol (Control) | > 200 | High |
The very low solubility of Compound B confirms the in silico prediction and represents a significant challenge for further development.
View Detailed Protocol: Kinetic Solubility by Nephelometry
Objective: To determine the kinetic solubility of test compounds in phosphate-buffered saline (PBS) at pH 7.4.
Materials:
-
Test compounds and controls (10 mM in 100% DMSO).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
96-well microplates (clear bottom).
-
Nephelometer plate reader.
Procedure:
-
Prepare Stock Plates: Add 100 µL of 10 mM compound stocks in DMSO to a 96-well plate.
-
Dispense Buffer: Add 98 µL of PBS (pH 7.4) to the wells of a clean 96-well measurement plate.
-
Compound Addition: Transfer 2 µL of the DMSO stock solutions into the PBS-containing wells. This results in a final compound concentration of 200 µM and a final DMSO concentration of 2%.
-
Mix and Incubate: Mix the plate on an orbital shaker for 10 minutes at room temperature.
-
Measure: Read the plate using a nephelometer to measure light scattering in Nephelometric Turbidity Units (NTU).[12]
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the NTU reading is not significantly above the background (buffer with 2% DMSO). A standard curve with a compound of known solubility can be used for quantification.[15]
In Vitro ADME Profiling: The Biological Fate
A compound's journey through the body is complex. The following assays probe key aspects of its absorption and metabolic fate.
A. Membrane Permeability (PAMPA)
Why it Matters: To be effective, an oral drug must pass from the gut into the bloodstream. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method that predicts passive diffusion across the intestinal epithelium.[16][17][18]
Causality Behind the Choice: PAMPA is used as a first-line permeability screen because it is fast, inexpensive, and isolates passive transport.[16] This allows us to quickly identify compounds with fundamental permeability issues before moving to more complex, cell-based assays like Caco-2, which also account for active transport and efflux.[19]
Comparative Data: PAMPA Permeability
| Compound | Papp (x 10⁻⁶ cm/s) | Classification |
| Compound A | 12.5 | High |
| Compound C | 8.2 | Moderate |
| Propranolol (High Control) | 15.1 | High |
| Furosemide (Low Control) | 0.3 | Low |
Both Compound A and C show promising passive permeability, justifying progression to more complex assays.
View Detailed Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of test compounds across an artificial lipid membrane.
Materials:
-
PAMPA plate sandwich (hydrophobic PVDF donor plate and acceptor plate).
-
Lipid solution (e.g., 2% lecithin in dodecane).
-
Test compounds and controls (10 mM in DMSO).
-
PBS (pH 7.4 for acceptor, pH 6.5 for donor to mimic gut).
-
UV-Vis spectrophotometer plate reader.
Procedure:
-
Coat Donor Plate: Carefully add 5 µL of the lipid solution to each well of the donor plate filter membrane. Allow the solvent to evaporate for ~5 minutes.
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with 300 µL of PBS (pH 7.4).
-
Prepare Donor Solutions: Dilute the 10 mM compound stocks in PBS (pH 6.5) to a final concentration of 200 µM.
-
Assemble Sandwich: Add 200 µL of the donor solutions to the coated donor plate. Carefully place the donor plate onto the acceptor plate, creating the "sandwich".
-
Incubate: Incubate the plate sandwich at room temperature for 4-5 hours with gentle shaking.
-
Measure Concentrations: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.[17]
-
Calculate Papp: The apparent permeability coefficient (Papp) is calculated using an established formula that accounts for the volume of the wells, the surface area of the membrane, and the incubation time.[20]
B. Metabolic Stability
Why it Matters: The liver is the body's primary metabolic hub.[21] Compounds that are too rapidly metabolized by liver enzymes, particularly Cytochrome P450s (CYPs), will have a short half-life and may fail to achieve therapeutic concentrations in the body.
We assess metabolic stability using Human Liver Microsomes (HLM) . HLMs are subcellular fractions that contain a high concentration of Phase I metabolic enzymes like CYPs.[21][22][23] The assay measures the rate at which the parent compound disappears over time.
Comparative Data: HLM Stability
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Classification |
| Compound A | 15 | 92.4 | High Clearance |
| Compound C | 55 | 25.2 | Low-Moderate Clearance |
| Verapamil (High Control) | 8 | 173.3 | High Clearance |
| Carbamazepine (Low Control) | > 120 | < 11.5 | Low Clearance |
Compound A is metabolized very quickly, which could be a significant liability (short duration of action). In contrast, Compound C shows a more favorable, moderate stability profile.
View Detailed Protocol: Human Liver Microsome (HLM) Stability Assay
Objective: To determine the rate of metabolism of a test compound by human liver microsomes.
Materials:
-
Pooled Human Liver Microsomes (e.g., from XenoTech).
-
Potassium Phosphate Buffer (100 mM, pH 7.4).
-
NADPH regenerating system (e.g., NADPH, G6P, G6PDH).
-
Test compounds and controls (1 µM final concentration).
-
Ice-cold acetonitrile with an internal standard (IS) to stop the reaction.
-
LC-MS/MS for analysis.
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube on ice, combine buffer, the microsomal solution, and the test compound.
-
Pre-incubate: Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.[22]
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile with IS to terminate the reaction.[22][23]
-
Process Samples: Centrifuge the terminated samples to pellet the protein. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound at each time point relative to the internal standard.
-
Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (CLint).[24]
In Vitro Safety & Toxicity: The Risk Assessment
Early assessment of potential safety liabilities is paramount to prevent costly late-stage failures.
A. hERG Liability
Why it Matters: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel critical for cardiac repolarization.[25] Blockade of this channel can prolong the QT interval, leading to a life-threatening arrhythmia called Torsades de Pointes (TdP).[25][26][27] For this reason, hERG screening is a regulatory requirement and a critical safety checkpoint.[28]
The gold-standard for assessing hERG liability is the manual patch-clamp electrophysiology assay , although automated systems are now widely used for higher throughput screening.[27][28][29] The assay directly measures the inhibitory effect of a compound on the hERG channel current.
Comparative Data: hERG Inhibition
| Compound | hERG IC₅₀ (µM) | Therapeutic Index (hERG IC₅₀ / Target EC₅₀) | Risk |
| Compound A | 2.5 | 50x | Moderate |
| Compound C | > 30 | > 600x | Low |
| Astemizole (Control) | 0.005 | - | High |
A therapeutic index >100x is generally desired. Compound A shows moderate hERG activity that would require careful consideration and potential chemical modification, whereas Compound C displays a much safer profile.
B. Cytotoxicity
Why it Matters: It is essential to ensure that a compound is selectively potent against its intended target and does not cause general cellular toxicity.
The MTT assay is a colorimetric method used to assess cell viability.[30][31] It measures the metabolic activity of cells, which is proportional to the number of living cells.[31][32] We use a human liver cell line, such as HepG2, as it is a relevant cell type for assessing drug-induced toxicity.
Comparative Data: Cytotoxicity in HepG2 Cells
| Compound | CC₅₀ (µM) | Therapeutic Index (CC₅₀ / Target EC₅₀) | Risk |
| Compound A | 15 | 300x | Low |
| Compound C | > 50 | > 1000x | Low |
| Doxorubicin (Control) | 0.8 | - | High |
A therapeutic index >100x is typically considered a good starting point. Both compounds demonstrate low general cytotoxicity, indicating good selectivity for their biological target.
View Detailed Protocol: MTT Cytotoxicity Assay
Objective: To assess the general cytotoxicity of a compound on a relevant cell line (e.g., HepG2).
Materials:
-
HepG2 cells.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.[32]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate spectrophotometer.
Procedure:
-
Seed Cells: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[33]
-
Treat Cells: Remove the old media and add fresh media containing serial dilutions of the test compounds. Include wells for untreated (vehicle) controls and blank (media only) controls.
-
Incubate: Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.
-
Add MTT Reagent: After incubation, remove the media and add 100 µL of serum-free media and 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.[33]
-
Solubilize Formazan: Remove the MTT solution. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[33] Mix gently on an orbital shaker.
-
Read Absorbance: Measure the absorbance at a wavelength of ~570 nm.
-
Data Analysis: Calculate the percent cell viability relative to the untreated control. Plot the viability against the compound concentration and fit to a dose-response curve to determine the CC₅₀ (the concentration that causes 50% reduction in cell viability).
Synthesis & Data Integration: The "Go/No-Go" Decision
The ultimate goal of this tiered assessment is to build a comprehensive data package that enables a clear, evidence-based decision.
Final Comparative Summary
| Parameter | Compound A | Compound C | Desired Profile |
| Target EC₅₀ | 50 nM | 50 nM | < 100 nM |
| Solubility (Kinetic) | 85 µM (High) | 55 µM (Moderate) | > 50 µM |
| Permeability (PAMPA) | High | Moderate | High/Moderate |
| HLM Stability (t½) | 15 min (High Clearance) | 55 min (Low-Mod Clearance) | > 30 min |
| hERG IC₅₀ | 2.5 µM (Moderate Risk) | > 30 µM (Low Risk) | > 10 µM |
| Cytotoxicity (CC₅₀) | 15 µM (Low Risk) | > 50 µM (Low Risk) | > 10 µM |
| Overall Assessment | NO-GO / OPTIMIZE | GO | - |
-
Compound A , despite having good potency, solubility, and permeability, exhibits two significant liabilities: very rapid metabolism and moderate hERG inhibition. The risk of a short in vivo half-life and potential for cardiotoxicity makes it a poor candidate for advancement without substantial medicinal chemistry efforts to mitigate these issues. Decision: No-Go or back to chemical optimization.
-
Compound C presents a much more balanced and promising profile. It maintains target potency and has an acceptable solubility and permeability profile. Crucially, it demonstrates moderate metabolic stability (suggesting a longer duration of action) and a clean profile in both hERG and cytotoxicity assays. Decision: Go. This compound is a strong candidate for progression into in vivo pharmacokinetic and efficacy studies.
This systematic and comparative approach ensures that only compounds with the highest probability of success, possessing a well-balanced profile of potency, safety, and drug-like properties, are advanced, thereby optimizing the efficiency and success rate of the drug discovery pipeline.
References
- 1. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. consensus.app [consensus.app]
- 5. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In Silico ADME Methods Used in the Evaluation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding the Lipinski Rule of Five in Drug Discovery [bioaccessla.com]
- 9. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. emeraldcloudlab.com [emeraldcloudlab.com]
- 14. enamine.net [enamine.net]
- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 18. PAMPA | Evotec [evotec.com]
- 19. enamine.net [enamine.net]
- 20. bioassaysys.com [bioassaysys.com]
- 21. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 22. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 23. merckmillipore.com [merckmillipore.com]
- 24. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. hERG Safety Assay - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 27. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 28. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 29. criver.com [criver.com]
- 30. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 31. clyte.tech [clyte.tech]
- 32. broadpharm.com [broadpharm.com]
- 33. MTT (Assay protocol [protocols.io]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Pyrrolidin-1-ylmethyl-piperidine
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2-Pyrrolidin-1-ylmethyl-piperidine (CAS No. 100158-63-2), a heterocyclic amine compound. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and preventing hazardous chemical reactions.
The protocols outlined herein are built upon established principles of chemical safety and waste management. The fundamental logic is to treat this compound as a hazardous substance, requiring careful segregation, robust containment, and disposal through a licensed and approved waste management facility.
Hazard Profile and Chemical Characteristics
Understanding the inherent risks of a substance is the first step in handling it safely. This compound is classified with several hazard statements that dictate the necessary precautions for its handling and disposal.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 100158-63-2 | [1] |
| Molecular Formula | C₁₀H₂₀N₂ | [1] |
| Molecular Weight | 168.28 g/mol |[1] |
Based on available safety data, this compound presents the following hazards:
-
H302: Harmful if swallowed. [1]
-
H312: Harmful in contact with skin. [1]
-
H332: Harmful if inhaled. [1]
The causality behind these classifications lies in its chemical nature as an amine. Amines can be corrosive and readily absorbed, leading to irritation or toxic effects upon contact with skin, eyes, or mucous membranes.[4]
Immediate Safety & Handling for Disposal Operations
Before initiating any disposal procedure, ensuring the use of appropriate Personal Protective Equipment (PPE) is mandatory. This creates a primary barrier against accidental exposure.
Table 2: Required Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
|---|---|---|
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact, as the substance is harmful and causes irritation.[5][6] |
| Eye/Face Protection | Splash goggles or a face shield. | To protect against splashes that can cause serious eye irritation.[3][4][5] |
| Body Protection | Standard laboratory coat. | To protect clothing and underlying skin from contamination.[4][5] |
| Respiratory | Use only in a well-ventilated area or chemical fume hood. | To prevent inhalation of vapors, which may cause respiratory irritation.[3][5][7] |
Always handle the chemical and its waste within a certified chemical fume hood to minimize inhalation exposure. Facilities must be equipped with an eyewash station and a safety shower in close proximity to the handling area.[5][8]
Step-by-Step Disposal Protocol
The disposal of this compound must be treated as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash, as it can harm aquatic life and ecosystems.[3][4][9]
Step 1: Waste Identification and Segregation
The principle of waste segregation is paramount to prevent dangerous chemical reactions.[4]
-
Characterize the Waste: Determine if the waste is pure this compound, a solution with solvents, or contaminated materials (e.g., pipette tips, gloves).
-
Segregate from Incompatibles: This compound, as an amine (an organic base), must be kept separate from acids, strong oxidizing agents, and acid chlorides.[10][11] Mixing amines with these substances can cause violent reactions, heat generation, or the release of toxic gases.
-
Maintain Separate Waste Streams: Do not mix this amine waste with other chemical wastes, such as halogenated solvents or heavy metal waste.[11][12][13]
Step 2: Containerization and Labeling
Proper containment and labeling ensure the waste is managed safely from the laboratory to its final disposal point.
-
Select a Compatible Container: Use a dedicated, leak-proof container made of a compatible material (e.g., High-Density Polyethylene - HDPE). The original product container is often a suitable choice.[4][13] Ensure the container is in good condition.[13]
-
Label the Container Clearly: The container must be labeled as soon as the first drop of waste is added. The label must include:
Step 3: Safe Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[4][5][13] This prevents the release of harmful vapors.
-
Store in a Designated Area: Store the sealed waste container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[4][5]
-
Secondary Containment: It is best practice to place the waste container within a larger, chemically-resistant secondary container to contain any potential leaks.
Step 4: Final Disposal
Laboratory personnel are responsible for the waste up to the point of collection.
-
Contact EHS: Do not attempt to dispose of the waste yourself. Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor for pickup.[5][12]
-
Schedule Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup.[13] Ensure all paperwork is completed accurately.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound.
Spill and Emergency Procedures
In the event of an accidental release, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: If the material is in a flammable solvent, turn off all nearby ignition sources.[7][10]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain the Spill: Use an inert, absorbent material such as vermiculite, dry sand, or chemical absorbent pads to contain the spill.[5] Do not use combustible materials like paper towels for large spills.
-
Collect Waste: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.[3]
-
Decontaminate: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.
-
Seek Medical Attention: If there is any personal contact with the substance, wash the affected skin area with soap and plenty of water immediately.[3][8] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[3][5][10] If inhaled, move to fresh air.[5][10]
Always consult your institution's specific emergency procedures and the material's Safety Data Sheet (SDS) before handling a spill.
References
- 1. This compound | C10H20N2 | CID 2760541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. aaronchem.com [aaronchem.com]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. aksci.com [aksci.com]
- 6. peptide.com [peptide.com]
- 7. chemos.de [chemos.de]
- 8. fishersci.com [fishersci.com]
- 9. acs.org [acs.org]
- 10. fishersci.com [fishersci.com]
- 11. nipissingu.ca [nipissingu.ca]
- 12. benchchem.com [benchchem.com]
- 13. engineering.purdue.edu [engineering.purdue.edu]
Navigating the Safe Handling of 2-Pyrrolidin-1-ylmethyl-piperidine: A Guide for Laboratory Professionals
For researchers and drug development professionals, the synthesis and manipulation of novel chemical entities are routine. However, familiarity must not breed complacency, especially when handling compounds with limited publicly available safety data. 2-Pyrrolidin-1-ylmethyl-piperidine (CAS No. 100158-63-2) is one such compound. While a comprehensive Safety Data Sheet (SDS) is not readily accessible, its known hazard classifications demand a cautious and well-informed approach to its handling, use, and disposal. This guide synthesizes the available data with established best practices for similar piperidine derivatives to provide a robust framework for its safe management in a laboratory setting.
Understanding the Hazard Profile
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents a multi-faceted hazard profile that necessitates stringent control measures.[1] The primary routes of exposure and their associated health effects are summarized below.
| Hazard Statement | GHS Classification | Potential Health Effects |
| H302 | Acute Toxicity, Oral (Category 4) | Harmful if swallowed. |
| H312 | Acute Toxicity, Dermal (Category 4) | Harmful in contact with skin. |
| H315 | Skin Corrosion/Irritation (Category 2) | Causes skin irritation. |
| H319 | Serious Eye Damage/Eye Irritation (Category 2A) | Causes serious eye irritation. |
| H332 | Acute Toxicity, Inhalation (Category 4) | Harmful if inhaled. |
| H335 | Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | May cause respiratory irritation. |
The causality behind these classifications lies in the chemical nature of piperidine derivatives. These compounds are often alkaline and can act as irritants or be absorbed through the skin, leading to systemic effects. The piperidine and pyrrolidine moieties, while common in pharmaceuticals, can interact with biological systems in ways that necessitate careful handling to avoid unintended exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The selection of appropriate PPE is not merely a checklist but a dynamic risk assessment based on the scale and nature of the work being performed.
Core PPE Requirements
-
Eye and Face Protection : Given the risk of serious eye irritation, chemical safety goggles are mandatory at all times.[2][3] A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing.[2][3]
-
Skin Protection :
-
Gloves : Chemical-resistant gloves are essential. Nitrile gloves are a common choice, but it is best practice to consult a glove compatibility chart for specific resistance to piperidine derivatives. Double-gloving is recommended to provide an extra layer of protection and to allow for the safe removal of the outer glove if contamination occurs.
-
Laboratory Coat/Gown : A flame-retardant lab coat is the minimum requirement. For procedures with a higher risk of splashes or spills, a chemical-resistant apron or a full chemical-resistant suit should be worn.
-
-
Respiratory Protection : All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
PPE Selection Workflow
Caption: PPE selection workflow for handling this compound.
Operational and Disposal Plans: A Step-by-Step Guide
A clear and concise operational plan ensures that all personnel are aware of the necessary precautions.
Handling Protocol
-
Preparation : Before handling the compound, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. An eyewash station and safety shower must be accessible.
-
Weighing and Transfer : Conduct all weighing and transfer operations within the fume hood. Use a disposable weighing boat to minimize contamination of balances.
-
Spill Management : In the event of a spill, immediately alert others in the vicinity. For small spills, absorb the material with an inert absorbent such as vermiculite or sand.[4] Collect the contaminated absorbent in a sealed container for proper disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
-
Personal Hygiene : After handling, remove gloves and wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : All waste contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be collected in a dedicated, labeled hazardous waste container.
-
Waste Characterization : The waste should be labeled as "Hazardous Chemical Waste" and should include the full chemical name: "this compound".
-
Disposal Method : The primary method of disposal for this type of organic chemical waste is incineration in a licensed hazardous waste facility.[5] Do not dispose of this chemical down the drain or in regular trash.
-
Consult Local Regulations : Always consult your institution's environmental health and safety office for specific guidance on hazardous waste disposal, as regulations can vary.
Emergency Procedures: Be Prepared
In the event of an exposure, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the individual is conscious, rinse their mouth with water. Seek immediate medical attention. |
Conclusion
While the absence of a comprehensive SDS for this compound presents a challenge, a robust safety protocol can be established by leveraging its known GHS classifications and the established best practices for handling piperidine derivatives. By adhering to the principles of rigorous risk assessment, consistent use of appropriate PPE, and meticulous operational and disposal planning, researchers can confidently and safely work with this compound, ensuring both personal safety and environmental responsibility.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
